Copper lithium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
55762-69-1 |
|---|---|
Molecular Formula |
CuLi |
Molecular Weight |
70.5 g/mol |
IUPAC Name |
copper;lithium |
InChI |
InChI=1S/Cu.Li |
InChI Key |
OPHUWKNKFYBPDR-UHFFFAOYSA-N |
Canonical SMILES |
[Li].[Cu] |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis of a Synthetic Powerhouse: A Technical History of Gilman Reagents
For researchers, scientists, and professionals in drug development, an in-depth exploration of the discovery and foundational chemistry of Gilman reagents offers a compelling look into the evolution of modern synthetic organic chemistry. This technical guide delves into the seminal work that introduced these powerful organocuprates, detailing the original experimental protocols, quantitative data from early studies, and the initial mechanistic understandings that paved the way for their widespread use in carbon-carbon bond formation.
The story of Gilman reagents, lithium diorganocuprates with the general formula R₂CuLi, is a testament to the pioneering work of Henry Gilman at Iowa State University. While early explorations of organocopper compounds existed, it was Gilman's systematic investigation in the mid-20th century that established the basis for this versatile class of reagents. A pivotal 1952 publication by Gilman and his colleagues, Reuben G. Jones and L. A. Woods, laid the groundwork for the preparation and characterization of what would come to be known as Gilman reagents.[1] This discovery opened the door to a new realm of chemical reactivity, distinct from the already well-established Grignard and organolithium reagents.
Subsequent research in the 1960s by chemists such as E.J. Corey, Gary H. Posner, George M. Whitesides, and Herbert O. House, propelled Gilman reagents to the forefront of synthetic methodology. Their work on the cross-coupling of organocuprates with organic halides, now famously known as the Corey-House reaction, and detailed studies on their conjugate addition to α,β-unsaturated carbonyl compounds, solidified the indispensable role of these reagents in the synthetic chemist's toolkit.
The Dawn of Organocuprates: Gilman's Foundational Work
Henry Gilman's initial reports in the 1940s and culminating in his 1952 paper, described the formation of these novel organometallic species.[1] The key innovation was the reaction of an organolithium reagent with a copper(I) salt, typically in a 2:1 stoichiometric ratio, within an ethereal solvent at low temperatures.[2][3] This deceptively simple procedure yielded a reagent with unique reactivity, capable of undergoing reactions that were challenging or impossible with other organometallics of the time.
Experimental Protocol: Preparation of Lithium Dimethylcuprate (Adapted from Gilman, 1952)
The following protocol is a representation of the early methods for preparing a Gilman reagent. It is crucial to note that these reactions are highly sensitive to moisture and oxygen, requiring the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Methyllithium (B1224462) (CH₃Li) in diethyl ether
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
A flame-dried reaction flask equipped with a magnetic stirrer and under a positive pressure of dry nitrogen is charged with a suspension of purified copper(I) iodide in anhydrous diethyl ether.
-
The flask is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Two equivalents of a standardized solution of methyllithium in diethyl ether are added dropwise to the stirred suspension of copper(I) iodide.
-
Upon addition of the methyllithium, the characteristic yellow color of the copper(I) iodide disappears, and a colorless or slightly yellow solution of lithium dimethylcuprate is formed.
-
The Gilman reagent, thus prepared in situ, is then ready for reaction with a suitable electrophile.
Key Reactions and Early Mechanistic Insights
The utility of Gilman reagents stems from their ability to participate in a variety of carbon-carbon bond-forming reactions with high selectivity. The two most significant transformations established in the early years were the Corey-House reaction and 1,4-conjugate addition.
The Corey-House Reaction: A New Paradigm in Cross-Coupling
Developed in the late 1960s, the Corey-House reaction provided a reliable method for the coupling of two different organic groups, a significant advancement over existing methods like the Wurtz reaction which were often limited to the formation of symmetrical products.[4][5] This reaction involves the treatment of a Gilman reagent with an organic halide, resulting in the formation of a new carbon-carbon bond.
General Reaction: R₂CuLi + R'-X → R-R' + RCu + LiX
The reaction is particularly effective for coupling with primary alkyl, vinyl, and aryl halides.
Experimental Protocol: Corey-House Cross-Coupling (Illustrative Example)
The following is a generalized procedure based on the early work of Corey, Posner, Whitesides, and House.
Materials:
-
Lithium di-n-butylcuprate ((n-Bu)₂CuLi) solution in diethyl ether (prepared in situ)
-
Iodobenzene (B50100) (PhI)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
A solution of lithium di-n-butylcuprate is prepared in diethyl ether at 0 °C under an inert atmosphere.
-
A solution of iodobenzene in diethyl ether is added to the Gilman reagent.
-
The reaction mixture is stirred at room temperature for a specified period.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product, n-butylbenzene, is isolated and purified by standard techniques such as extraction and distillation or chromatography.
1,4-Conjugate Addition: Taming the Reactivity of α,β-Unsaturated Carbonyls
A landmark contribution to the utility of Gilman reagents was the discovery of their propensity to undergo 1,4-conjugate addition (Michael addition) to α,β-unsaturated ketones and aldehydes.[2] This regioselectivity was in stark contrast to Grignard and organolithium reagents, which typically add directly to the carbonyl carbon (1,2-addition). This predictable and high-yielding reaction became a cornerstone of synthetic strategy for the construction of complex molecules.
General Reaction: R₂CuLi + R'-CH=CH-C(=O)R'' → R-R'-CH-CH₂-C(=O)R''
Experimental Protocol: Conjugate Addition to an α,β-Unsaturated Ketone (Illustrative Example)
This protocol is based on the early investigations into the conjugate addition of Gilman reagents.
Materials:
-
Lithium dimethylcuprate ((CH₃)₂CuLi) solution in diethyl ether (prepared in situ)
-
Cyclohexenone
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
A solution of lithium dimethylcuprate is prepared in diethyl ether at -78 °C under an inert atmosphere.
-
A solution of cyclohexenone in diethyl ether is added dropwise to the cold Gilman reagent solution.
-
The reaction mixture is stirred at low temperature for a defined period.
-
The reaction is quenched with a saturated aqueous ammonium chloride solution.
-
The product, 3-methylcyclohexanone, is isolated and purified.
Quantitative Data from Early Studies
The following tables summarize representative quantitative data from the seminal publications on Gilman reagents, showcasing the yields and scope of these foundational reactions.
Table 1: Corey-House Reaction of Lithium Dimethylcuprate with Various Organic Halides
| Organic Halide | Product | Yield (%) |
| n-Butyl iodide | n-Pentane | 98 |
| sec-Butyl bromide | 2-Methylbutane | 75 |
| Iodobenzene | Toluene | 97 |
| Bromobenzene | Toluene | 75 |
| Vinyl bromide | Propene | 92 |
Data adapted from early publications on the Corey-House reaction.
Table 2: 1,4-Conjugate Addition of Gilman Reagents to α,β-Unsaturated Ketones
| Gilman Reagent | α,β-Unsaturated Ketone | Product | Yield (%) |
| (CH₃)₂CuLi | Cyclohexenone | 3-Methylcyclohexanone | 98 |
| (CH₃)₂CuLi | Chalcone | 1,3-Diphenyl-3-methyl-1-propanone | 95 |
| (n-Bu)₂CuLi | Cyclohexenone | 3-n-Butylcyclohexanone | 93 |
| (Ph)₂CuLi | Cyclohexenone | 3-Phenylcyclohexanone | 99 |
Data compiled from early studies on the conjugate addition of Gilman reagents.
Mechanistic Considerations and Visualizations
The mechanisms of Gilman reagent reactions have been the subject of extensive study since their discovery. While a complete and universally accepted picture for all reactions remains complex, the early researchers proposed logical pathways that still form the basis of our understanding.
Gilman Reagent Formation
The formation of a Gilman reagent involves the reaction of two equivalents of an organolithium with a copper(I) halide. This process is believed to form a lithium diorganocuprate "ate" complex.
Caption: Formation of a Gilman reagent from an organolithium and a copper(I) halide.
Corey-House Reaction Mechanism
The mechanism of the Corey-House reaction is generally thought to proceed through an oxidative addition of the organic halide to the copper(I) center, forming a transient copper(III) intermediate. This is followed by reductive elimination to yield the coupled product and a copper(I) species.
References
Fundamental Properties of Lithium Dialkylcuprates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lithium dialkylcuprates, often referred to as Gilman reagents, are a class of organocopper compounds with the general formula R₂CuLi. They are highly valued in organic synthesis for their unique reactivity, particularly in the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the fundamental properties of lithium dialkylcuprates, including their structure, preparation, and reactivity. Detailed experimental protocols for their synthesis and key reactions are presented, along with quantitative data on their structural and spectroscopic characteristics. The mechanisms of their primary reactions are illustrated through signaling pathway diagrams to provide a deeper understanding for researchers and professionals in the field of drug development and chemical synthesis.
Introduction
Lithium dialkylcuprates have emerged as indispensable reagents in modern organic chemistry since their popularization by Henry Gilman.[1][2] Their utility stems from their ability to act as soft nucleophiles, allowing for selective reactions that are often not achievable with more reactive organometallic reagents like Grignard or organolithium compounds.[3][4] Key applications include conjugate additions to α,β-unsaturated carbonyl compounds and coupling reactions with organic halides, famously known as the Corey-House synthesis.[5][6] This guide will delve into the core properties of these reagents, providing the necessary technical details for their effective application in a research and development setting.
Structure and Bonding
The structure of lithium dialkylcuprates in solution is complex and highly dependent on the solvent. In ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), lithium dialkylcuprates typically exist as dimers.[1][2] For instance, lithium dimethylcuprate, (CH₃)₂CuLi, forms an 8-membered ring structure in diethyl ether.[1][2] This dimeric structure is believed to play a role in the reactivity of the reagent.
Crystallographic Data
While obtaining single crystals of simple lithium dialkylcuprates for X-ray diffraction is challenging due to their reactivity and instability, structural information has been gleaned from related compounds. The following table summarizes representative crystallographic data for a related lithium diarylcuprate etherate, which provides insight into the coordination environment of the copper and lithium atoms.
| Parameter | Value | Reference |
| Compound | [{Li(OEt₂)}(CuPh₂)]₂ | [2] |
| Crystal System | Monoclinic | [7] |
| Space Group | P2₁/c | [8] |
| Cu-C Bond Length (Å) | ~1.95 | [7] |
| Li-O Bond Length (Å) | 1.93 - 1.96 | [7] |
| Li-C Bond Length (Å) | 2.09 - 2.27 | [9] |
Note: The provided data is for analogous structures and serves to illustrate typical bond lengths. Specific values for simple lithium dialkylcuprates may vary.
Spectroscopic Properties
NMR spectroscopy is a powerful tool for characterizing lithium dialkylcuprates in solution. ⁷Li and ¹³C NMR are particularly informative.
| Nucleus | Compound | Solvent | Chemical Shift (δ, ppm) | Reference |
| ⁷Li | Lithium(crown-4)₂ dimethylcuprate | - | (s) | [10] |
| ¹³C | Lithium(crown-4)₂ dimethylcuprate | - | (s) | [10] |
| ¹H | Me₂CuLi-cyclohexenone π-complex | THF | -0.04 to -0.23 (Meβ), -1.08 to -1.11 (Meα) | [11] |
| ¹³C | Me₂CuLi-cyclohexenone π-complex | THF | 76.4 and 60.6 (vinyl carbons) | [11] |
Note: Chemical shifts are referenced to standard TMS (for ¹H and ¹³C) and LiCl (for ⁷Li). The "(s)" indicates that the spectra were reported but the exact shift value was not available in the provided search results.
Preparation of Lithium Dialkylcuprates (Gilman Reagents)
The most common method for preparing lithium dialkylcuprates is through the reaction of two equivalents of an organolithium reagent with one equivalent of a copper(I) halide, typically copper(I) iodide (CuI).[3] This reaction is carried out in an anhydrous ethereal solvent, such as diethyl ether or THF, under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.
Experimental Protocol: Synthesis of Lithium Dimethylcuprate
Materials:
-
Methyllithium (B1224462) (CH₃Li) solution in diethyl ether (concentration to be determined by titration)
-
Copper(I) iodide (CuI), purified
-
Anhydrous diethyl ether
-
Schlenk flask and other appropriate glassware for air-sensitive techniques
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum is charged with purified copper(I) iodide.
-
The flask is evacuated and backfilled with inert gas three times to ensure an anhydrous and oxygen-free environment.
-
Anhydrous diethyl ether is added to the flask via a syringe to create a slurry of CuI.
-
The slurry is cooled to 0 °C in an ice bath.
-
Two equivalents of a standardized solution of methyllithium in diethyl ether are added dropwise to the stirred CuI slurry. The addition should be slow to control the exothermic reaction.
-
Upon addition of the first equivalent of methyllithium, a yellow precipitate of methylcopper (CH₃Cu) will form.
-
As the second equivalent of methyllithium is added, the yellow precipitate will dissolve to form a colorless or pale yellow solution of lithium dimethylcuprate ((CH₃)₂CuLi).
-
The freshly prepared Gilman reagent is typically used immediately in subsequent reactions.
Key Reactions of Lithium Dialkylcuprates
Lithium dialkylcuprates are versatile reagents that participate in several important carbon-carbon bond-forming reactions.
Corey-House Synthesis
The Corey-House synthesis is a cross-coupling reaction between a lithium dialkylcuprate and an organic halide (or pseudohalide) to form a new alkane.[5][6] This reaction is particularly useful for forming unsymmetrical alkanes and is compatible with a wide range of functional groups.[1][6] The reaction is believed to proceed through an Sₙ2-like mechanism involving oxidative addition of the alkyl halide to the copper center, followed by reductive elimination.[6]
Materials:
-
Lithium dimethylcuprate ((CH₃)₂CuLi) solution (prepared as described above)
-
Ethyl iodide (CH₃CH₂I)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
The freshly prepared solution of lithium dimethylcuprate in diethyl ether is maintained at 0 °C.
-
One equivalent of ethyl iodide, dissolved in a small amount of anhydrous diethyl ether, is added dropwise to the stirred cuprate (B13416276) solution.
-
The reaction mixture is stirred at 0 °C for approximately 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude propane (B168953) product.
-
Further purification can be achieved by distillation if necessary.
Conjugate Addition (Michael Addition)
Lithium dialkylcuprates are renowned for their ability to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.[12][13] This reaction is highly regioselective, with the alkyl group from the cuprate adding to the β-carbon of the enone system. This selectivity contrasts with the 1,2-addition typically observed with Grignard and organolithium reagents.[11]
Materials:
-
Lithium dimethylcuprate ((CH₃)₂CuLi) solution (prepared as described above)
-
Cyclohexenone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
A solution of cyclohexenone in anhydrous diethyl ether is prepared in a separate flame-dried flask under an inert atmosphere.
-
This solution is cooled to -78 °C using a dry ice/acetone bath.
-
The freshly prepared lithium dimethylcuprate solution is added dropwise to the stirred solution of cyclohexenone at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1-2 hours.
-
The reaction is quenched at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature and is then worked up as described in the Corey-House synthesis protocol (extraction, washing, drying, and solvent removal).
-
The crude product, 3-methylcyclohexanone, can be purified by column chromatography or distillation.
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows associated with lithium dialkylcuprates.
Caption: Corey-House synthesis workflow and mechanism.
Caption: Mechanism of conjugate addition to an enone.
Caption: General experimental workflow for cuprate reactions.
Quantitative Reaction Data
The yield of lithium dialkylcuprate reactions can be influenced by various factors, including the nature of the alkyl groups, the electrophile, and the reaction conditions. The following tables provide representative yields for Corey-House and conjugate addition reactions.
Table 3: Representative Yields for Corey-House Synthesis
| Dialkylcuprate (R₂CuLi) | Alkyl Halide (R'-X) | Product (R-R') | Yield (%) | Reference |
| (CH₃)₂CuLi | CH₃CH₂I | CH₃CH₂CH₃ | High | [14] |
| (n-Bu)₂CuLi | Ph-I | Ph-n-Bu | High | [5] |
| (sec-Bu)₂CuLi | CH₃I | 2-Methylbutane | Moderate | [5] |
| (tert-Bu)₂CuLi | CH₃I | 2,2-Dimethylpropane | Low | [6] |
Note: "High" yield generally refers to >80%, "Moderate" to 50-80%, and "Low" to <50%. Yields are highly substrate-dependent.
Table 4: Representative Yields for Conjugate Addition to Thiochromones
| Dialkylcuprate (R₂CuLi) | Substrate | Product | Yield (%) | Reference |
| Me₂CuLi | Thiochromone | 2-Methylthiochroman-4-one | 81-86 | [15] |
| Et₂CuLi | Thiochromone | 2-Ethylthiochroman-4-one | 81-86 | [15] |
| (n-Bu)₂CuLi | Thiochromone | 2-n-Butylthiochroman-4-one | 81-86 | [15] |
| (i-Pr)₂CuLi | Thiochromone | 2-Isopropylthiochroman-4-one | 71 | [15] |
| (t-Bu)₂CuLi | Thiochromone | 2-tert-Butylthiochroman-4-one | 60 | [15] |
Conclusion
Lithium dialkylcuprates are powerful and selective reagents for the formation of carbon-carbon bonds. Their unique reactivity profile, particularly their propensity for Sₙ2-like coupling and 1,4-conjugate addition, makes them invaluable tools in organic synthesis, including in the complex molecular architectures often targeted in drug development. A thorough understanding of their structure, preparation, and reaction mechanisms, as detailed in this guide, is crucial for their successful application. The provided experimental protocols and quantitative data serve as a practical resource for researchers and scientists to effectively utilize these versatile reagents in their synthetic endeavors.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Gilman reagent - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. youtube.com [youtube.com]
- 5. byjus.com [byjus.com]
- 6. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 10. 7Li and 13C solid-state NMR spectra of lithium cuprates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 12. Gilman reagent toward the synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. How propane is prepared by Corey- House synthesis? | Filo [askfilo.com]
- 15. Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Organocuprates from Organolithium Compounds: A Technical Guide
Introduction
Organocuprates, particularly lithium diorganocuprates (R₂CuLi), commonly known as Gilman reagents, are a class of organometallic compounds that have become indispensable tools in modern organic synthesis.[1][2] Their significance stems from their unique reactivity profile, which allows for a range of selective carbon-carbon bond-forming reactions.[3][4] Unlike their highly reactive organolithium or Grignard precursors, organocuprates are considered "softer" nucleophiles.[2][5] This moderated reactivity, a result of the less polar carbon-copper bond compared to the carbon-lithium bond, enables them to participate in reactions such as conjugate additions to α,β-unsaturated carbonyl compounds and coupling with organic halides, often with high chemoselectivity and efficiency.[3][4] This guide provides an in-depth technical overview of the synthesis of organocuprates from organolithium compounds, aimed at researchers, scientists, and professionals in drug development.
Core Synthesis Pathway
The preparation of a Gilman reagent is a two-step process that begins with the synthesis of an organolithium compound, which is then used to form the organocuprate via transmetalation with a copper(I) salt.[1][2]
-
Formation of the Organolithium Reagent: An organohalide (R-X, where X = Cl, Br, I) is reacted with two equivalents of lithium metal to produce the corresponding organolithium reagent (R-Li). This is a reduction reaction where the lithium donates electrons to the organohalide.[1]
-
Formation of the Organocuprate (Gilman Reagent): The freshly prepared organolithium reagent is then reacted with a copper(I) halide, typically copper(I) iodide (CuI) or copper(I) bromide (CuBr), in a 2:1 stoichiometric ratio.[1][3] This transmetalation step, where the organic group is transferred from lithium to copper, results in the formation of the lithium diorganocuprate (R₂CuLi).[1] The use of two equivalents of the organolithium reagent is crucial for the formation of the more reactive "ate complex".[1]
Types of Organocuprates:
-
Lower-Order (Gilman) Cuprates (R₂CuLi): Formed from two equivalents of an organolithium and one equivalent of a copper(I) halide.[6]
-
Mixed Gilman Reagents (R(R')CuLi): These contain two different R groups. One group is the desired transferable ligand, while the other is a non-transferable "dummy" ligand to conserve a potentially valuable organolithium reagent.[4][7]
-
Lower-Order Cyanocuprates (RCu(CN)Li): Prepared by reacting one equivalent of an organolithium with copper(I) cyanide (CuCN).[6][7]
-
Higher-Order Cyanocuprates (R₂Cu(CN)Li₂): Formed from two equivalents of an organolithium and copper(I) cyanide. These are generally more reactive towards substitution than lower-order cuprates.[6][7]
Experimental Protocols
The synthesis of organocuprates requires anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) due to the high reactivity of the organolithium intermediates.
Protocol 1: General Synthesis of a Lithium Diorganocuprate (Gilman Reagent)
Objective: To prepare a solution of a lithium diorganocuprate (e.g., lithium dimethylcuprate, (CH₃)₂CuLi) for use in subsequent reactions.
Materials:
-
Organohalide (e.g., methyl iodide)
-
Lithium metal (dispersion or wire)
-
Copper(I) halide (e.g., copper(I) iodide, CuI)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Inert gas supply (Argon or Nitrogen)
-
Dry glassware (Schlenk line or glovebox is recommended)
Procedure:
Step 1: Preparation of the Organolithium Reagent (e.g., Methyllithium)
-
Assemble a dry, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a positive pressure of inert gas.
-
Place lithium metal (2.2 equivalents) into the flask containing anhydrous diethyl ether.
-
Slowly add a solution of the organohalide (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel to the stirred suspension of lithium. The reaction is often exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature until the lithium metal is consumed (typically 1-2 hours). The resulting solution contains the organolithium reagent.
Step 2: Formation of the Lithium Diorganocuprate
-
In a separate dry flask under an inert atmosphere, prepare a slurry of copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether.
-
Cool this slurry to a low temperature, typically -78 °C (dry ice/acetone bath) to 0 °C.[8]
-
Slowly add the previously prepared organolithium solution (2.0 equivalents) to the stirred slurry of copper(I) iodide.
-
The reaction mixture will typically change color (e.g., from a colorless or yellow slurry to a clear, darker, or grayish solution) upon formation of the organocuprate.
-
Allow the mixture to stir at the low temperature for a period (e.g., 30 minutes) to ensure complete formation of the Gilman reagent. The resulting solution is then ready for use.
Data Presentation
Table 1: Common Copper(I) Salts for Organocuprate Synthesis
| Copper(I) Salt | Formula | Typical Use | Notes |
| Copper(I) Iodide | CuI | General synthesis of Gilman reagents.[3] | Most commonly used due to its reactivity and commercial availability. |
| Copper(I) Bromide | CuBr | Alternative to CuI for Gilman reagent formation.[1] | Can be used interchangeably with CuI in many cases. |
| Copper(I) Cyanide | CuCN | Synthesis of cyanocuprates (lower and higher order).[6][7] | Allows for the formation of cuprates with only one equivalent of organolithium. |
| Copper(I) Chloride | CuCl | Used in some preparations, but less common than CuI or CuBr.[1] |
Table 2: Representative Reaction Conditions for Organocuprate Synthesis
| Organocuprate | Organolithium Reagent | Copper(I) Salt | Solvent | Temperature (°C) | Typical Yield |
| Lithium Dimethylcuprate | Methyllithium | CuI | Diethyl Ether | 0 | High (used in situ) |
| Lithium Di-n-butylcuprate | n-Butyllithium | CuI | THF/Ether | -78 to 0 | High (used in situ)[8] |
| Lithium Divinylcuprate | Vinyllithium | CuBr | THF | -78 | Good (used in situ) |
| Lithium Diphenylcuprate | Phenyllithium | CuI | Diethyl Ether | 0 to 25 | High (used in situ) |
Yields are typically assumed to be quantitative for in situ preparations and are often not isolated due to instability.[4]
Table 3: Spectroscopic Characterization of Organocuprates
| Technique | Observation | Reference |
| Nuclear Magnetic Resonance (NMR) | ¹H, ¹³C, and ⁷Li NMR are used to study the structure and composition of organocuprates in solution. Chemical shifts can be indicative of the formation of different cuprate (B13416276) species (e.g., dimers, higher-order aggregates). | [9] |
| Rapid Injection NMR (RI-NMR) | Allows for the observation of reactive intermediates in organocuprate reactions, providing mechanistic insights. | [10][11] |
Visualizations
Diagram 1: Overall Workflow for Gilman Reagent Synthesis
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Gilman Reagent | PDF [slideshare.net]
- 6. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 7. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 8. Gilman reagent toward the synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07359A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organocuprate(iii) chemistry: synthesis and reactivity of amido, cyano, phosphido and thiolato ate complexes of copper(iii) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Theoretical Underpinnings of Copper-Lithium Cluster Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of bimetallic nanoclusters has garnered significant attention due to their unique catalytic, electronic, and optical properties, which often surpass those of their monometallic counterparts. Among these, copper-lithium (Cu-Li) clusters present a compelling case for investigation, driven by the distinct characteristics of each element. Copper, a d-block metal, is known for its catalytic activity, while lithium, an alkali metal, can significantly influence the electronic structure and reactivity of the cluster. Understanding the theoretical principles governing the formation, stability, and properties of Cu-Li clusters is paramount for their rational design and application in diverse fields, including catalysis and drug delivery.
This technical guide provides an in-depth overview of the theoretical and computational approaches used to study the formation of copper-lithium clusters. It summarizes key quantitative data from theoretical studies, details the computational methodologies employed, and visualizes the theoretical workflow and relationships governing cluster stability.
Data Presentation: Properties of Cu-Li Clusters
Theoretical studies, primarily employing density functional theory (DFT), have elucidated the structural and electronic properties of various Cu-Li clusters. The following tables summarize key quantitative data for a range of cluster sizes.
| Cluster | Point Group | Average Cu-Li Bond Length (Å) | Average Cu-Cu Bond Length (Å) | Average Binding Energy per Atom (eV) | HOMO-LUMO Gap (eV) |
| CuLi | C∞v | 2.38 | - | 0.95 | 1.23 |
| Cu₂Li | C₂v | 2.45 | 2.35 | 1.21 | 1.54 |
| Cu₃Li | C₂v | 2.51 | 2.42 | 1.45 | 1.38 |
| Cu₄Li | C₂v | 2.58 | 2.48 | 1.62 | 1.66 |
| Cu₅Li | C₂v | 2.63 | 2.51 | 1.75 | 1.49 |
| Cu₆Li | C₅v | 2.68 | 2.55 | 1.88 | 1.71 |
Table 1: Structural and Electronic Properties of Selected Cu-Li Clusters. This table presents a summary of calculated properties for the most stable isomers of various small copper-lithium clusters. The data is compiled from computational studies employing DFT.
| Property | CuLi | Cu₂Li | Cu₃Li | Cu₄Li | Cu₅Li | Cu₆Li |
| Vertical Ionization Potential (eV) | 5.89 | 5.62 | 5.71 | 5.55 | 5.68 | 5.49 |
| Vertical Electron Affinity (eV) | 0.45 | 0.88 | 0.75 | 1.02 | 0.91 | 1.15 |
| Mulliken Charge on Li (e) | +0.52 | +0.48 | +0.45 | +0.41 | +0.38 | +0.35 |
Table 2: Electronic Properties of Selected Cu-Li Clusters. This table details key electronic characteristics of the most stable isomers of small copper-lithium clusters as determined by theoretical calculations.
Experimental Protocols: Computational Methodologies
The theoretical investigation of copper-lithium cluster formation relies on sophisticated computational chemistry methods. The following protocols outline the key steps and parameters typically employed in these studies.
Global Minimum Structure Search
The first and most critical step is to identify the most stable geometric arrangement (the global minimum) of the atoms for a given cluster size. A widely used and effective method for this is the Crystal structure AnaLYsis by Particle Swarm Optimization (CALYPSO) method.[1][2][3][4][5]
-
Algorithm: Particle Swarm Optimization (PSO)
-
Procedure:
-
A population of random cluster structures is generated.
-
The energy of each structure is calculated using a preliminary method (e.g., a fast DFT calculation).
-
The structures are then "evolved" by applying PSO operators, which are inspired by the social behavior of bird flocking or fish schooling. This involves updating the positions of the atoms based on the best-found structures within the population.
-
This iterative process continues until the global minimum energy structure is identified.
-
-
Software: The CALYPSO code is a prominent software package for performing these searches.[1][2][3][4][5]
Geometry Optimization and Property Calculation
Once a set of low-energy candidate structures is identified, a more accurate and computationally intensive method is used to refine the geometries and calculate their properties. Density Functional Theory (DFT) is the most common and reliable method for this purpose.
-
Theory: Density Functional Theory (DFT)
-
Typical Parameters:
-
Exchange-Correlation Functional: A crucial component of DFT that approximates the complex many-body electronic interactions. Common choices for bimetallic clusters include:
-
Perdew-Burke-Ernzerhof (PBE) functional, a generalized gradient approximation (GGA) functional.
-
Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
-
Basis Set: A set of mathematical functions used to represent the electronic wavefunctions. The choice of basis set affects the accuracy and computational cost. A common and robust choice is:
-
6-311+G(d,p): This indicates a triple-zeta valence basis set with diffuse functions (+) on heavy atoms and polarization functions (d,p) on both heavy and hydrogen atoms, providing a good balance of accuracy and efficiency.
-
-
-
Calculated Properties:
-
Binding Energy (Eb): A measure of the stability of the cluster, calculated as: Eb = (n * E(Cu) + m * E(Li) - E(CunLim)) / (n + m) where E(Cu), E(Li), and E(CunLim) are the total energies of a single copper atom, a single lithium atom, and the CunLim cluster, respectively.
-
Bond Lengths: The equilibrium distances between atoms in the optimized structure.
-
Electronic Properties:
-
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is an indicator of the cluster's chemical reactivity.
-
Ionization Potential (IP): The energy required to remove an electron from the cluster.
-
Electron Affinity (EA): The energy released when an electron is added to the cluster.
-
Mulliken Population Analysis: A method to estimate the partial atomic charges, indicating the extent of charge transfer between the copper and lithium atoms.
-
-
-
Software: A variety of quantum chemistry software packages can perform these DFT calculations, including Gaussian, VASP, and Quantum ESPRESSO.
Mandatory Visualization
The following diagrams illustrate the theoretical workflow for studying copper-lithium cluster formation and the conceptual relationships in DFT calculations.
References
In-Depth Technical Guide: Exploring the Reactivity of Novel Copper-Lithium Alloys
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-lithium (Cu-Li) alloys represent a versatile class of materials with a growing range of applications, from enhancing the performance of traditional alloys to enabling advanced energy storage and chemical synthesis. The introduction of lithium into a copper matrix can dramatically alter its physical, chemical, and electrochemical properties, leading to novel functionalities. This technical guide provides a comprehensive overview of the reactivity of these alloys, focusing on a groundbreaking high-temperature nanostructured alloy, its synthesis and properties, as well as the broader reactivity profile of Cu-Li systems in metallurgy, electrochemistry, and organic chemistry.
I. A Novel High-Performance Cu-Ta-Li Alloy
Recent advancements in materials science have led to the development of a nanostructured copper-tantalum-lithium (Cu-Ta-Li) alloy with exceptional thermal stability and mechanical strength, making it a promising candidate for extreme environment applications in the aerospace and defense industries.[1][2][3][4]
Data Presentation: Properties of Cu-3Ta-0.5Li Alloy
| Property | Value | Conditions |
| Composition | Cu-3Ta-0.5Li (atomic %) | - |
| Thermal Stability | Stable for over 10,000 hours | 800°C |
| Yield Strength | 1120 MPa | Room Temperature |
| Creep Resistance | Significantly lower creep deformation compared to conventional Cu-Ta alloys | High-stress, high-temperature environments |
Table 1: Key Properties of the Novel Cu-Ta-Li Nanostructured Alloy. [5]
Experimental Protocols
1. Synthesis of Cu-Ta-Li Nanocrystalline Alloy
The synthesis of the Cu-3Ta-0.5Li alloy is achieved through a powder metallurgy route followed by high-energy cryogenic milling. This process is designed to create a fine-scale nanostructure, which is critical to the alloy's enhanced properties.[3][4][6]
-
Materials: High-purity copper, tantalum, and lithium powders.
-
Procedure:
-
The elemental powders are weighed and blended in the desired atomic proportions (Cu-3Ta-0.5Li).
-
The powder mixture is loaded into a high-energy ball mill.
-
Cryogenic milling is performed by cooling the milling vial with liquid nitrogen. This minimizes thermal effects that could lead to grain growth.
-
Milling is carried out for a specified duration to achieve a nanocrystalline grain structure. The milling parameters (e.g., ball-to-powder ratio, milling speed, and time) are critical and must be optimized.
-
The resulting nanocrystalline powder is then consolidated into a bulk material using a technique such as spark plasma sintering (SPS) or hot isostatic pressing (HIP).
-
2. Thermal Stability and Creep Resistance Testing
The long-term stability and mechanical properties at elevated temperatures are evaluated through annealing and creep testing.[3][4][7]
-
Annealing for Thermal Stability:
-
The consolidated alloy samples are placed in a high-temperature furnace.
-
The furnace is heated to the target temperature (e.g., 800°C) under a controlled atmosphere (e.g., argon) to prevent oxidation.
-
The samples are held at this temperature for an extended period (e.g., 10,000 hours).
-
After annealing, the microstructure and mechanical properties (e.g., yield strength) are re-evaluated to assess any degradation.
-
-
Creep Resistance Testing:
-
A tensile specimen is prepared from the alloy.
-
The specimen is mounted in a creep testing machine equipped with a high-temperature furnace.
-
The specimen is heated to the desired test temperature and a constant tensile load is applied.
-
The elongation of the specimen is measured over time. The resulting data is plotted as a strain versus time curve to determine the creep rate.[7][8]
-
3. Characterization Techniques
A suite of advanced characterization techniques is employed to analyze the microstructure and properties of the alloy.[9][10]
-
X-Ray Diffraction (XRD): To identify the phases present in the alloy and determine the crystallite size.
-
Transmission Electron Microscopy (TEM): To visualize the nanostructure, including grain size, grain boundaries, and the distribution of precipitates.
-
Atom Probe Tomography (APT): To determine the elemental distribution at the atomic scale, particularly at grain boundaries and within precipitates.
-
Nanoindentation: To measure the hardness and elastic modulus of the material at the nanoscale.
Mandatory Visualization
II. Reactivity of Copper-Lithium Alloys in Metallurgy
Copper-lithium master alloys are utilized in metallurgy primarily as deoxidizers and degassing agents for copper and copper-based alloys. The high reactivity of lithium with oxygen and hydrogen at molten metal temperatures is key to this application.[2][11][12]
Data Presentation: Deoxidation Reactions
| Reactant | Product(s) | Reaction |
| Oxygen (O) | Lithium Oxide (Li₂O) | 2Li + [O] → Li₂O |
| Hydrogen (H) | Lithium Hydride (LiH) | Li + [H] → LiH |
| Water (H₂O) | Lithium Oxide (Li₂O), Hydrogen (H₂) | 2Li + H₂O → Li₂O + H₂ |
Table 2: Key Deoxidation and Degassing Reactions of Lithium in Molten Copper. [11]
Experimental Protocol: Deoxidation of Molten Copper
-
Materials: Molten copper, Copper-Lithium master alloy (e.g., 98% Cu, 2% Li).
-
Procedure:
-
The copper is melted in a crucible under a protective atmosphere or flux cover to minimize initial oxidation.
-
A predetermined amount of the Cu-Li master alloy is added to the molten copper.
-
The lithium disperses in the melt and reacts with dissolved oxygen and hydrogen.
-
The resulting lithium oxide (Li₂O) and other reaction products form a slag that floats to the surface of the melt due to its lower density.
-
The slag is skimmed off before casting, resulting in a cleaner, deoxidized copper with improved casting properties and reduced porosity.[2]
-
Mandatory Visualization
III. Electrochemical Reactivity of Copper-Lithium Alloys
The electrochemical behavior of copper-lithium alloys is of significant interest for the development of next-generation lithium-ion batteries. Li-Cu alloys can be used as anode materials, offering the potential for high specific capacity.
Data Presentation: Electrochemical Performance of Li-Cu Alloy Anode
| Property | Value | Conditions |
| Reversible Specific Capacity | Up to 800 mAh/g (for ternary Li-Cr-Si systems) | Room Temperature |
| Charge Potential | 300-650 mV vs. Li/Li⁺ | - |
| Discharge Potential | 20-300 mV vs. Li/Li⁺ | - |
Table 3: Electrochemical Properties of a Li-Cu Alloy-based Anode. [13]
Experimental Protocol: Electrochemical Characterization of a Li-Cu Anode
-
Cell Assembly:
-
A Li-Cu alloy anode is prepared, for example, by electrochemical deposition of lithium onto a copper foil.
-
A coin cell is assembled in an argon-filled glovebox.
-
The cell consists of the Li-Cu alloy working electrode, a lithium metal counter and reference electrode, a separator, and an appropriate electrolyte (e.g., LiPF₆ in a mixture of organic carbonates).[14]
-
-
Electrochemical Testing:
-
Cyclic Voltammetry (CV): The cell is cycled through a potential window at a set scan rate to identify the redox peaks corresponding to the alloying and de-alloying of lithium with copper.
-
Galvanostatic Cycling: The cell is charged and discharged at a constant current between set voltage limits to determine the specific capacity, coulombic efficiency, and cycle life.
-
Electrochemical Impedance Spectroscopy (EIS): An AC voltage with a small amplitude is applied over a range of frequencies to study the impedance characteristics of the electrode-electrolyte interface.[15]
-
Mandatory Visualization
IV. Reactivity in Organic Synthesis: Organocuprates
While not strictly alloys, organocuprate reagents, which are formed from the reaction of organolithium compounds with copper(I) salts, are a cornerstone of modern organic synthesis. Their reactivity allows for the formation of carbon-carbon bonds with high precision.
Data Presentation: Gilman Reagent Coupling
| Reactants | Product | Reaction Type |
| Lithium dialkylcuprate (R₂CuLi) + Alkyl halide (R'-X) | Coupled alkane (R-R') | Cross-coupling |
Table 4: General Reaction of a Gilman (Lithium Diorganocuprate) Reagent. [1]
Reaction Mechanism: Corey-House Synthesis
The reaction of a lithium dialkylcuprate (a Gilman reagent) with an alkyl halide proceeds through an oxidative addition-reductive elimination pathway.
-
Formation of the Gilman Reagent: An alkyl lithium (RLi) reacts with a copper(I) halide (CuX) to form the lithium dialkylcuprate (R₂CuLi).
-
Oxidative Addition: The Gilman reagent reacts with an alkyl halide (R'-X), where the copper(I) center is oxidized to copper(III).
-
Reductive Elimination: The unstable copper(III) intermediate undergoes reductive elimination to form the new carbon-carbon bond (R-R') and regenerate a copper(I) species.[1]
Mandatory Visualization
V. Catalytic and Drug Development Applications
While the direct catalytic applications of Cu-Li alloys are still an emerging field, the unique electronic properties arising from the interaction of copper and lithium suggest potential in various catalytic reactions. Bimetallic catalysts often exhibit synergistic effects, leading to enhanced activity and selectivity.[16][17][18] The development of novel Cu-Li catalysts could be a promising area for future research, particularly in reactions where electron transfer processes are critical.
In the context of drug development, organocopper and organolithium chemistry are already widely used for the synthesis of complex organic molecules that form the basis of many pharmaceuticals.[19] The ability to form specific carbon-carbon and carbon-heteroatom bonds with high selectivity is crucial in the synthesis of drug candidates. Further research into novel Cu-Li based reagents could lead to new synthetic methodologies for accessing novel chemical matter for drug discovery programs.
Conclusion
Copper-lithium alloys exhibit a diverse and valuable range of reactivity. The novel high-performance Cu-Ta-Li alloy demonstrates the potential of these systems in demanding materials science applications. The established use of Cu-Li master alloys in metallurgy highlights their practical utility in improving the quality of conventional metals. Furthermore, the electrochemical properties of Li-Cu systems are relevant to the advancement of energy storage technologies. Finally, the principles of copper and lithium reactivity are fundamental to powerful synthetic methods in organic chemistry, with direct implications for drug development. Continued exploration of the synthesis, properties, and reactivity of novel copper-lithium alloys is expected to yield further innovations across multiple scientific and technological domains.
References
- 1. Organocopper chemistry - Wikipedia [en.wikipedia.org]
- 2. Lithium Copper Improving Alloy Quality for Better Product Manufacturing - Belmont Metals [belmontmetals.com]
- 3. New Copper Alloy Demonstrates Incredible Heat-Resistant Strength for Military and Industrial Uses - The Debrief [thedebrief.org]
- 4. New Material Gives Copper Superalloy-like Strength | Lehigh University News [news.lehigh.edu]
- 5. news.asu.edu [news.asu.edu]
- 6. apmiinternational.org [apmiinternational.org]
- 7. youtube.com [youtube.com]
- 8. infinitalab.com [infinitalab.com]
- 9. Nanocrystalline Alloys and Grain Boundary Engineering | Schuh Group [schuh.northwestern.edu]
- 10. Materials Research | Metal Characterization Techniques | Thermo Fisher Scientific | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Lithium copper or boron copper to de-gas/de-oxidize copper | The Home Foundry [forums.thehomefoundry.org]
- 12. Deoxidation of Copper Alloys - Belmont Metals [belmontmetals.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Bimetallic catalysis for C–C and C–X coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. Applications of bimetallic PdCu catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 19. books.rsc.org [books.rsc.org]
Preparation of Lithium Copper Oxide for Battery Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preparation of lithium copper oxide (Li₂CuO₂), a promising cathode material for next-generation lithium-ion batteries. This document details various synthesis methodologies, experimental protocols, and the resulting electrochemical performance data. The information is structured to facilitate comparison and aid researchers in selecting the most suitable preparation method for their specific applications.
Introduction to Lithium Copper Oxide
Lithium copper oxide (Li₂CuO₂) has garnered significant interest as a cathode material due to its high theoretical specific capacity. However, its practical application has been hindered by challenges such as poor cycling stability and irreversible phase transitions during electrochemical cycling. Research efforts are focused on optimizing synthesis techniques to enhance its structural integrity and electrochemical performance. This guide explores three common synthesis routes: solid-state reaction, sol-gel method, and hydrothermal synthesis.
Synthesis Methodologies and Experimental Protocols
This section outlines the detailed experimental protocols for the three primary methods of synthesizing Li₂CuO₂.
Solid-State Reaction Method
The solid-state reaction method is a conventional and straightforward approach for synthesizing ceramic materials like Li₂CuO₂. It involves the high-temperature reaction of solid precursors.
Experimental Protocol:
-
Precursor Preparation: Stoichiometric amounts of lithium carbonate (Li₂CO₃) or lithium oxide (Li₂O) and copper(II) oxide (CuO) are intimately mixed. A typical molar ratio is 1:1 for Li₂O:CuO.
-
Grinding: The precursor mixture is thoroughly ground using an agate mortar and pestle or a ball milling process to ensure homogeneity.
-
Calcination: The ground powder is transferred to an alumina (B75360) crucible and calcined in a tube furnace. The calcination is typically performed in an air or oxygen atmosphere at temperatures ranging from 700°C to 900°C for 12 to 24 hours. A two-step calcination process can also be employed to improve homogeneity.
-
Cooling: After calcination, the furnace is cooled down to room temperature at a controlled rate.
-
Characterization: The final product is characterized by X-ray diffraction (XRD) to confirm the phase purity and crystal structure.
Sol-Gel Method
The sol-gel method offers better control over particle size, morphology, and homogeneity at lower synthesis temperatures compared to the solid-state method.[1]
Experimental Protocol:
-
Precursor Solution: Lithium acetate (B1210297) (CH₃COOLi) and copper acetate (Cu(CH₃COO)₂) are dissolved in a suitable solvent, such as distilled water or ethanol (B145695), in stoichiometric amounts.
-
Chelating Agent: A chelating agent, such as citric acid or ethylene (B1197577) glycol, is added to the solution. The chelating agent forms a complex with the metal ions, preventing their precipitation.
-
Gel Formation: The solution is heated to between 60°C and 80°C with continuous stirring to evaporate the solvent and form a viscous gel.
-
Drying: The gel is dried in an oven at a temperature of 100-120°C to remove residual solvent.
-
Calcination: The dried gel is then calcined in a furnace in an air atmosphere. The calcination temperature is typically in the range of 600°C to 800°C for a shorter duration (4-8 hours) compared to the solid-state method.
-
Characterization: The resulting powder is characterized by XRD, scanning electron microscopy (SEM), and transmission electron microscopy (TEM) to analyze its phase, morphology, and particle size.
Hydrothermal Synthesis
Hydrothermal synthesis is a solution-based method that utilizes high temperature and pressure to promote the crystallization of materials. This method can produce well-defined crystalline materials with controlled morphologies.
Experimental Protocol:
-
Precursor Solution: A solution of a lithium salt (e.g., lithium hydroxide, LiOH) and a copper salt (e.g., copper nitrate, Cu(NO₃)₂) is prepared in deionized water.
-
pH Adjustment: The pH of the solution is adjusted by adding a mineralizer, such as a strong base (e.g., NaOH or KOH), to control the precipitation and crystallization process.
-
Hydrothermal Reaction: The precursor solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a temperature between 150°C and 200°C for a duration of 12 to 24 hours.
-
Product Recovery: After the reaction, the autoclave is cooled to room temperature. The precipitate is collected by centrifugation or filtration, washed several times with deionized water and ethanol to remove any impurities, and then dried in an oven.
-
Post-Annealing (Optional): A post-annealing step at a moderate temperature (e.g., 400-600°C) may be performed to improve the crystallinity of the final product.
-
Characterization: The synthesized material is characterized using XRD, SEM, and TEM.
Electrochemical Performance Data
The electrochemical performance of Li₂CuO₂ is highly dependent on the synthesis method, which influences its physical properties such as particle size, crystallinity, and morphology. The following tables summarize the key electrochemical performance metrics of Li₂CuO₂ prepared by different methods.
| Synthesis Method | Precursors | Calcination/Reaction Conditions | Initial Discharge Capacity (mAh/g) | Capacity Retention | Rate Capability | Reference |
| Solid-State | Li₂CO₃, CuO | 800°C, 24h, Air | ~180-220 | Poor | Moderate | [2] |
| Solid-State | Li₂O, CuO | 750°C, 12h, O₂ | ~200 | Moderate | Moderate | |
| Sol-Gel | Li Acetate, Cu Acetate, Citric Acid | 700°C, 6h, Air | ~250-280 | Improved | Good | [1] |
| Hydrothermal | LiOH, Cu(NO₃)₂ | 180°C, 24h | ~220-250 | Good | Good |
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the synthesis of Li₂CuO₂ using the three described methods.
Caption: Workflow for the solid-state synthesis of Li₂CuO₂.
References
The Core of Reactivity: An In-depth Technical Guide to the Structural Characterization of Organocuprate Reagents
Authored for Researchers, Scientists, and Drug Development Professionals
Organocuprate reagents, pivotal in the formation of carbon-carbon bonds, are indispensable tools in modern organic synthesis and drug development. Their reactivity and selectivity are intrinsically linked to their complex solution structures, which often exist as equilibrium mixtures of aggregates. A thorough understanding of their structural characteristics is therefore paramount for optimizing existing synthetic methodologies and designing novel chemical transformations. This guide provides a comprehensive overview of the key techniques employed in the structural elucidation of organocuprate reagents, complete with detailed experimental protocols and comparative structural data.
Solid-State Structure: Insights from X-ray Crystallography
X-ray crystallography provides unambiguous, high-resolution structural information of organocuprate reagents in the solid state. This technique has been instrumental in confirming the aggregated nature of these species.
Gilman Reagents: Dimeric Structures
Lower-order organocuprates, commonly known as Gilman reagents (R₂CuLi), typically form dimeric structures in the solid state, often incorporating solvent molecules.
Table 1: Comparative Crystallographic Data for Dimeric Organocuprates
| Parameter | [Li(OEt₂)₂(CuPh₂)]₂ | [(Me₂CuLi)]₂ (in Et₂O) |
| Cu-C Bond Length (Å) | 1.936, 1.948[1] | ~1.94 |
| Cu-Li Bond Length (Å) | 2.730, 2.775[1] | Not explicitly found |
| Li-C Bond Length (Å) | 2.374, 2.396[1] | Not explicitly found |
| Cu-C-Cu Angle (°) | Not applicable | Not explicitly found |
| C-Cu-C Angle (°) | 157.7[1] | Linear geometry is well-established[2] |
| Li-Cu-Li Angle (°) | 122.1[1] | Not explicitly found |
| Cu-Li-Cu Angle (°) | 57.9[1] | Not explicitly found |
| Core Structure | 8-membered ring[3] | 8-membered ring[3] |
Note: Data for the dimeric structure of lithium dimethylcuprate in diethyl ether is based on its well-established dimeric nature, though specific bond lengths and angles from a single crystal structure were not found in the provided search results. The C-Cu-C moiety is known to be linear.
Higher-Order Cyanocuprates
The structures of higher-order cyanocuprates, often formulated as R₂Cu(CN)Li₂, have been a subject of debate. While initially proposed to be dianionic species with three ligands on copper, structural studies, including EXAFS and XANES, suggest that the cyanide ligand is often associated with the lithium cation, forming a "cyano-Gilman" reagent (R₂CuLi·LiCN).[4][5]
Solution-State Structure: Unraveling Complexity with NMR Spectroscopy and Other Techniques
The structure of organocuprates in solution is often more complex than in the solid state, with equilibria between different aggregation states.[6] NMR spectroscopy is a powerful tool for probing these solution structures.
NMR Spectroscopic Signatures
Table 2: Typical NMR Chemical Shifts for Organocuprate Reagents
| Nucleus | Lithium Dimethylcuprate (Me₂CuLi) | Lithium Diphenylcuprate (Ph₂CuLi) |
| ¹H NMR (δ, ppm) | ~ -1.0 to -1.5 (CH₃) in THF | Aromatic region (6.5-8.0) in THF |
| ¹³C NMR (δ, ppm) | ~ -5 to 0 (CH₃) in THF | Aromatic region (120-150) in THF |
| ⁷Li NMR (δ, ppm) | ~ 0 to 1 in THF, referenced to LiCl[7] | ~ 0 to 1 in THF, referenced to LiCl[7] |
Note: Chemical shifts can vary depending on the solvent, temperature, and the presence of other species in solution.
Aggregation State Determination
Cryoscopy, a technique that measures the freezing point depression of a solvent upon the addition of a solute, can be used to determine the degree of aggregation of organocuprates in solution.[8][9]
Computational Modeling: A Theoretical Lens
Quantum chemical calculations, such as Density Functional Theory (DFT), provide valuable insights into the structures, stabilities, and reaction mechanisms of organocuprate reagents.[10][11][12] These studies can help to elucidate the structures of transient species and to understand the factors that govern the aggregation and reactivity of these complexes.
Experimental Protocols
Synthesis of Gilman Reagents (e.g., Lithium Dimethylcuprate)
This protocol describes the in-situ preparation of lithium dimethylcuprate. All operations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.
Materials:
-
Methyllithium (B1224462) (solution in diethyl ether)
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
Procedure:
-
To a stirred suspension of CuI in anhydrous diethyl ether or THF at -78 °C (dry ice/acetone bath), add two equivalents of a solution of methyllithium dropwise.[13]
-
The initial yellow precipitate of methylcopper(I) will dissolve upon the addition of the second equivalent of methyllithium, resulting in a colorless to pale yellow solution of lithium dimethylcuprate.[14]
-
The Gilman reagent is typically used in situ for subsequent reactions.
Preparation of Samples for NMR Spectroscopy
Materials:
-
Organocuprate solution
-
Deuterated solvent (e.g., THF-d₈), dried and degassed
-
NMR tube with a J-Young valve or a sealable cap
Procedure:
-
Under an inert atmosphere, dissolve the organocuprate reagent in the deuterated solvent to a concentration of approximately 5-25 mg/mL for ¹H NMR and 10-50 mg/mL for ¹³C NMR.[4][15]
-
Transfer the solution to the NMR tube using a cannula or a gas-tight syringe.
-
Seal the NMR tube securely. For air-sensitive samples, a J-Young tube is recommended, which can be attached to a vacuum line for degassing via freeze-pump-thaw cycles if necessary.[16]
Crystal Growth for X-ray Diffraction
Methods:
-
Slow Evaporation: Prepare a saturated solution of the organocuprate in a suitable solvent (e.g., diethyl ether, THF). Loosely cap the vial and allow the solvent to evaporate slowly in an inert atmosphere glovebox.
-
Solvent Layering: In a test tube or small vial, create a concentrated solution of the organocuprate in a "good" solvent. Carefully layer a less dense "anti-solvent" (in which the compound is less soluble) on top. Crystals will form at the interface of the two solvents.[2]
X-ray Diffraction Data Collection
Procedure:
-
Crystal Mounting: Under a microscope in an inert atmosphere, select a suitable single crystal and mount it on a cryo-loop with a cryoprotectant (e.g., paratone-N oil).[2]
-
Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer to minimize radiation damage.[2]
-
Data Collection: Collect diffraction data using a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[2]
Cryoscopy for Aggregation State Determination
Setup:
-
A double-walled Schlenk flask
-
A precision thermometer
-
A magnetic stirrer
-
An inert atmosphere supply
Procedure:
-
Weigh a known amount of anhydrous solvent (e.g., THF) into the Schlenk flask under an inert atmosphere.[9]
-
Determine the freezing point of the pure solvent by cooling the flask in a liquid nitrogen bath while monitoring the temperature.
-
Add a known mass of the organocuprate reagent to the solvent and dissolve it completely.
-
Determine the freezing point of the solution in the same manner as the pure solvent.
-
The degree of aggregation can be calculated from the freezing point depression using the cryoscopic constant of the solvent.[9]
Visualizing Organocuprate Structures and Workflows
Caption: Gilman Reagent Dimeric Core
Caption: Organocuprate Characterization Workflow
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. organomation.com [organomation.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 7Li and 13C solid-state NMR spectra of lithium cuprates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR Periodic Table: Lithium NMR [imserc.northwestern.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A computational study of lithium cuprate mixed aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. byjus.com [byjus.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Unlocking Performance: An In-depth Technical Guide to the Electronic Properties of Copper-Doped Lithium Materials
For Researchers, Scientists, and Drug Development Professionals
The ever-growing demand for high-performance energy storage solutions has propelled extensive research into enhancing the intrinsic properties of lithium-ion battery materials. Among various strategies, doping with transition metals has emerged as a highly effective approach to augment the electronic conductivity and overall electrochemical performance of electrode materials. This technical guide delves into the core of this strategy, focusing on the investigation of the electronic properties of copper-doped lithium-based materials. Through a comprehensive review of experimental and computational studies, this document provides a detailed overview of the synthesis, characterization, and theoretical understanding of these promising materials.
Enhanced Electronic and Electrochemical Performance of Copper-Doped Lithium Materials
Copper doping has been shown to significantly improve the electronic conductivity and electrochemical performance of a variety of lithium-based cathode and anode materials. These enhancements are attributed to several factors, including the introduction of impurity levels within the bandgap, modification of the crystal structure, and improved kinetics of lithium-ion diffusion. The following tables summarize the key quantitative data from various studies on copper-doped lithium materials.
Table 1: Electronic Conductivity of Copper-Doped Lithium Materials
| Material Composition | Doping Concentration (at%) | Electronic Conductivity (S/cm) | Reference |
| LiFePO₄ | 6 | 7.27 x 10⁻⁵ | [1] |
| LiMnPO₄/C | Not Specified | 5.5139 x 10⁻⁴ |
Table 2: Electrochemical Performance of Copper-Doped Lithium Cathode Materials
| Material | Doping Concentration (at%) | Discharge Capacity (mAh/g) | C-Rate | Cycle Life | Reference |
| LiFePO₄ | 6 | 113.6 | 0.1C | - | [1] |
| LiFePO₄/C | Not Specified | 102 | 0.25C | - | [2][3] |
| LiFePO₄/C | Optimized | 148 | 0.1C | 99.9% retention after 100 cycles at 1C | |
| LiFePO₄/C | Optimized | 111 | 10C | - | |
| Li₂O | Not Specified | 300 (reversible) | - | - | |
| LiNi₁/₃Co₁/₃Mn₁/₃O₂ | - | 180.4 (initial) | 0.2C | 160.8 after 50 cycles | |
| LiNi₁/₃Co₁/₃Mn₁/₃O₂ | - | 159.5 (initial) | 0.5C | 143.4 after 50 cycles | |
| LiNi₁/₃Co₁/₃Mn₁/₃O₂ | - | 119.4 (initial) | 2.0C | 90.1 after 50 cycles | |
| LiMnPO₄/C | Not Specified | 87.5 (initial) | 0.5C | - |
Table 3: Electrochemical Performance of Copper-Doped Lithium Anode Materials
| Material | Doping Concentration (at%) | Reversible Capacity (mAh/g) | C-Rate | Cycle Life | Reference |
| Porous Si Nanowire Networks | Not Specified | 1092.4 | 100 mA/g | After 100 cycles | |
| Porous Si Nanowire Networks | Not Specified | 818.7 | 500 mA/g | After 500 cycles | |
| TiO₂ | 7 | 250 | 0.5 A/g | 97.6% retention after 100 cycles | |
| Li₃VO₄ | 5 | 63 (initial discharge) | 0.5C | After 25 cycles |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of copper-doped lithium materials, with a focus on Cu-doped LiFePO₄ as a representative cathode material.
Synthesis of Cu-Doped LiFePO₄/C by Sol-Gel Method
This protocol describes the synthesis of copper-doped lithium iron phosphate (B84403) with a carbon coating, a common technique to improve electronic conductivity.
Materials:
-
Lithium acetate (B1210297) dihydrate (CH₃COOLi·2H₂O)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Phosphoric acid (H₃PO₄)
-
Copper(II) chloride (CuCl₂)
-
Ethanol
-
Polyethylene glycol (PEG)
-
D-fructose
Procedure:
-
Precursor Solution Preparation:
-
Prepare 1M solutions of H₃PO₄ and FeCl₂·4H₂O in ethanol. Stir each solution for approximately 3 hours to ensure complete dissolution.
-
Prepare 1M solutions of CH₃COOLi·2H₂O and CuCl₂ in ethanol.
-
-
Mixing:
-
Add the CH₃COOLi·2H₂O and CuCl₂ solutions to the H₃PO₄ and FeCl₂·4H₂O mixture.
-
Stir the resulting mixture for 2 hours at room temperature.
-
-
Carbon Source Addition:
-
For the carbon-coated sample, prepare a mixture of PEG and D-fructose in a 1:1 weight ratio.
-
Add the PEG/fructose mixture (10% w/w of the total precursor weight) to the solution from the previous step.
-
Stir the final mixture for an additional 2 hours.
-
-
Gel Formation and Drying:
-
The resulting sol is heated to form a gel.
-
Dry the gel in an oven to remove the solvent.
-
-
Calcination:
-
Calcine the dried powder at a specified temperature (e.g., 700°C) in an inert or reducing atmosphere to obtain the final Cu-doped LiFePO₄/C composite.
-
Characterization Techniques
XRD is a fundamental technique for identifying the crystal structure and phase purity of the synthesized materials.[4]
Sample Preparation:
-
Grind the synthesized powder to a fine, uniform consistency (typically <10 µm) using a mortar and pestle to ensure random orientation of the crystallites.[5]
-
Load the powder into a sample holder using the back-loading method to minimize preferred orientation.[5]
Instrument Parameters (Typical):
-
Radiation: Cu Kα (λ = 1.5406 Å)
-
Scan Range (2θ): 10° - 80°
-
Step Size: 0.02°
-
Scan Speed: 2°/min
Data Analysis:
-
Phase Identification: Compare the obtained diffraction pattern with standard diffraction patterns from databases (e.g., JCPDS) to confirm the formation of the desired olivine (B12688019) structure of LiFePO₄ and to identify any impurity phases.
-
Rietveld Refinement: Use software like FullProf or GSAS to refine the crystal structure parameters, including lattice parameters, atomic positions, and site occupancies. This is crucial for determining the location of the copper dopant within the LiFePO₄ lattice.[6][7]
The four-point probe method is a standard technique for accurately measuring the electronic conductivity of materials by eliminating the influence of contact resistance.[8]
Sample Preparation:
-
Press the synthesized powder into a pellet of uniform thickness and density using a hydraulic press.
-
The pellet should be sintered to ensure good contact between the particles.
Procedure:
-
Place the pellet on the four-point probe setup, ensuring the four equally spaced, collinear probes are in good contact with the sample surface.
-
Apply a constant DC current (I) through the two outer probes.
-
Measure the voltage drop (V) across the two inner probes using a high-impedance voltmeter.
-
Calculate the sheet resistance (Rs) using the formula: Rs = (π/ln(2)) * (V/I).
-
The electronic conductivity (σ) can then be calculated using the formula: σ = 1 / (Rs * t), where 't' is the thickness of the pellet.
CV is an electrochemical technique used to study the redox behavior and electrochemical reversibility of the electrode materials.[9]
Electrode Preparation:
-
Prepare a slurry by mixing the active material (e.g., Cu-doped LiFePO₄/C), a conductive agent (e.g., acetylene (B1199291) black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a weight ratio of approximately 85:10:5 in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP).[2]
-
Coat the slurry uniformly onto a current collector (e.g., aluminum foil for cathodes) and dry it in a vacuum oven at around 80-120°C for several hours.[2]
-
Punch out circular electrodes of a specific diameter.
Electrochemical Cell Assembly:
-
Assemble a coin cell (e.g., CR2032) in an argon-filled glovebox.
-
Use the prepared electrode as the working electrode, a lithium metal foil as the counter and reference electrode, and a separator (e.g., Celgard) soaked in a suitable electrolyte (e.g., 1M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC)).
CV Parameters (Typical for LiFePO₄):
-
Potential Window: 2.5 V to 4.2 V vs. Li/Li⁺
-
Scan Rate: Varies from slow (e.g., 0.1 mV/s) to fast (e.g., 10 mV/s) to investigate the kinetics of the redox reactions.
Data Analysis:
-
The resulting cyclic voltammogram shows oxidation and reduction peaks corresponding to the delithiation and lithiation processes. The peak separation (ΔEp) provides information about the electrochemical reversibility. The peak current is related to the diffusion coefficient of lithium ions.
Computational Modeling: Density Functional Theory (DFT)
First-principles calculations based on DFT are powerful tools for investigating the electronic structure and properties of materials at the atomic level, providing insights that complement experimental findings.
DFT Calculation Methodology for Cu-Doped LiFePO₄
Computational Details (Typical):
-
Software: Vienna Ab initio Simulation Package (VASP), Quantum ESPRESSO, etc.
-
Exchange-Correlation Functional: Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional. To account for the strong correlation effects of the Fe 3d electrons, the GGA+U method is often employed, where a Hubbard U term is added.
-
Basis Set: Plane-wave basis set with a specific energy cutoff.
-
k-point Mesh: A Monkhorst-Pack grid is used to sample the Brillouin zone.
-
Structural Model: A supercell of the LiFePO₄ crystal structure is created, and a copper atom is substituted at a specific site (e.g., Li or Fe site) to model the doping.
Calculated Properties:
-
Formation Energy: To determine the thermodynamic stability of the doped structure.
-
Electronic Band Structure and Density of States (DOS): To understand the effect of copper doping on the electronic conductivity. The introduction of dopant-induced states near the Fermi level can significantly reduce the band gap and enhance electronic conductivity.
-
Lattice Parameters: To compare with experimental XRD data and understand the structural changes upon doping.
Visualizations
The following diagrams illustrate key workflows and conceptual relationships in the investigation of copper-doped lithium materials.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. pure.umsa.bo [pure.umsa.bo]
- 4. smeng.ucsd.edu [smeng.ucsd.edu]
- 5. researchgate.net [researchgate.net]
- 6. Visualizing crystal structure evolution of electrode materials upon doping and during charge/discharge cycles in lithium-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray Diffraction Rietveld Refinement and Its Application in Cathode Materials for Lithium-ion Batteries [jim.org.cn]
- 8. valipod.com [valipod.com]
- 9. ossila.com [ossila.com]
The Emergence of Novel Lithium-Copper Binary Compounds Under High Pressure: A Technical Whitepaper
For Immediate Release
Audience: Researchers, scientists, and materials development professionals.
Researchers have unveiled the existence of novel binary compounds of lithium (Li) and copper (Cu) under high-pressure conditions, challenging the long-held belief that these two elements are immiscible. This discovery, enabled by advanced high-pressure synthesis techniques and theoretical calculations, opens new avenues for materials design and understanding the fundamental behavior of elements under extreme conditions. This technical guide provides an in-depth overview of these groundbreaking findings, including the quantitative data, experimental methodologies, and the interplay between theoretical predictions and experimental validations.
Core Findings: Pressure-Induced Stoichiometries
Prior to these discoveries, the Li-Cu binary phase diagram was characterized by a simple eutectic system with no known intermetallic compounds at ambient pressure.[1][2] However, the application of pressure dramatically alters the reactivity of lithium and copper, leading to the formation of distinct binary phases.[1][2] Experimental studies have confirmed the synthesis of LiCu and Li₂Cu, while theoretical calculations predict the existence of several lithium-rich compounds at even higher pressures.[2][3]
Experimentally Observed Li-Cu Compounds
The first binary compounds of lithium and copper were synthesized by compressing mixtures of the elements in diamond-anvil cells (DACs) and characterized using in situ X-ray diffraction.[1][2][4][5] These experiments revealed the formation of two distinct phases at different pressure regimes.
| Compound | Formation Pressure (GPa) | Stability Range (GPa) | Crystal System | Space Group | Key Structural Feature |
| LiCu | ~1 | < 5 | Rhombohedral | R
| Layered structure with Cu atoms in kagomé lattices |
| Li₂Cu | > 5 | Stable to at least 25 | Hexagonal | P6/mmm | Linear chains of Cu atoms |
Table 1: Summary of experimentally synthesized lithium-copper binary compounds under pressure. Data sourced from Binns et al. (2018).[1][2]
At approximately 1 GPa, a layered LiCu phase forms.[1] As the pressure is increased beyond 5 GPa, this phase transforms into Li₂Cu, which features linear chains of copper atoms and remains stable up to at least 25 GPa.[1][2] This transition signifies a reduction in the dimensionality of the Cu-Cu bonding from 2D layers to 1D chains.[2]
Theoretically Predicted Li-Rich Compounds
First-principles structural searches have predicted the formation of several lithium-rich compounds at higher pressures.[3] These theoretical findings suggest a rich and complex phase diagram for the Li-Cu system under more extreme conditions.
| Compound | Predicted Stability Pressure (GPa) | Key Structural Feature | Predicted Property |
| Li₄Cu | High Pressure | - | - |
| Li₅Cu | High Pressure | - | - |
| Li₆Cu | 50 | Cu-centered face-sharing icosahedron | Superconductivity (Tc ~15 K) |
Table 2: Summary of theoretically predicted lithium-rich copper compounds under high pressure. Data sourced from Zhang et al. (2022).[3]
Experimental Protocols: High-Pressure Synthesis and Characterization
The synthesis of Li-Cu binary compounds is achieved through the application of high pressure to a mixture of the constituent elements at room temperature. The primary experimental apparatus is the diamond-anvil cell (DAC), which allows for the generation of extreme pressures while enabling in situ analysis.
Diamond-Anvil Cell (DAC) Preparation and Sample Loading
-
Gasket Preparation: A metallic gasket is pre-indented to a specific thickness. A hole is then drilled in the center of the indentation to serve as the sample chamber.
-
Sample Loading: High-purity lithium and copper are loaded into the sample chamber. Due to the high reactivity of lithium, this process is typically performed in an inert atmosphere (e.g., a glovebox).
-
Pressure Medium: A pressure-transmitting medium, such as helium or a silicone oil, may be loaded into the sample chamber to ensure hydrostatic or quasi-hydrostatic pressure conditions.
-
Pressure Calibration: The pressure within the DAC is determined using a pressure calibrant, such as the ruby fluorescence method, where the shift in the fluorescence line of a ruby chip placed in the sample chamber is correlated with the applied pressure.
In Situ Synchrotron X-ray Diffraction (XRD)
-
Beamline Setup: The loaded DAC is mounted on a synchrotron XRD beamline. The high brilliance and energy of synchrotron radiation are necessary to penetrate the diamond anvils and obtain high-quality diffraction patterns from the small sample volume.
-
Data Collection: As the pressure is incrementally increased, XRD patterns are collected at various pressure points.
-
Phase Identification: The collected diffraction patterns are analyzed to identify the crystal structures of the newly formed phases. This involves indexing the diffraction peaks and refining the crystal structure using software packages like GSAS-II or FullProf.
-
Equation of State: The evolution of the unit cell volume with pressure can be fitted to an equation of state (e.g., Birch-Murnaghan) to determine the bulk modulus and its pressure derivative, providing insights into the compressibility of the new compounds.
Visualizing the Process and Logic
The discovery of these novel compounds is a result of a synergistic approach combining experimental synthesis and characterization with theoretical predictions. The following diagrams illustrate the experimental workflow and the logical relationship between these methodologies.
High-pressure synthesis and characterization workflow for Li-Cu compounds.
Logical relationship between theoretical prediction and experimental validation.
Conclusion and Future Outlook
The discovery of binary compounds in the Li-Cu system under pressure fundamentally alters our understanding of chemical reactivity under extreme conditions. The experimental confirmation of LiCu and Li₂Cu, coupled with theoretical predictions of even more exotic Li-rich phases, underscores the vast, unexplored landscape of high-pressure chemistry. Future research will likely focus on the experimental synthesis of the predicted Li-rich compounds, characterization of their physical properties, including the predicted superconductivity in Li₆Cu, and a more comprehensive mapping of the Li-Cu phase diagram at higher pressures and temperatures. These findings have significant implications for the design of new materials with novel electronic and structural properties.
References
An In-depth Technical Guide to the Initial Synthesis and Characterization of Lithium Dimethylcuprate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the foundational synthesis and characterization of lithium dimethylcuprate, a pivotal organometallic reagent in organic synthesis. Esteemed for its utility in forming carbon-carbon bonds, this guide details the established experimental protocols, structural elucidation, and key chemical properties, presenting a core resource for professionals in the chemical and pharmaceutical sciences.
Introduction
Lithium dimethylcuprate, often referred to as a Gilman reagent, is a powerful nucleophile used extensively in organic synthesis for the formation of new carbon-carbon bonds.[1] Its discovery by Henry Gilman marked a significant advancement in the field of organometallic chemistry.[1] This reagent is particularly valued for its ability to participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds and in coupling reactions with organic halides. This document outlines the seminal methods for its preparation and the fundamental techniques employed for its characterization.
Synthesis of Lithium Dimethylcuprate
The synthesis of lithium dimethylcuprate is a well-established two-step process that is typically performed in situ for immediate use due to the reagent's instability. The procedure involves the formation of an organolithium reagent followed by its reaction with a copper(I) salt.
Synthesis Pathway
Caption: Synthesis pathway of lithium dimethylcuprate.
Experimental Protocol
This protocol is based on widely accepted laboratory procedures for the synthesis of Gilman reagents.[1]
Materials:
-
Methyl bromide (CH₃Br) or Methyl iodide (CH₃I)
-
Lithium metal (Li)
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (B95107) (THF)
-
An inert atmosphere (Nitrogen or Argon)
Procedure:
Step 1: Preparation of Methyllithium (CH₃Li)
-
Under an inert atmosphere, to a stirring suspension of lithium metal in anhydrous diethyl ether, add methyl bromide or methyl iodide dropwise.
-
The reaction is exothermic and will initiate the formation of methyllithium, which will dissolve in the ether. The reaction is complete when the lithium metal is consumed.
-
The concentration of the resulting methyllithium solution should be determined by titration before use.
Step 2: Formation of Lithium Dimethylcuprate ((CH₃)₂CuLi)
-
In a separate flask under an inert atmosphere, prepare a slurry of copper(I) iodide in anhydrous tetrahydrofuran (THF).
-
Cool the slurry to -78 °C using a dry ice/acetone bath.
-
Slowly add two equivalents of the previously prepared methyllithium solution to the stirred slurry of copper(I) iodide.
-
The reaction mixture will change in appearance, typically forming a clear, colorless or slightly yellow solution of lithium dimethylcuprate. The reagent is now ready for use in subsequent reactions.
Note: It is crucial to maintain anhydrous and anaerobic conditions throughout the synthesis, as organometallic reagents are highly reactive towards water and oxygen.
Characterization
The characterization of lithium dimethylcuprate is challenging due to its inherent instability. When dried in air, it is known to be explosive.[2] Therefore, characterization is typically performed on the solution of the reagent.
Structural Elucidation
In diethyl ether solution, lithium dimethylcuprate exists as a dimer, forming an 8-membered ring with the formula [(CH₃)₂CuLi]₂.[1][2][3] This structure has been investigated using various techniques, including vapor pressure depression, ¹H NMR spectroscopy, and solution X-ray scattering methods.[2]
Spectroscopic and Physical Data
| Property | Value / Description |
| Molecular Formula | C₂H₆CuLi |
| Molecular Weight | 100.6 g/mol |
| Appearance in Solution | Colorless to pale-yellow solution[4] |
| Structure in Ether | Dimeric, 8-membered ring[1][2][3] |
| Stability | Unstable; explosive when dried in air[2] |
| Solubility | Soluble in ethereal solvents like diethyl ether and THF. |
¹H NMR Spectroscopy: This technique is a primary tool for characterizing organometallic species in solution. For lithium dimethylcuprate, ¹H NMR is used to confirm the presence of the methyl groups attached to the copper atom.
Data Presentation: Reaction Yields
Lithium dimethylcuprate is highly effective in various organic transformations. The following table summarizes typical yields for one of its hallmark reactions, the conjugate addition to α,β-unsaturated ketones.
| Reaction Type | Substrate | Product Yield |
| Conjugate addition to Thiochromone | Thiochromone | 81-86% |
| Conjugate addition to α,β-unsaturated ketone | Generic enone | Good yields |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Experimental and Logical Workflow
The overall process from synthesis to application of lithium dimethylcuprate follows a logical workflow designed to handle the reagent's reactivity and instability.
References
Methodological & Application
Applications of Gilman Reagents in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Gilman reagents, also known as lithium diorganocuprates (R₂CuLi), are powerful and versatile tools in organic synthesis, prized for their ability to form carbon-carbon bonds with high selectivity. Their reactivity profile, which is milder than that of Grignard or organolithium reagents, allows for a range of transformations that are crucial in the construction of complex molecules, including active pharmaceutical ingredients.[1][2] This document provides detailed application notes and experimental protocols for the key uses of Gilman reagents.
Preparation of Gilman Reagents
Gilman reagents are typically prepared in a two-step sequence. First, an organolithium reagent is synthesized from an alkyl or aryl halide. Subsequently, the organolithium compound reacts with a copper(I) salt, most commonly copper(I) iodide (CuI), in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures.[1][3]
Experimental Protocol: Preparation of Lithium Dimethylcuprate
This protocol describes the in situ preparation of lithium dimethylcuprate.
Materials:
-
Methyllithium (B1224462) (CH₃Li) solution in diethyl ether (e.g., 1.6 M)
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and a nitrogen or argon inlet.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add copper(I) iodide.
-
Add anhydrous diethyl ether or THF to the flask and cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add two equivalents of the methyllithium solution to the stirred suspension of CuI. The reaction is typically complete when the initially yellow suspension of CuI dissolves to form a clear, colorless, or slightly yellow solution of the Gilman reagent.
-
The Gilman reagent is then ready for immediate use in subsequent reactions.
References
Application Notes: Gilman Reagents for 1,4-Conjugate Addition to α,β-Unsaturated Carbonyls
Introduction
Gilman reagents, also known as lithium diorganocuprates (R₂CuLi), are powerful and selective organometallic compounds essential for modern organic synthesis.[1][2] Discovered by Henry Gilman, these reagents are prized for their ability to form new carbon-carbon bonds with high precision.[3][4] Unlike more reactive organometallic counterparts like Grignard (RMgX) or organolithium (RLi) reagents, which typically attack the carbonyl carbon of α,β-unsaturated carbonyls (enones) in a 1,2-addition, Gilman reagents are "soft" nucleophiles that preferentially attack the β-carbon in a 1,4-conjugate addition (Michael addition).[5][6][7] This distinct reactivity allows for the strategic introduction of alkyl, aryl, or vinyl groups at the β-position, a crucial transformation in the synthesis of complex molecules, natural products, and pharmaceuticals.[3][8]
The reaction proceeds by the addition of the Gilman reagent to the enone, forming a lithium enolate intermediate. This intermediate can then be protonated during an aqueous workup to yield the β-substituted carbonyl compound or trapped with an electrophile to create a new stereocenter at the α-position.[5][6]
Reaction Mechanism and Selectivity
The selectivity of Gilman reagents for 1,4-addition is a cornerstone of their utility. Hard nucleophiles like Grignard reagents are drawn to the harder electrophilic center—the carbonyl carbon. In contrast, the soft nucleophilic character of the Gilman reagent favors interaction with the softer electrophilic β-carbon of the conjugated system.[5][7]
The general mechanism involves three key stages:
-
1,4-Conjugate Addition : The Gilman reagent attacks the β-carbon of the enone, pushing electron density through the conjugated system to form a lithium enolate.[9][10]
-
Enolate Intermediate : A stable enolate intermediate is formed.[5][6]
-
Workup/Trapping : The reaction is quenched with a proton source (like aqueous NH₄Cl) to protonate the enolate, yielding the final β-substituted ketone.[5] Alternatively, the enolate can be trapped with an electrophile (e.g., an alkyl halide) to form a disubstituted product.[6]
Figure 1. General mechanism for 1,4-conjugate addition and subsequent enolate functionalization.
Data Presentation
The choice of organometallic reagent dictates the outcome of the reaction with enones.
Table 1: Comparison of Nucleophile Selectivity with α,β-Unsaturated Carbonyls
| Reagent Type | Reagent Example | Predominant Product Type | Selectivity Rationale |
|---|---|---|---|
| Gilman Reagent | (CH₃)₂CuLi | 1,4-Addition Product (Ketone) | Soft nucleophile attacks the soft β-carbon.[5] |
| Grignard Reagent | CH₃MgBr | 1,2-Addition Product (Allylic Alcohol) | Hard nucleophile attacks the hard carbonyl carbon.[6][7] |
| Organolithium Reagent | CH₃Li | 1,2-Addition Product (Allylic Alcohol) | Hard nucleophile attacks the hard carbonyl carbon.[6] |
Table 2: Representative Yields for 1,4-Conjugate Addition of Gilman Reagents to Enones
| Entry | Enone Substrate | Gilman Reagent (R₂CuLi) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclohex-2-en-1-one | (CH₃)₂CuLi | 3-Methylcyclohexan-1-one | ~98% |
| 2 | Cyclopent-2-en-1-one | (CH₃CH₂)₂CuLi | 3-Ethylcyclopentan-1-one | ~95% |
| 3 | Chalcone | (C₆H₅)₂CuLi | 1,3,3-Triphenylpropan-1-one | ~90% |
| 4 | Enone 105[8] | (CH₃)₂CuLi | Compound 106[8] | 88%[8] |
| 5 | Dimethyl (E)-hex-2-en-4-ynedioate[11] | (n-Bu)₂CuLi | β(γ′)-addition product 3a[11] | 75%[11] |
(Note: Yields are representative and can vary based on specific reaction conditions and substrates.)
Experimental Protocols
Working with Gilman reagents requires anhydrous conditions and the use of an inert atmosphere (e.g., nitrogen or argon) due to their sensitivity to air and moisture.[3]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Gilman reagent - Wikipedia [en.wikipedia.org]
- 3. Gilman Reagent - Georganics [georganics.sk]
- 4. Gilman reagent | Organic synthesis, Reactions, Reagents | Britannica [britannica.com]
- 5. orgosolver.com [orgosolver.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 8. Gilman reagent toward the synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07359A [pubs.rsc.org]
- 9. Gilman Reagents | ChemTalk [chemistrytalk.org]
- 10. chemistnotes.com [chemistnotes.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: SN2 Reactions of Lithium Dialkylcuprates on Alkyl Halides (Corey-House Synthesis)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the Corey-House synthesis, a powerful and versatile method for the formation of carbon-carbon bonds through the SN2 reaction of lithium dialkylcuprates (Gilman reagents) with alkyl halides. It includes comprehensive experimental protocols, a summary of reaction scope and limitations, and a mechanistic overview. This reaction is particularly valuable for coupling various alkyl, vinyl, and aryl groups, offering a reliable alternative to other organometallic coupling reactions with broad functional group tolerance.[1][2]
Introduction
The Corey-House synthesis is a cornerstone of organic synthesis, enabling the formation of a new carbon-carbon bond by reacting a lithium dialkylcuprate with an organic halide or pseudohalide.[1] This reaction is a highly effective method for joining two alkyl groups or an alkyl and an aryl group, often providing high yields where direct coupling with organolithium or Grignard reagents would fail due to side reactions like metal-halogen exchange or elimination.[1][2] The reaction is renowned for its broad scope and generally proceeds with an inversion of stereochemistry at the electrophilic carbon, consistent with an SN2-like mechanism.[1][2]
Reaction Mechanism and Stereochemistry
The Corey-House synthesis is believed to proceed via an SN2-like mechanism. This involves the nucleophilic attack of the lithium dialkylcuprate on the alkyl halide. The reaction results in the inversion of configuration at a stereocenter on the alkyl halide, a key characteristic of SN2 reactions.[1][2] The proposed mechanism involves the formation of a transient copper(III) intermediate through oxidative addition of the alkyl halide to the cuprate, followed by reductive elimination to yield the coupled product.[3][4][5]
Diagram: Reaction Mechanism
References
Application Notes and Protocols: Synthesis of Ketones from Acid Chlorides Using Gilman Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of ketones is a fundamental transformation in organic chemistry, crucial for the construction of a vast array of molecules, including pharmaceuticals, agrochemicals, and fragrances. One of the most reliable and selective methods for preparing ketones is the reaction of acid chlorides with Gilman reagents (lithium dialkylcuprates, R₂CuLi). This method, often referred to as the Corey-House synthesis when applied to coupling reactions, offers a significant advantage over other organometallic reagents like Grignard or organolithium reagents, which typically lead to the formation of tertiary alcohols through over-addition to the ketone product.[1][2][3][4] Gilman reagents, being softer nucleophiles, react selectively with the highly reactive acid chloride functionality while remaining unreactive towards the resulting ketone, allowing for its isolation in high yields.[1][2][4][5]
These application notes provide a comprehensive overview of the synthesis of ketones from acid chlorides using Gilman reagents, including detailed experimental protocols, a summary of reaction data, and visualizations of the underlying chemical processes.
Key Advantages of the Gilman Reagent Method
-
High Selectivity: Gilman reagents react preferentially with acid chlorides, even in the presence of other carbonyl functionalities like ketones or esters, which are generally unreactive towards organocuprates under standard conditions.[2]
-
Prevention of Over-addition: Unlike more reactive organometallic reagents, Gilman reagents do not readily add to the ketone product, thus preventing the formation of tertiary alcohol byproducts.[1][4][5]
-
Good Yields: The reaction generally proceeds in good to excellent yields, making it a synthetically useful method.[1]
-
Mild Reaction Conditions: The reaction is typically carried out at low temperatures, often -78 °C, which is compatible with a wide range of functional groups.[1][6]
Data Presentation
The following table summarizes representative examples of ketone synthesis from acid chlorides using Gilman reagents, highlighting the scope and efficiency of this transformation.
| Acid Chloride | Gilman Reagent | Product | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzoyl chloride | Lithium dimethylcuprate | Acetophenone | Ether | -78 | 1 | ~90 |
| Acetyl chloride | Lithium diphenylcuprate | Acetophenone | THF | -78 to RT | 2 | ~85 |
| Propanoyl chloride | Lithium di-n-butylcuprate | 4-Heptanone | Ether | -78 | 1.5 | ~92 |
| Cyclohexanecarbonyl chloride | Lithium diethylcuprate | Cyclohexyl ethyl ketone | THF | -78 to 0 | 2 | ~88 |
| Butanoyl chloride | Lithium di-tert-butylcuprate | 2,2-Dimethyl-3-hexanone | Ether | -78 | 3 | ~75 |
| 4-Nitrobenzoyl chloride | Lithium dimethylcuprate | 4'-Nitroacetophenone | THF/Ether | -78 | 1 | ~95 |
| Cinnamoyl chloride | Lithium dimethylcuprate | 4-Phenyl-3-buten-2-one | Ether | -78 | 1 | ~93 |
Experimental Protocols
Protocol 1: Preparation of Gilman Reagent (Lithium Dimethylcuprate)
This protocol describes the in situ preparation of lithium dimethylcuprate. All glassware should be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Methyllithium (B1224462) (CH₃Li) in diethyl ether (e.g., 1.6 M solution)
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add copper(I) iodide (1.0 equivalent).
-
Purge the flask with nitrogen.
-
Add anhydrous diethyl ether or THF via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
While stirring vigorously, slowly add a solution of methyllithium (2.0 equivalents) dropwise via syringe.
-
The initial yellow suspension of CuI will dissolve, and a clear, colorless, or slightly yellow solution of lithium dimethylcuprate will form.
-
The Gilman reagent is typically used immediately in the subsequent reaction.
Protocol 2: General Procedure for the Synthesis of a Ketone from an Acid Chloride
This protocol provides a general method for the reaction of a Gilman reagent with an acid chloride.
Materials:
-
Gilman reagent solution (prepared as in Protocol 1)
-
Acid chloride
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Cool the freshly prepared Gilman reagent solution to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, dissolve the acid chloride (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Slowly add the acid chloride solution dropwise to the cold, stirred Gilman reagent solution via syringe or dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for the time indicated by TLC analysis or for a predetermined period (typically 1-3 hours).
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution while the flask is still in the cold bath.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add more diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous ammonium chloride solution and brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to afford the crude ketone.
-
The crude product can be purified by standard techniques such as column chromatography, distillation, or recrystallization.
Mandatory Visualizations
Caption: Reaction mechanism of ketone synthesis.
References
- 1. Video: Acid Halides to Ketones: Gilman Reagent [jove.com]
- 2. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]
- 3. Acid Chloride to Ketone Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgosolver.com [orgosolver.com]
Application Notes and Protocols for High-Temperature Copper-Lithium Alloys in Aerospace
Introduction
The aerospace industry's demand for materials capable of withstanding extreme temperatures while maintaining high thermal conductivity and mechanical strength has driven significant research into novel alloy systems.[1][2][3] Copper (Cu) alloys are attractive due to their excellent conductivity, but their application at high temperatures is often limited by a loss of mechanical strength.[2][4] A groundbreaking development in this area is the creation of a nanostructured copper-tantalum-lithium (Cu-Ta-Li) alloy, which exhibits exceptional thermal stability and mechanical properties, rivaling those of nickel-based superalloys traditionally used in high-temperature applications.[1][3][5] This document provides an overview of this advanced alloy system, including its properties, a logical framework for its design, and generalized protocols for its synthesis and characterization.
Featured Alloy System: Cu-Ta-Li
Recent research has focused on a specific composition, Cu-3Ta-0.5Li, which demonstrates a unique combination of properties.[6][7][8] The key to its performance lies in a unique nanoscale structure where precisely ordered copper-lithium (Cu₃Li) precipitates are stabilized by a tantalum-rich atomic bilayer complexion.[2][3][5] This structure effectively prevents the coarsening of the nanocrystalline grains at elevated temperatures, which is a common failure mechanism in conventional nanostructured materials.[2][5]
Data Presentation
The properties of the novel Cu-Ta-Li alloy are summarized in the table below, showcasing its potential for high-temperature aerospace applications.
| Property | Value / Description | Source(s) |
| Alloy Composition | Cu-3Ta-0.5Li (atomic percent) | [6][7][8] |
| Room Temperature Yield Strength | 1120 MPa | [6][8][9] |
| Thermal Stability | Stable for over 10,000 hours at 800°C with minimal loss in yield strength. | [5][6][10] |
| Microstructure | Nanocrystalline structure with complexion-stabilized cuboidal Cu₃Li precipitates. | [2][5][6] |
| Key Advantage | Combines high thermal/electrical conductivity of copper with the high-temperature strength and durability of nickel-based superalloys. | [1][3][5] |
| Potential Aerospace Applications | Heat exchangers, advanced propulsion systems, thermal management for hypersonic vehicles, and high-performance turbine engines. | [1][2][3][10] |
Logical Framework and Experimental Protocols
The exceptional properties of the Cu-Ta-Li alloy are a direct result of its specific composition and the nanostructuring achieved through advanced processing techniques.
Experimental Protocol 1: Synthesis of Nanostructured Cu-Ta-Li Alloy
This protocol describes a generalized method for synthesizing the Cu-3Ta-0.5Li alloy based on powder metallurgy and high-energy cryogenic milling, as mentioned in the literature.[1]
1. Objective: To produce a bulk nanocrystalline Cu-Ta-Li alloy with a homogenous distribution of alloying elements.
2. Materials and Equipment:
- High-purity elemental powders: Copper (Cu), Tantalum (Ta), Lithium (Li).
- High-energy ball mill (e.g., SPEX mill).
- Hardened steel or tungsten carbide vials and milling media.
- Inert atmosphere glovebox (Argon).
- Cryogenic liquid (e.g., liquid nitrogen).
- Consolidation equipment (e.g., Hot Press, Spark Plasma Sintering system).
3. Procedure:
- Powder Handling: Inside an inert atmosphere glovebox, weigh the elemental powders to achieve the target composition of Cu-3Ta-0.5Li (atomic percent).
- Mill Preparation: Load the powder mixture and milling media into the milling vial inside the glovebox. Seal the vial hermetically.
- Cryogenic Milling:
- Secure the vial in the high-energy ball mill.
- Immerse the vial in a cryogenic bath (liquid nitrogen) for the duration of the milling process. This minimizes thermal effects and promotes the formation of a nanocrystalline structure.
- Mill the powder for a predetermined duration (e.g., 8-24 hours) to achieve mechanical alloying and a nanometer-scale grain size. The exact time is a critical parameter to be optimized.
- Powder Consolidation:
- Transfer the milled powder back into the inert atmosphere glovebox.
- Load the powder into a die.
- Consolidate the powder into a dense, bulk sample using a method such as hot pressing or spark plasma sintering. The temperature, pressure, and time should be carefully controlled to consolidate the sample without inducing significant grain growth.
4. Safety Precautions:
- Lithium is highly reactive; handle only in an inert atmosphere.
- Cryogenic liquids can cause severe burns. Use appropriate personal protective equipment (PPE).
- High-energy milling can generate high pressures within the vials. Follow equipment safety guidelines.
Experimental Protocol 2: Characterization of High-Temperature Properties
This protocol outlines key experiments to validate the microstructure and performance of the synthesized Cu-Ta-Li alloy.
1. Objective: To characterize the microstructure, thermal stability, and mechanical strength of the alloy at elevated temperatures.
2. Microstructural Characterization:
- Method: Advanced microscopy techniques such as Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM).
- Procedure:
- Prepare thin foil samples from the bulk alloy using standard metallographic techniques (grinding, polishing, ion milling).
- Use TEM to investigate the grain size, grain boundary characteristics, and the distribution and morphology of precipitates.
- Employ high-resolution STEM with energy-dispersive X-ray spectroscopy (EDS) to analyze the composition of the precipitates and the atomic-scale structure of the complexion-stabilized interfaces.
3. Thermal Stability Assessment:
- Method: Long-duration isothermal annealing followed by microstructural and mechanical evaluation.
- Procedure:
- Heat multiple samples of the alloy in a high-temperature furnace under a vacuum or inert atmosphere to 800°C.[5][10]
- Hold the samples at this temperature for extended periods (e.g., up to 10,000 hours).[5][10]
- Periodically remove samples and quench them to room temperature.
- Analyze the microstructure (as per step 2) to observe any changes in grain size or precipitate morphology.
- Conduct mechanical tests (e.g., microhardness or compression tests) to quantify the retention of mechanical properties.
4. Mechanical Properties Evaluation:
- Machine standardized test specimens from the bulk alloy.
- In a high-temperature creep testing system, subject the specimen to a constant stress at a high temperature (e.g., 800°C).
- Measure the strain (deformation) as a function of time.
- Plot the creep curve (strain vs. time) to determine the creep rate and rupture life. Compare these results against conventional high-temperature copper alloys.
Experimental Workflow Visualization
The overall process from alloy creation to final characterization can be visualized as a sequential workflow.
References
- 1. New Copper Alloy Demonstrates Incredible Heat-Resistant Strength for Military and Industrial Uses - The Debrief [thedebrief.org]
- 2. New Copper Alloy Could Provide Breakthrough in Durability for Military Systems - Mobility Engineering Technology [mobilityengineeringtech.com]
- 3. New Material Gives Copper Superalloy-like Strength | Lehigh University News [news.lehigh.edu]
- 4. army.mil [army.mil]
- 5. mining.com [mining.com]
- 6. news.asu.edu [news.asu.edu]
- 7. bioengineer.org [bioengineer.org]
- 8. manufacturingtodayindia.com [manufacturingtodayindia.com]
- 9. nanotechnologyworld.org [nanotechnologyworld.org]
- 10. impactful.ninja [impactful.ninja]
Application Notes and Protocols for Lithium Copper Oxide as a Cathode Material in Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium copper oxide (Li2CuO2) has attracted research interest as a potential cathode material for lithium-ion batteries due to its high theoretical specific capacity. However, its practical application has been hindered by significant challenges, including poor cycling stability and irreversible phase transformations during electrochemical cycling.[1] A primary contributor to this instability is the evolution of oxygen at higher voltages, which leads to structural degradation.[1]
Extensive research has focused on mitigating these issues through strategies such as transition metal doping (e.g., with Ni, Co, Fe, Mn) and anionic substitution (e.g., with F). These modifications aim to stabilize the crystal structure, suppress oxygen evolution, and improve the overall electrochemical performance. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of lithium copper oxide as a cathode material.
Data Presentation
Electrochemical Performance of Pristine and Modified Lithium Copper Oxide
The following tables summarize the key electrochemical performance metrics for pristine and doped lithium copper oxide, compiled from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions such as voltage window, current density (C-rate), and electrode composition can vary between studies.
| Material Composition | Voltage Window (V vs. Li/Li⁺) | Initial Charge Capacity (mAh/g) | Initial Discharge Capacity (mAh/g) | Initial Coulombic Efficiency (%) | Cycling Performance | C-Rate | Reference |
| Pristine Li2CuO2 | 1.5 - 4.2 | ~225 | ~180 | ~80% | Significant capacity fade after the 1st cycle | C/15 | [1] |
| Pristine Li2CuO2 | 2.1 - 3.8 | ~160 | ~110 | ~69% | More stable than the wider voltage window | C/15 | [1] |
| Mn-doped Li2CuO2 | Not Specified | >200 (irreversible) | Not Specified | Not Specified | Drastic improvement in electrochemical stability | Not Specified | [2][3][4] |
| Ni and Mn co-substituted Li2CuO2 | Not Specified | >200 (irreversible) | Not Specified | Not Specified | Enhanced reversibility and suppression of O2 evolution | Not Specified | [1] |
Experimental Protocols
Protocol 1: Solid-State Synthesis of Lithium Copper Oxide (Li2CuO2)
This protocol describes a conventional solid-state reaction method for synthesizing Li2CuO2 powder.
Materials and Equipment:
-
Lithium oxide (Li2O) powder (high purity)
-
Copper(II) oxide (CuO) powder (high purity)
-
An excess of lithium oxide is often used to compensate for lithium loss at high temperatures.
-
Alumina (B75360) or zirconia crucible
-
Ball mill or mortar and pestle
-
Tube furnace with programmable temperature control
-
Inert gas supply (e.g., Argon)
Procedure:
-
Stoichiometric Mixing: Weigh stoichiometric amounts of Li2O and CuO powders. A common molar ratio is 1.05:1 (Li2O:CuO) to account for lithium volatility.
-
Homogenization: Thoroughly mix the precursor powders using a ball mill or a mortar and pestle to ensure a homogeneous mixture.
-
Calcination:
-
Place the mixed powder in an alumina or zirconia crucible.
-
Position the crucible in the center of a tube furnace.
-
Purge the furnace with an inert gas (e.g., Argon) to create an inert atmosphere.
-
Heat the furnace to 800 °C at a controlled ramp rate (e.g., 5 °C/min).
-
Hold the temperature at 800 °C for a specified duration (e.g., 12-24 hours) to allow the solid-state reaction to complete.
-
Cool the furnace down to room temperature at a controlled rate (e.g., 5 °C/min).
-
-
Product Characterization: The resulting Li2CuO2 powder should be characterized by X-ray diffraction (XRD) to confirm the phase purity and crystal structure.
Protocol 2: Cathode Slurry Preparation and Electrode Casting
This protocol outlines the preparation of a Li2CuO2 cathode slurry and its casting onto an aluminum current collector.
Materials and Equipment:
-
Synthesized Li2CuO2 powder (active material)
-
Conductive agent (e.g., carbon black, Super P)
-
Binder (e.g., polyvinylidene fluoride (B91410) - PVDF)
-
Solvent (e.g., N-methyl-2-pyrrolidone - NMP)
-
Planetary mixer or magnetic stirrer
-
Doctor blade film applicator
-
Aluminum foil (current collector)
-
Vacuum oven
Procedure:
-
Dry Mixing: In a moisture-free environment (e.g., a glovebox), weigh the active material (Li2CuO2), conductive agent, and binder in a specific weight ratio (e.g., 80:10:10).
-
Binder Solution Preparation: Separately, dissolve the PVDF binder in NMP to form a homogeneous solution.
-
Slurry Formulation:
-
Gradually add the dry-mixed powder to the PVDF-NMP solution while stirring continuously.
-
Use a planetary mixer or a magnetic stirrer to mix the components until a uniform and viscous slurry is formed. This may take several hours.
-
-
Electrode Casting:
-
Clean the surface of the aluminum foil.
-
Secure the aluminum foil on a flat surface.
-
Use a doctor blade to cast the slurry onto the aluminum foil with a uniform thickness.
-
-
Drying:
-
Initially, dry the coated electrode at a moderate temperature (e.g., 80 °C) in a standard oven to evaporate the bulk of the solvent.
-
Subsequently, transfer the electrode to a vacuum oven and dry at a higher temperature (e.g., 120 °C) for at least 12 hours to completely remove any residual solvent and moisture.
-
-
Electrode Punching: Punch out circular electrodes of the desired diameter (e.g., 12-15 mm) from the dried cathode sheet.
Protocol 3: CR2032 Coin Cell Assembly
This protocol details the assembly of a CR2032-type coin cell for electrochemical testing of the Li2CuO2 cathode. All assembly steps should be performed in an argon-filled glovebox with low moisture and oxygen levels.
Materials and Equipment:
-
Li2CuO2 cathode discs
-
Lithium metal foil (anode)
-
Separator (e.g., Celgard 2400)
-
Electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v))
-
CR2032 coin cell components (case, spacer, spring, gasket)
-
Coin cell crimper
-
Plastic tweezers
Procedure:
-
Component Preparation: Place all necessary components inside the glovebox.
-
Cell Stacking:
-
Place the Li2CuO2 cathode disc in the center of the coin cell case.
-
Add a few drops of electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
-
Add a few more drops of electrolyte to saturate the separator.
-
Carefully place the lithium metal anode on top of the separator.
-
Add the spacer disc and then the spring.
-
-
Sealing:
-
Place the gasket and the cap on top of the stacked components.
-
Transfer the assembled cell to the coin cell crimper and apply pressure to seal the cell.
-
-
Final Check: Inspect the crimped cell for any leaks or deformities. Clean the exterior of the cell before taking it out of the glovebox for testing.
Protocol 4: Electrochemical Characterization
This section provides general guidelines for the electrochemical characterization of the assembled Li2CuO2 coin cells.
A. Galvanostatic Cycling with Potential Limitation (GCPL):
-
Purpose: To evaluate the specific capacity, coulombic efficiency, and cycling stability of the cathode material.
-
Procedure:
-
Connect the assembled coin cell to a battery cycler.
-
Set the desired C-rate for charging and discharging (e.g., C/10, where C is the theoretical capacity).
-
Define the voltage window for cycling (e.g., 1.5 - 4.2 V).
-
Cycle the cell for a specified number of cycles (e.g., 50-100 cycles) and record the charge and discharge capacities.
-
Plot the specific capacity and coulombic efficiency versus the cycle number to assess the cycling performance.
-
B. Cyclic Voltammetry (CV):
-
Purpose: To investigate the redox reactions and phase transitions occurring at the electrode during charging and discharging.
-
Procedure:
-
Connect the coin cell to a potentiostat.
-
Set a slow scan rate (e.g., 0.1 mV/s).
-
Define the potential range, which should be similar to the galvanostatic cycling window.
-
Run the CV for several cycles to observe the evolution of the redox peaks. The position and intensity of the peaks provide information about the electrochemical reactions.
-
C. Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To study the impedance characteristics of the cell, including the charge transfer resistance and lithium-ion diffusion.
-
Procedure:
-
Connect the coin cell to a potentiostat with an EIS module.
-
Apply a small AC voltage amplitude (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
The resulting Nyquist plot can be analyzed using an equivalent circuit model to determine the different resistance components within the cell.
-
Visualizations
Solid-State Synthesis Workflow
Caption: Workflow for the solid-state synthesis of Li2CuO2.
Experimental Workflow for Battery Fabrication and Testing
Caption: From material synthesis to electrochemical testing.
Logical Relationship of Challenges and Mitigation Strategies
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling the effects on lithium-ion cathode performance by cation doping M-Li2CuO2 solid solution samples (M = Mn, Fe and Ni) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unraveling the effects on lithium-ion cathode performance by cation doping M–Li2CuO2 solid solution samples (M = Mn, Fe and Ni) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Copper-Based Nanomaterials in Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of copper-based nanomaterials as both anode and cathode active materials in lithium-ion batteries (LIBs).
Introduction
Copper-based nanomaterials are emerging as promising electrode materials for next-generation LIBs due to their high theoretical capacities, natural abundance, low cost, and environmental friendliness.[1][2][3][4] Their unique nanostructures offer high surface areas and potentially shorter lithium-ion diffusion pathways, addressing some of the limitations of conventional electrode materials.[1][2][3] This document outlines the application of various copper-based nanomaterials, summarizes their electrochemical performance, and provides detailed protocols for their synthesis and evaluation in a laboratory setting.
I. Copper-Based Nanomaterials for LIB Anodes
Copper oxides, such as cupric oxide (CuO) and cuprous oxide (Cu₂O), are extensively investigated as anode materials for LIBs.[5] They operate based on a conversion reaction mechanism, which offers a significantly higher theoretical capacity compared to conventional graphite (B72142) anodes.
Challenges: A major drawback of copper oxide anodes is the large volume expansion and contraction during the lithiation and delithiation processes, which can lead to pulverization of the electrode, loss of electrical contact, and rapid capacity fading.[6]
Strategies for Improvement:
-
Nanostructuring: Synthesizing copper oxides in various nanoforms (nanoparticles, nanowires, nanosheets, etc.) can help accommodate the volume changes and improve cycling stability.[1]
-
Carbon Composites: Incorporating carbonaceous materials (e.g., graphene, carbon nanotubes, amorphous carbon) can enhance the electrical conductivity and buffer the volume expansion.[5]
Quantitative Data for Copper-Based Anode Materials
| Material | Morphology | Current Density | Initial Discharge Capacity (mAh g⁻¹) | Reversible Capacity (mAh g⁻¹) | Cycle Life | Reference |
| CuO | Nanoparticles | 0.5 C | - | 540 | 100 cycles | [7] |
| CuO | Nanochains | 2 A g⁻¹ | - | 210 | 40 cycles (90% retention) | [1] |
| CuO | Porous Nanoleaves | 67.4 mA g⁻¹ | - | 633 | 100 cycles | [8] |
| CuO | Nanoleaves | 67.4 mA g⁻¹ | - | 576 | 150 cycles | [8] |
| Cu₂O | Nanoparticles with Oxygen Vacancies | 0.1 C | 1002.3 | 631 | - | [9] |
| CuO/Cu₂O/C | Nanoparticles in Carbon Matrix | 20 mA g⁻¹ | - | >400 | 600 cycles (260 mAh g⁻¹) | [5] |
| CuS | Nanorods | 100 mA g⁻¹ | - | 472 | 100 cycles (92% retention) | [10] |
| Cu₂S | Nanorods | 100 mA g⁻¹ | - | 313 | 100 cycles (96% retention) | [10] |
| Cu₂S@NSCm | Short Nanorods | - | 894.8 | 558.4 | - | [11] |
II. Copper-Based Nanomaterials for LIB Cathodes
While less common than anode applications, certain copper-based compounds, such as copper sulfides (CuS, Cu₂S) and copper phosphates (Cu₃(PO₄)₂), have shown potential as cathode materials.
Quantitative Data for Copper-Based Cathode Materials
| Material | Morphology | Current Density | Initial Discharge Capacity (mAh g⁻¹) | Reversible Capacity (mAh g⁻¹) | Cycle Life | Reference |
| CuS | Flower-like | 30 mA g⁻¹ | 187.1 | - | 50 cycles (71.72 mAh g⁻¹) | |
| Cu₃(PO₄)₂ | Amorphous | 400 mA g⁻¹ | - | 360 | - | [12][13][14][15] |
III. Experimental Protocols
A. Synthesis of CuO Nanoparticles via a Facile Wet Chemical Route
This protocol describes a simple precipitation method to synthesize CuO nanoparticles.
Materials:
-
Copper (II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized (DI) water
Procedure:
-
Prepare a 0.1 M solution of CuSO₄·5H₂O in DI water.
-
Prepare a 0.2 M solution of NaOH in DI water.
-
Slowly add the NaOH solution to the CuSO₄ solution under constant stirring. A blue precipitate of copper (II) hydroxide (Cu(OH)₂) will form.
-
Continue stirring the mixture for 1 hour at room temperature.
-
Heat the mixture to 80°C and maintain this temperature for 2 hours. The blue precipitate will turn black, indicating the formation of CuO.
-
Allow the solution to cool to room temperature.
-
Separate the black CuO nanoparticles by centrifugation.
-
Wash the nanoparticles repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the obtained CuO nanoparticles in a vacuum oven at 80°C for 12 hours.
B. Fabrication and Assembly of a CR2032 Coin Cell
This protocol details the steps for preparing an electrode slurry and assembling a half-cell for electrochemical testing.[16][17]
Materials:
-
Synthesized copper-based nanomaterial (active material)
-
Super P carbon black (conductive agent)
-
Polyvinylidene fluoride (B91410) (PVDF) (binder)
-
N-methyl-2-pyrrolidone (NMP) (solvent)
-
Copper foil (for anode) or Aluminum foil (for cathode) (current collectors)
-
Lithium metal foil (counter and reference electrode)
-
Celgard separator
-
Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC))
-
CR2032 coin cell components (casings, spacers, springs)
Procedure:
-
Slurry Preparation:
-
In a vial, mix the active material, Super P carbon black, and PVDF binder in a weight ratio of 80:10:10.[9]
-
Add a small amount of NMP solvent and mix the components using a vortex mixer or a planetary ball mill until a homogeneous slurry is formed.[17] The consistency should be viscous but spreadable.
-
-
Electrode Coating:
-
Electrode Punching:
-
Punch out circular electrodes from the coated foil using a disc cutter (e.g., 12 mm diameter).
-
-
Coin Cell Assembly (inside an argon-filled glovebox):
-
Place the electrode disc in the center of the bottom coin cell case.
-
Add a few drops of electrolyte onto the electrode surface.
-
Place a separator membrane on top of the electrode.
-
Add a few more drops of electrolyte onto the separator.
-
Place a disc of lithium metal foil on top of the separator.
-
Add a spacer and a spring.
-
Place the top coin cell case and seal the cell using a crimping machine.
-
C. Electrochemical Characterization
Procedure:
-
Resting: Let the assembled coin cell rest for a few hours to ensure proper wetting of the electrode and separator by the electrolyte.
-
Electrochemical Testing: Use a battery cycler to perform the following tests:
-
Galvanostatic Cycling: Charge and discharge the cell at a constant current between a specific voltage window (e.g., 0.01-3.0 V for anodes, 1.5-4.0 V for cathodes) to determine the specific capacity, coulombic efficiency, and cycling stability.
-
Rate Capability Test: Cycle the cell at different current densities to evaluate its performance under high-power conditions.
-
Cyclic Voltammetry (CV): Scan the voltage at a slow rate to identify the redox peaks associated with the electrochemical reactions.
-
Electrochemical Impedance Spectroscopy (EIS): Analyze the internal resistance and charge transfer kinetics of the cell.
-
IV. Visualizations
Caption: Experimental workflow for anode preparation and testing.
Caption: Experimental workflow for cathode preparation and testing.
Caption: Properties of copper-based anodes for LIBs.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. [PDF] Copper Based Materials as Anode and Cathode Materials for Lithium Ion Batteries | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. shock.bit.edu.cn [shock.bit.edu.cn]
- 6. Facile synthesis of CuO nanochains as high-rate anode materials for lithium-ion batteries - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of different CuO nanostructures from Cu(OH)2 nanorods through changing drying medium for lithium-ion battery anodes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Item - Copper Phosphate as a Cathode Material for Rechargeable Li Batteries and Its Electrochemical Reaction Mechanism - American Chemical Society - Figshare [acs.figshare.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Copper Phosphate as a Cathode Material for Rechargeable Li Batteries and Its Electrochemical Reaction Mechanism | Semantic Scholar [semanticscholar.org]
- 16. Construction and Testing of Coin Cells of Lithium Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Application Notes and Protocols: Regioselective Epoxide Ring-Opening with Gilman Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regioselective ring-opening of epoxides is a cornerstone transformation in modern organic synthesis, providing a powerful method for the stereocontrolled introduction of carbon-carbon bonds and the formation of valuable β-hydroxy functional groups. Among the various nucleophiles employed for this purpose, Gilman reagents (lithium dialkylcuprates, R₂CuLi) have emerged as exceptionally effective reagents, offering high levels of regioselectivity and functional group tolerance.[1][2] Gilman reagents are considered "soft" nucleophiles, a characteristic that governs their predictable reactivity profile.[3] This document provides detailed application notes and experimental protocols for the regioselective ring-opening of epoxides using Gilman reagents, intended for researchers and professionals in the fields of organic synthesis and drug development.
Mechanism of Reaction
The ring-opening of an epoxide with a Gilman reagent proceeds via an Sₙ2-type mechanism. The organocuprate, being a soft nucleophile, preferentially attacks the less sterically hindered carbon atom of the epoxide ring.[2][4] This nucleophilic attack leads to the formation of a transient alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the final β-hydroxy product. The overall transformation results in the inversion of stereochemistry at the site of nucleophilic attack.
Caption: Mechanism of Epoxide Ring-Opening with a Gilman Reagent.
Factors Influencing Regioselectivity
The regioselectivity of the epoxide ring-opening reaction with Gilman reagents is primarily dictated by steric and electronic factors.
-
Steric Hindrance: This is the dominant factor. The Gilman reagent will preferentially attack the less sterically encumbered carbon of the epoxide. This leads to the formation of the anti-Markovnikov product. For terminal epoxides, attack at the primary carbon is highly favored over the secondary carbon.
-
Electronic Effects: While generally less significant than steric effects for Gilman reagents, electronic factors can influence regioselectivity. In cases where one of the epoxide carbons is benzylic or allylic, the partial positive charge at that carbon is stabilized. However, due to the soft nature of Gilman reagents, steric factors usually prevail.
Caption: Factors Influencing Regioselectivity.
Data Presentation
The following tables summarize quantitative data for the regioselective ring-opening of various epoxides with Gilman reagents, compiled from literature sources.
| Epoxide Substrate | Gilman Reagent | Solvent | Temperature (°C) | Yield (%) | Regioisomeric Ratio (Attack at less hindered:more hindered) | Reference |
| Propylene Oxide | Me₂CuLi | Et₂O | 0 | 85 | >99:1 | [4] |
| 1,2-Epoxybutane | Me₂CuLi | Et₂O | 0 | 88 | >99:1 | [4] |
| Styrene Oxide | Me₂CuLi | Et₂O | 0 | 90 | 90:10 | [4] |
| Cyclohexene Oxide | Me₂CuLi | Et₂O | 0 | 92 | N/A (Symmetrical) | [4] |
| Vinyl Cyclohexene Oxide | Me₂CuLi | THF | -78 to 0 | 75 | >98:2 (at exocyclic epoxide) | N/A |
Experimental Protocols
Protocol 1: General Procedure for the Preparation of Lithium Dimethylcuprate (Gilman Reagent)
Materials:
-
Copper(I) Iodide (CuI)
-
Methyllithium (B1224462) (MeLi) in diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add freshly purified copper(I) iodide.
-
Add anhydrous diethyl ether or tetrahydrofuran to the flask.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add two equivalents of methyllithium solution dropwise to the stirred suspension. The initial yellow precipitate should dissolve to form a colorless or slightly yellow solution of lithium dimethylcuprate.
-
The Gilman reagent is now ready for use.
Protocol 2: General Procedure for the Regioselective Ring-Opening of an Epoxide
Materials:
-
Epoxide substrate
-
Freshly prepared Gilman reagent solution
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
In a separate flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the epoxide substrate in anhydrous diethyl ether or tetrahydrofuran.
-
Cool the epoxide solution to the desired reaction temperature (typically between -78 °C and 0 °C).
-
Slowly transfer the freshly prepared Gilman reagent solution to the epoxide solution via a cannula or syringe.
-
Stir the reaction mixture at the same temperature for the required time (typically 1-4 hours, monitor by TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at low temperature.
-
Allow the mixture to warm to room temperature and continue stirring until the aqueous layer turns deep blue.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
References
Application Notes and Protocols: Corey-House Synthesis Using Lithium Diorganocuprates
For Researchers, Scientists, and Drug Development Professionals
The Corey-House synthesis is a powerful and versatile organometallic cross-coupling reaction for the formation of carbon-carbon bonds. This method, utilizing a lithium diorganocuprate (also known as a Gilman reagent), offers a reliable way to synthesize unsymmetrical alkanes and other organic molecules by coupling an organic halide with an organocuprate reagent.[1][2][3] Its significance in organic synthesis, including in the development of complex molecules for pharmaceuticals, stems from its generally high yields and good functional group tolerance, particularly when compared to methods like the Wurtz reaction.[4][5][6]
Overview and Key Advantages
The Corey-House synthesis proceeds in two main stages:
-
Formation of the Gilman Reagent: An organolithium reagent is first prepared from an organic halide and then reacted with a copper(I) salt (typically CuI) to form the lithium diorganocuprate (R₂CuLi).[1][2]
-
Coupling Reaction: The Gilman reagent is then reacted with a second organic halide (R'-X) to form the desired C-C coupled product (R-R').[1][2]
Key Advantages:
-
Formation of Unsymmetrical Alkanes: This method is particularly useful for creating alkanes with an odd number of carbon atoms or branched structures, which can be challenging with other methods.[3][7]
-
High Yields: The reaction typically provides good to excellent yields, especially when using primary alkyl halides.[4][5]
-
Broad Scope: A wide variety of organic groups can be coupled, including alkyl, vinyl, and aryl groups.[1][2]
-
Stereospecificity: The reaction with vinyl halides proceeds with retention of the double bond geometry.
Reaction Mechanism and Scope
The Corey-House synthesis is believed to proceed via an oxidative addition/reductive elimination pathway. The Cu(I) center of the Gilman reagent undergoes oxidative addition to the organic halide, forming a transient Cu(III) intermediate. This intermediate then undergoes reductive elimination to form the new carbon-carbon bond and a Cu(I) species.[4]
Diagram of the Reaction Mechanism
Caption: The reaction mechanism of the Corey-House synthesis.
Substrate Scope and Limitations
The success of the Corey-House synthesis is highly dependent on the nature of the organic halide.
-
Organic Halide (R'-X): The reaction works best with methyl, benzyl, allyl, primary alkyl, and secondary cycloalkyl halides.[2][8] Tertiary alkyl halides are generally poor substrates and tend to undergo elimination.[8] The reactivity order for the halide is I > Br > Cl.[1]
-
Organocuprate (R₂CuLi): The organic groups (R) on the cuprate (B13416276) can be primary, secondary, or tertiary alkyl, as well as aryl or vinyl.[3]
Quantitative Data
The following table summarizes the yields for various Corey-House coupling reactions, demonstrating the scope of the synthesis.
| Lithium Diorganocuprate (R₂CuLi) | Organic Halide (R'-X) | Product (R-R') | Yield (%) |
| Lithium dimethylcuprate, (CH₃)₂CuLi | 1-Iodooctane (B127717) | Nonane | 98 |
| Lithium dimethylcuprate, (CH₃)₂CuLi | Benzyl bromide | Ethylbenzene | 99 |
| Lithium di-n-butylcuprate, (n-Bu)₂CuLi | 1-Iodopropane | Heptane | 98 |
| Lithium di-n-butylcuprate, (n-Bu)₂CuLi | Benzyl chloride | n-Pentylbenzene | 99 |
| Lithium diphenylcuprate, (Ph)₂CuLi | 1-Bromobutane | n-Butylbenzene | 99 |
| Lithium divinylcuprate, (CH₂=CH)₂CuLi | 1-Iodobutane | 1-Hexene | 75 |
Data compiled from various sources.
Experimental Protocols
The following are detailed protocols for the key steps of the Corey-House synthesis. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Diagram of the Experimental Workflow
Caption: A generalized experimental workflow for the Corey-House synthesis.
Protocol 1: Preparation of the Organolithium Reagent (n-Butyllithium)
This protocol describes the preparation of n-butyllithium from n-butyl bromide.
Materials:
-
n-Butyl bromide
-
Lithium wire or dispersion
-
Anhydrous diethyl ether
Procedure:
-
To a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add lithium metal (2.2 equivalents) under a nitrogen atmosphere.
-
Add a small volume of anhydrous diethyl ether to cover the lithium.
-
Add a small portion of n-butyl bromide (1.0 equivalent) to initiate the reaction. The reaction is indicated by the appearance of turbidity and a gentle reflux.
-
Once the reaction has started, add the remaining n-butyl bromide, dissolved in anhydrous diethyl ether, dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete reaction.
-
The resulting solution of n-butyllithium can be standardized by titration and used directly in the next step.
Protocol 2: Preparation of the Gilman Reagent (Lithium Di-n-butylcuprate)
This protocol details the formation of lithium di-n-butylcuprate from n-butyllithium and copper(I) iodide.
Materials:
-
n-Butyllithium solution in ether (from Protocol 1)
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a slurry of copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the slurry to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution (2.0 equivalents) to the stirred slurry of CuI via a syringe or cannula.
-
The reaction mixture will typically change color, and the solid CuI will dissolve to form a clear or slightly colored solution of the Gilman reagent.
-
Allow the solution to stir at -78 °C for approximately 30 minutes before proceeding to the coupling reaction.
Protocol 3: The Corey-House Coupling Reaction (Synthesis of n-Dodecane)
This protocol describes the coupling of lithium di-n-butylcuprate with 1-iodooctane to form n-dodecane.
Materials:
-
Lithium di-n-butylcuprate solution in ether (from Protocol 2)
-
1-Iodooctane
-
Anhydrous diethyl ether
Procedure:
-
To the solution of lithium di-n-butylcuprate at -78 °C, slowly add a solution of 1-iodooctane (1.0 equivalent) in anhydrous diethyl ether via a syringe or dropping funnel.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (the reaction progress can be monitored by TLC or GC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by fractional distillation or column chromatography to yield pure n-dodecane.
Applications in Drug Development
The Corey-House synthesis is a valuable tool in drug discovery and development for the construction of complex carbon skeletons. Its ability to form C(sp³)-C(sp³) bonds with high efficiency and predictability makes it suitable for the synthesis of various pharmacologically active molecules and their intermediates. For instance, it can be employed to introduce or modify alkyl chains in lead compounds to optimize their pharmacokinetic and pharmacodynamic properties. The stereospecificity of the reaction with certain substrates also allows for the synthesis of chiral molecules, which is crucial in the development of stereochemically pure drugs.
Safety Precautions
-
Organolithium Reagents: Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water. They must be handled under an inert atmosphere using proper syringe and cannula techniques. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
Solvents: Anhydrous solvents are essential for the success of these reactions. Ensure that all solvents are properly dried before use.
-
Temperature Control: The formation of the Gilman reagent and the coupling reaction are often performed at low temperatures. Careful temperature control is crucial to minimize side reactions.
-
Quenching: The quenching of the reaction mixture should be done slowly and carefully, especially on a large scale, as it is an exothermic process.
References
- 1. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 2. Corey-House_synthesis [chemeurope.com]
- 3. byjus.com [byjus.com]
- 4. grokipedia.com [grokipedia.com]
- 5. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. collegedunia.com [collegedunia.com]
- 8. quora.com [quora.com]
Troubleshooting & Optimization
Navigating the Challenges of Thermally Unstable Gilman Reagents: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of thermally unstable Gilman reagents, critical intermediates in carbon-carbon bond formation, presents a unique set of challenges that can often lead to decreased yields and reaction failures. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during their preparation and use.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common problems encountered during the synthesis of thermally unstable Gilman reagents.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Gilman Reagent | 1. Reagent Quality: Impure organolithium precursor or copper(I) salt. | - Titrate the organolithium reagent immediately before use to determine its exact concentration.- Use freshly purchased, high-purity copper(I) iodide (CuI) or purify older batches. |
| 2. Presence of Moisture or Oxygen: Gilman reagents are extremely sensitive to air and moisture. | - Ensure all glassware is rigorously flame-dried or oven-dried.- Perform the reaction under a positive pressure of an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or a glovebox.[1] | |
| 3. Incorrect Stoichiometry: An improper ratio of organolithium reagent to copper(I) salt. | - The standard protocol requires two equivalents of the organolithium reagent for every one equivalent of the copper(I) salt to form the lithium dialkylcuprate (R₂CuLi).[2][3][4] | |
| 4. Inadequate Temperature Control: The reaction temperature was too high, leading to decomposition. | - Maintain a consistently low temperature, typically -78 °C, during the addition of the organolithium reagent to the copper(I) salt slurry.[5][6] | |
| Dark Brown or Black Suspension Instead of a Clear or Light-Colored Solution | 1. Decomposition of the Gilman Reagent: The temperature rose above the stability threshold of the reagent. | - Immediately check and adjust the cooling bath to ensure the temperature is at or below the recommended level for the specific Gilman reagent being synthesized.- Add the organolithium reagent dropwise to the copper(I) salt slurry to better control the exothermic nature of the reaction. |
| 2. Impure Copper(I) Salt: The presence of copper(II) impurities can lead to the formation of colored byproducts. | - Use high-purity, colorless or off-white copper(I) iodide. If the salt is green or blue, it indicates the presence of Cu(II) and should not be used without purification. | |
| Poor Performance in Subsequent Reactions (e.g., Corey-House Synthesis) | 1. Degradation of the Gilman Reagent: The reagent decomposed between its synthesis and use. | - Use the freshly prepared Gilman reagent immediately. These reagents are generally not suitable for storage.[4] |
| 2. Inefficient Transfer of the Desired Alkyl Group: In standard R₂CuLi reagents, only one of the two R groups is transferred. | - For valuable or complex alkyl groups, consider the use of mixed cuprates (R(R')CuLi) where R' is a non-transferable "dummy" ligand (e.g., 2-thienyl, cyano).[7] | |
| 3. Steric Hindrance: The substrate for the subsequent reaction is too sterically hindered. | - While Gilman reagents are effective, highly hindered substrates may lead to lower yields. Consider alternative coupling strategies if optimization is unsuccessful. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the thermal instability of many Gilman reagents?
A1: The thermal instability of Gilman reagents, particularly those with alkyl groups possessing β-hydrogens, is primarily due to their propensity to undergo β-hydride elimination at elevated temperatures. This decomposition pathway leads to the formation of an alkene, a C-H bond from the other alkyl group, and copper(I) hydride, which can further decompose. Maintaining low temperatures (typically between -78 °C and 0 °C) is crucial to suppress this decomposition route.
Q2: How can I improve the atom economy when using a valuable or complex alkyl group in a Gilman reagent?
A2: The issue of transferring only one of the two alkyl groups in a standard Gilman reagent (R₂CuLi) can be addressed by using mixed Gilman reagents, often referred to as mixed cuprates. These reagents have the general formula R(R')CuLi, where 'R' is the valuable group to be transferred and 'R'' is a non-transferable "dummy" ligand. Commonly used dummy ligands include 2-thienyl, cyano (CN), and alkynyl groups. This strategy ensures that the desired alkyl group is preferentially transferred, thus improving atom economy.
Q3: What are the ideal solvents for preparing thermally unstable Gilman reagents?
A3: The most commonly used solvents for the preparation of Gilman reagents are diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF).[8] These ethereal solvents are crucial as they solvate the lithium cation and the cuprate (B13416276) species, which helps to stabilize the reagent. It is imperative that these solvents are anhydrous, as any trace of water will rapidly quench the organolithium precursor and the Gilman reagent itself.
Q4: My organolithium reagent is commercially available. Do I still need to titrate it?
A4: Yes, it is highly recommended to titrate organolithium reagents immediately before use, even if they are commercially sourced. The concentration of organolithium reagents can change over time due to gradual decomposition during storage. Accurate knowledge of the organolithium concentration is essential for ensuring the correct 2:1 stoichiometry required for the formation of the Gilman reagent.
Q5: Can I use a Grignard reagent instead of an organolithium reagent to prepare a Gilman-type reagent?
A5: Yes, it is possible to prepare Gilman-type reagents from Grignard reagents (RMgX). The reaction of a Grignard reagent with a copper(I) halide can generate a species analogous to a Gilman reagent. However, the reactivity and stability of these magnesium-based cuprates can differ from their lithium counterparts. For many applications, organolithium-derived Gilman reagents are preferred.
Experimental Protocols
Detailed Methodology for the Synthesis of Lithium Di-tert-butylcuprate (a thermally sensitive reagent)
Materials:
-
tert-Butyllithium (B1211817) in pentane (B18724) (1.7 M)
-
Copper(I) iodide (CuI), purified and dried
-
Anhydrous diethyl ether (Et₂O)
-
Argon or Nitrogen gas
-
Schlenk flask and other appropriate flame-dried glassware
-
Dry syringes and needles
Procedure:
-
Setup: Assemble a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of argon.
-
Copper(I) Iodide Slurry: To the flask, add CuI (1.90 g, 10.0 mmol) and anhydrous diethyl ether (40 mL). Cool the resulting slurry to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium: While vigorously stirring the CuI slurry at -78 °C, slowly add tert-butyllithium (11.8 mL of a 1.7 M solution in pentane, 20.0 mmol) dropwise via a syringe over 20-30 minutes. The addition rate should be controlled to maintain the internal temperature below -70 °C.
-
Formation of the Gilman Reagent: Upon completion of the addition, the reaction mixture should become a nearly colorless to pale yellow, homogeneous solution. The reagent is now ready for immediate use.
Troubleshooting Notes:
-
A persistent dark color may indicate impure CuI or a temperature excursion.
-
The formation of a precipitate suggests insolubility or decomposition and the reagent may not be suitable for use.
Visualizing Workflows and Relationships
Experimental Workflow for Gilman Reagent Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of a thermally unstable Gilman reagent.
Troubleshooting Logic for Low Yield in Gilman Reagent Synthesis
Caption: A decision tree to troubleshoot low yields in Gilman reagent synthesis.
References
- 1. smart.dhgate.com [smart.dhgate.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 4. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 5. byjus.com [byjus.com]
- 6. Gilman reagent - Wikipedia [en.wikipedia.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Gilman reagent | Organic synthesis, Reactions, Reagents | Britannica [britannica.com]
Technical Support Center: Optimizing Reaction Conditions for Gilman Reagent Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Gilman reagents (lithium diorganocuprates). The information is designed to help optimize reaction conditions and ensure the stability and reactivity of these powerful organometallic compounds.
I. Troubleshooting Guide
This guide addresses common problems encountered during the preparation and use of Gilman reagents.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Gilman Reagent | 1. Poor quality of organolithium or Grignard reagent: The precursor's purity and accurate concentration are critical. 2. Inactive copper(I) salt: Copper(I) salts can oxidize over time. 3. Presence of moisture or oxygen: Gilman reagents are extremely sensitive to air and water.[1] | 1. Use freshly prepared or recently titrated organolithium or Grignard reagents. 2. Use freshly opened or purified copper(I) salts. Copper(I) iodide (CuI) and copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂) are common choices.[2] 3. Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[3] |
| Low Yield in Coupling/Addition Reactions | 1. Decomposition of the Gilman reagent: Thermal instability is a major factor, especially for reagents with β-hydrogens.[3] 2. Incorrect stoichiometry: An improper ratio of Gilman reagent to the substrate can lead to incomplete reaction or side products. 3. Substrate is too sterically hindered: Secondary and tertiary alkyl halides often result in low yields or elimination byproducts in Corey-House reactions.[4] | 1. Maintain the reaction temperature at or below the recommended temperature (typically -78°C to 0°C).[3] See the stability data in the tables below. 2. Carefully control the stoichiometry. For Corey-House reactions, a slight excess of the Gilman reagent may be beneficial. 3. For sterically hindered substrates, consider alternative coupling methods. For Corey-House reactions, primary alkyl halides give the best results.[5] |
| Formation of Side Products | 1. 1,2-addition instead of 1,4-conjugate addition: This can occur with more reactive cuprates or if the reaction temperature is too high. 2. Homocoupling of the organolithium reagent (R-R): This can result from residual organolithium reagent reacting with the alkyl halide in Corey-House synthesis. 3. Elimination products: This is common when using secondary or tertiary alkyl halides as substrates in the Corey-House reaction.[6] | 1. Maintain low reaction temperatures (e.g., -78°C) to favor the "softer" 1,4-addition pathway.[6] 2. Ensure complete formation of the Gilman reagent by allowing sufficient reaction time for the organolithium and copper(I) salt. 3. Use primary alkyl halides whenever possible for the Corey-House reaction.[5] |
| Reaction Fails to Initiate | 1. Impure reagents or solvents. 2. Passivated surface of lithium or magnesium (for in situ Grignard/organolithium formation). | 1. Use high-purity, anhydrous reagents and solvents. 2. If preparing the organometallic precursor in situ, use fresh, clean metal surfaces. |
II. Frequently Asked Questions (FAQs)
Q1: What is a Gilman reagent and what is it used for?
A Gilman reagent, also known as a lithium diorganocuprate, is an organometallic compound with the general formula R₂CuLi.[7] They are valued for their ability to form new carbon-carbon bonds through several key reactions, including:
-
Conjugate addition (1,4-addition) to α,β-unsaturated carbonyl compounds.[8]
-
Corey-House synthesis , which is a coupling reaction with organic halides.[4]
-
Reaction with acid chlorides to form ketones without over-addition to the tertiary alcohol.[6]
-
Ring-opening of epoxides. [9]
Q2: Why is temperature control so critical for Gilman reagents?
Gilman reagents are thermally unstable, particularly those with β-hydrogens.[3] At temperatures above approximately -20°C, they can undergo decomposition, often through β-hydride elimination, leading to a loss of the active reagent and the formation of byproducts.[3] Maintaining low temperatures (typically between -78°C and 0°C) is essential to preserve the reagent's stability and ensure high yields and selectivity in the desired reaction.[3]
Q3: What is the difference in reactivity between Gilman reagents and Grignard or organolithium reagents?
Gilman reagents are considered "softer" nucleophiles compared to the "harder" Grignard (RMgX) and organolithium (RLi) reagents.[8] This difference in reactivity leads to distinct outcomes:
-
In reactions with α,β-unsaturated ketones, Gilman reagents selectively perform 1,4-conjugate addition, while Grignard and organolithium reagents typically favor 1,2-addition to the carbonyl group.[10]
-
Gilman reagents are less basic than Grignard and organolithium reagents, making them more compatible with certain functional groups.
Q4: Can I prepare a Gilman reagent from a Grignard reagent?
Yes, Gilman reagents can be prepared by the transmetalation of a Grignard reagent with a copper(I) salt.[11] This is an alternative to using organolithium precursors and can be advantageous depending on the desired R group and the availability of starting materials.
Q5: What are "higher-order" and "mixed" cuprates?
-
Higher-order cuprates , such as those derived from copper(I) cyanide (R₂Cu(CN)Li₂), are often more reactive and stable than traditional Gilman reagents.[7]
-
Mixed cuprates (RR'CuLi) are prepared using two different organolithium reagents. This is useful when one of the R groups is precious or complex, as often one group is preferentially transferred. Non-transferable "dummy" ligands (e.g., alkynyl, 2-thienyl) can be used to ensure the desired R group is transferred.[4]
III. Data Presentation: Stability of Gilman Reagents
While precise kinetic data for the decomposition of all Gilman reagents is not extensively tabulated in the literature, the following tables summarize the generally accepted qualitative and semi-quantitative stability trends.
Table 1: Thermal Stability of Gilman Reagents
| Temperature Range | Stability | Observations |
| < -60 °C | High | Reagents are generally stable for extended periods, allowing for their preparation and subsequent reactions.[12] |
| -60 °C to -20 °C | Moderate | Decomposition may begin to occur, especially for reagents with β-hydrogens. Reaction times should be kept as short as possible.[3] |
| > -20 °C | Low | Rapid decomposition is often observed, leading to significantly reduced yields and the formation of byproducts.[3] |
Table 2: Factors Influencing Gilman Reagent Stability
| Factor | Influence on Stability | Notes |
| Alkyl Group Structure | Reagents with β-hydrogens are less stable due to the potential for β-hydride elimination. Methyl and aryl cuprates are generally more stable. | The thermal stability of n-alkylcuprates decreases as the alkyl chain length increases. |
| Solvent | Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are essential for solvating and stabilizing the reagent. | THF can sometimes enhance reactivity compared to diethyl ether.[12] |
| Copper(I) Source | The purity of the copper(I) salt is crucial. Impurities can lead to side reactions and decomposition. | CuI and CuBr·SMe₂ are commonly used and generally provide good results.[2] |
| Additives | Lewis acids or other additives can influence both stability and reactivity, but their effects can be complex and reaction-dependent. | For example, lithium cyanide is used to form more stable higher-order cyanocuprates.[7] |
IV. Experimental Protocols
Protocol 1: Preparation of a Gilman Reagent (Lithium Dimethylcuprate)[7]
Materials:
-
Methyllithium (B1224462) (CH₃Li) in diethyl ether (concentration determined by titration)
-
Copper(I) iodide (CuI), freshly purified
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Schlenk flask or flame-dried, two-necked round-bottom flask with a magnetic stir bar
-
Syringes and needles
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Set up the reaction flask under an inert atmosphere.
-
To the flask, add copper(I) iodide (1.0 equivalent).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the methyllithium solution (2.0 equivalents) dropwise to the stirred suspension of CuI in the chosen anhydrous solvent.
-
Upon addition of the first equivalent of methyllithium, a yellow precipitate of methylcopper (CH₃Cu) may form. This should dissolve upon addition of the second equivalent to form a clear or slightly yellow solution of lithium dimethylcuprate.
-
The Gilman reagent is now ready for use in subsequent reactions. It is crucial to maintain the low temperature and inert atmosphere.
Protocol 2: Conjugate Addition of a Gilman Reagent to an α,β-Unsaturated Ketone[8]
Materials:
-
Freshly prepared Gilman reagent (e.g., (CH₃)₂CuLi) in an appropriate solvent
-
α,β-Unsaturated ketone (e.g., cyclohexenone)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution for quenching
-
Standard workup reagents (organic solvent for extraction, brine, drying agent like MgSO₄ or Na₂SO₄)
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the α,β-unsaturated ketone (1.0 equivalent) in the anhydrous solvent.
-
Cool the ketone solution to -78 °C.
-
Slowly transfer the pre-formed Gilman reagent solution (typically 1.1-1.5 equivalents) via cannula or syringe to the stirred solution of the ketone.
-
Stir the reaction mixture at -78 °C for the time determined by TLC analysis or literature precedent (typically 1-3 hours).
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous ammonium chloride solution at low temperature.
-
Allow the mixture to warm to room temperature.
-
Perform a standard aqueous workup: extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization as needed.
V. Visualizations
Caption: Key factors influencing the stability of Gilman reagents.
Caption: Workflow for the preparation and use of Gilman reagents.
References
- 1. brainly.in [brainly.in]
- 2. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 3. static-us-img.skywork.ai [static-us-img.skywork.ai]
- 4. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 7. Gilman reagent - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Gilman reagent toward the synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07359A [pubs.rsc.org]
- 10. chemistnotes.com [chemistnotes.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Organocuprate Coupling Reactions: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions to help minimize side reactions and optimize organocuprate coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in organocuprate couplings and what causes them?
A1: The most prevalent side reactions include:
-
Homocoupling: The coupling of two organometallic fragments (R-R) from the cuprate (B13416276) reagent. This is often caused by thermal decomposition of the cuprate or oxidative processes.[1]
-
β-Hydride Elimination: This occurs when the alkyl group being transferred has a hydrogen atom on the beta-carbon. The organocopper intermediate can eliminate to form a copper hydride species and an alkene, which is a common issue with secondary and tertiary alkyl groups.[2][3]
-
Simple Elimination (E2): With sterically hindered alkyl halides (secondary/tertiary), the organocuprate can act as a base, leading to elimination instead of substitution.[4]
-
Reduction: Thermal decomposition of organocuprates can sometimes form copper hydride derivatives, which can act as reducing agents, converting the substrate back to a starting material or a reduced version.[5]
-
Reaction with Solvent: Ethereal solvents like THF can be cleaved by highly reactive organometallic precursors (like organolithiums) if temperatures are not properly controlled, leading to unwanted byproducts.
Q2: How does the choice of copper(I) salt affect the reaction?
A2: The copper(I) salt used to prepare the organocuprate is crucial. Copper(I) iodide (CuI) is commonly used to prepare standard Gilman reagents (R₂CuLi).[6][7] Using copper(I) cyanide (CuCN) leads to the formation of higher-order cyanocuprates (R₂Cu(CN)Li₂), which often exhibit enhanced reactivity, stability, and selectivity compared to Gilman reagents.[1] The choice can influence the rate and success of the coupling, with cyanocuprates sometimes proving superior for more challenging substrates.
Q3: What is the purpose of using "mixed" or "dummy" ligands in a cuprate reagent?
A3: A significant drawback of standard Gilman reagents (R₂CuLi) is that only one of the two R groups is transferred to the substrate, making the process atom-inefficient, especially with valuable or complex R groups.[1][8] To circumvent this, mixed cuprates, [RtRrCuLi], are used. These contain one transferable ligand (Rt) and one non-transferable "residual" or "dummy" ligand (Rr), such as a thienyl or cyano group.[1][9] This ensures that the valuable Rt group is selectively transferred.
Q4: My reaction is sluggish or fails completely. What are the first things to check?
A4: First, verify the quality and activity of the organolithium or Grignard reagent used to prepare the cuprate. These reagents are highly sensitive to air and moisture. Secondly, ensure the copper(I) salt is pure and anhydrous. Organocuprates themselves are thermally unstable and should be prepared fresh for each reaction at low temperatures (typically -78 °C) and used promptly.[1][6] Finally, confirm that the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).
Q5: How do Lewis acid additives like TMSCl or BF₃·OEt₂ improve reactions?
A5: Lewis acids can accelerate conjugate addition reactions by coordinating to the carbonyl oxygen of the α,β-unsaturated substrate.[1][10] This activation makes the β-carbon more electrophilic and promotes the desired 1,4-addition over competing side reactions.[1] For some sluggish substitution reactions, certain additives can also facilitate the desired coupling pathway, although their effect can be complex.[8]
Troubleshooting Guide
This section addresses specific problems encountered during organocuprate couplings.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low yield of desired product; significant homocoupling (R-R) byproduct observed. | 1. Thermal Decomposition: The organocuprate is decomposing before it can react with the substrate. Organocuprates are thermally unstable.[1] 2. Oxidative Conditions: Trace oxygen in the reaction flask is causing oxidative dimerization. | 1. Maintain very low temperatures during cuprate formation and reaction (e.g., -78 °C).[6][7] Use the reagent immediately after preparation. 2. Ensure all glassware is oven- or flame-dried and the reaction is run under a rigorously inert atmosphere (argon or nitrogen). Degas solvents prior to use. |
| 2. Alkene byproduct formed from the alkyl group that should have been transferred. | 1. β-Hydride Elimination: The alkyl group has β-hydrogens, and the reaction temperature is too high, favoring elimination. This is common for secondary and tertiary alkyl cuprates.[2][3] | 1. Run the reaction at the lowest possible temperature. If elimination persists, consider a different synthetic route or a substrate that is less prone to elimination. For some substrates, specific activators can suppress elimination.[11] |
| 3. Alkene byproduct formed from the alkyl halide substrate. | 1. E2 Elimination: The organocuprate is acting as a base rather than a nucleophile, especially with secondary or tertiary alkyl halides.[4] | 1. Use a less sterically hindered substrate if possible. 2. Employ a "higher order" cyanocuprate, which can sometimes favor substitution over elimination. 3. Lower the reaction temperature. |
| 4. Starting material is recovered unchanged. | 1. Inactive Reagent: The organocuprate was not formed successfully due to poor quality organolithium/Grignard or copper salt. 2. Unreactive Substrate: The substrate is too sterically hindered or electronically deactivated. 3. Low Temperature: The reaction may be too slow at the initial low temperature. | 1. Titrate the organolithium/Grignard reagent before use. Use high-purity, anhydrous Cu(I) salt. 2. Switch to a more reactive higher-order cyanocuprate.[1] 3. Add a Lewis acid like BF₃·OEt₂ to activate the substrate (especially for conjugate additions).[8] 4. After the initial addition at low temperature, allow the reaction to warm slowly to 0 °C or room temperature, monitoring by TLC. |
Data on Solvent Effects in Couplings
The choice of solvent can significantly influence the stability of the organocuprate and the reaction outcome. Ethereal solvents are most common.
| Solvent | Typical Use | Advantages | Disadvantages/Considerations |
| Tetrahydrofuran (THF) | General purpose, cuprate preparation | Good solvating properties for organometallics. | Can be cleaved by alkyllithiums at temperatures > -20 °C. Must be rigorously dried. |
| Diethyl Ether (Et₂O) | Cuprate preparation, especially for Me₂CuLi | Less reactive towards organolithiums than THF. Volatile. | Lower boiling point limits the reaction temperature range. Some reagents have lower solubility. |
| 1,4-Dioxane | Suzuki Couplings (Pd-cat.) | Can be effective for certain coupling reactions.[12] | Higher freezing point. Can form stable complexes that may alter reactivity. |
| Toluene | Suzuki Couplings (Pd-cat.) | Non-coordinating, useful for high-temperature reactions. | Organocuprates have poor solubility and stability in non-polar solvents. |
Note: Data on direct solvent comparison for a single organocuprate reaction is sparse and highly substrate-dependent. Ethereal solvents like THF and Et₂O remain the standard for stoichiometric organocuprate chemistry.[13][14]
Experimental Protocols
Protocol 1: Preparation of a Standard Gilman Reagent (Lithium Dimethylcuprate)
Warning: Organolithium reagents are pyrophoric and must be handled under an inert atmosphere by trained personnel. All glassware must be rigorously dried.
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add copper(I) iodide (e.g., 1.90 g, 10.0 mmol).
-
Purge the flask with argon and add anhydrous diethyl ether (e.g., 40 mL) via cannula.
-
Cool the resulting slurry to -78 °C using a dry ice/acetone bath.
-
While stirring vigorously, slowly add methyllithium (B1224462) (e.g., 12.5 mL of a 1.6 M solution in Et₂O, 20.0 mmol, 2.0 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.[15]
-
Upon addition, the yellow slurry of CuI will dissolve to form a nearly colorless or pale yellow solution of lithium dimethylcuprate (Me₂CuLi).[15]
-
The reagent is now ready for use and should be kept at -78 °C.
Protocol 2: General Procedure for Conjugate Addition to an α,β-Unsaturated Ketone
-
Prepare the Gilman reagent (e.g., Me₂CuLi, 10.0 mmol) in a flask at -78 °C as described in Protocol 1.
-
In a separate flame-dried flask under argon, dissolve the α,β-unsaturated ketone (e.g., 3-methyl-2-cyclohexen-1-one, 8.0 mmol, 0.8 equiv) in anhydrous diethyl ether (e.g., 20 mL).
-
Cool the ketone solution to -78 °C.
-
Using a cannula, slowly transfer the ketone solution to the stirring solution of the Gilman reagent at -78 °C.
-
Stir the reaction mixture at low temperature (e.g., -78 °C to -40 °C) for 1-3 hours, monitoring the disappearance of the starting material by TLC.[4]
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at low temperature.
-
Allow the mixture to warm to room temperature. The layers are then separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purify the product via flash column chromatography.
Visual Guides
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common organocuprate coupling failures.
Competing Reaction Pathways
Caption: Key reaction pathways in organocuprate couplings.
References
- 1. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Copper-Catalyzed Enantioselective Intramolecular Alkene Amination/Intermolecular Heck-Type Coupling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 4. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Gilman Reagents | ChemTalk [chemistrytalk.org]
- 8. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 9. Gilman reagent - Wikipedia [en.wikipedia.org]
- 10. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 11. Organocuprate Cross–Coupling Reactions with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. books.rsc.org [books.rsc.org]
Technical Support Center: Optimizing Conjugate Addition Reactions with Gilman Reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and selectivity of conjugate addition reactions using Gilman reagents.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugate addition of Gilman reagents to α,β-unsaturated carbonyl compounds.
Issue 1: Low or No Yield of the Desired 1,4-Addition Product
Low or no product formation is a frequent problem that can often be traced back to the quality of the reagents or the reaction conditions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Gilman Reagent | The Gilman reagent is sensitive to air and moisture and has limited thermal stability.[1] It is crucial to prepare it fresh for each reaction under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere). Use freshly purified solvents and flame-dried glassware.[2] | A freshly prepared, active Gilman reagent should be a homogeneous solution (color may vary depending on the specific reagent) and should lead to product formation. |
| Impure Starting Materials | Impurities in the α,β-unsaturated carbonyl compound can interfere with the reaction. Purify the substrate by chromatography, distillation, or recrystallization before use. Similarly, the copper(I) salt used for the reagent preparation must be of high purity. Commercial CuI can be purified by dissolving it in a hot, saturated KI solution followed by precipitation with deionized water.[3] | Using purified starting materials minimizes side reactions and decomposition, leading to a cleaner reaction profile and higher yield. |
| Suboptimal Reaction Temperature | Gilman reagents are thermally unstable and can decompose at higher temperatures, typically above -20°C.[4] The reaction should be carried out at low temperatures, most commonly at -78°C (dry ice/acetone bath), to ensure the stability of the reagent and maximize selectivity.[1] | Maintaining a low temperature throughout the addition of the substrate and the course of the reaction prevents reagent decomposition and improves the yield of the conjugate addition product. |
| Incorrect Stoichiometry | An insufficient amount of the Gilman reagent will result in incomplete conversion of the starting material. Typically, a slight excess of the Gilman reagent (e.g., 1.1 to 1.5 equivalents) is used to ensure the reaction goes to completion. | Using a slight excess of the Gilman reagent should drive the reaction to completion, maximizing the conversion of the α,β-unsaturated carbonyl compound. |
Issue 2: Formation of the 1,2-Addition Product as a Major Byproduct
The formation of the 1,2-addition product (attack at the carbonyl carbon) is a common side reaction, especially with more reactive organometallic reagents.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Unreacted Organolithium Reagent | If the Gilman reagent is not properly formed, residual highly reactive organolithium reagent can attack the carbonyl group directly in a 1,2-fashion.[5] Ensure that the organolithium reagent has fully reacted with the copper(I) salt during the preparation of the Gilman reagent. This is typically indicated by a color change. | A properly formed Gilman reagent is a "softer" nucleophile and will selectively attack the β-carbon of the α,β-unsaturated system, minimizing the formation of the 1,2-addition product.[6] |
| Reaction Temperature is Too High | Higher temperatures can sometimes lead to a decrease in the selectivity of the 1,4-addition. Maintaining a low temperature (-78°C) is crucial for maximizing the desired regioselectivity.[4] | Lowering the reaction temperature will favor the thermodynamically more stable 1,4-addition pathway over the kinetically faster 1,2-addition.[7] |
Issue 3: Formation of Wurtz-Type Coupling Side Products
The formation of a dimer of the alkyl/aryl group being transferred (R-R) is a known side reaction, often referred to as Wurtz-type coupling.[8]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidative Coupling of the Gilman Reagent | This can occur if the reaction is exposed to oxygen. Ensure the reaction is maintained under a strictly inert atmosphere throughout the entire process. | Minimizing exposure to oxygen will reduce the likelihood of oxidative side reactions and preserve the concentration of the active Gilman reagent for the desired conjugate addition. |
| Reaction with Residual Alkyl Halide | If the organolithium reagent used to prepare the Gilman reagent contains unreacted alkyl halide, the Gilman reagent can react with it in a coupling reaction.[9] Ensure the formation of the organolithium reagent is complete before the addition of the copper(I) salt. | Complete conversion of the alkyl halide to the organolithium reagent before forming the Gilman reagent will eliminate this pathway for side product formation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for performing a conjugate addition with a Gilman reagent?
A1: The optimal temperature is typically -78°C.[1] This low temperature is crucial for maintaining the stability of the Gilman reagent and ensuring high selectivity for the 1,4-addition product.[4] Reactions performed at higher temperatures (e.g., 0°C or room temperature) are prone to low yields due to reagent decomposition and the formation of side products.
Q2: Which solvents are best for this reaction?
A2: Ethereal solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) are the most commonly used and effective solvents for Gilman reagent formation and conjugate addition reactions.[10] These solvents are good at solvating the organometallic species involved. It is critical that the solvents are anhydrous.
Q3: How can I increase the rate of the conjugate addition?
A3: The addition of Lewis acids, most notably trimethylsilyl (B98337) chloride (TMSCl), can significantly accelerate the rate of conjugate addition.[11] TMSCl is believed to trap the intermediate enolate as a silyl (B83357) enol ether, which drives the reaction forward.
Q4: My Gilman reagent is a black suspension. Is it still active?
A4: A black suspension often indicates the decomposition of the Gilman reagent to elemental copper(0), which means it is likely inactive. A freshly prepared, active Gilman reagent is typically a clear or slightly colored solution. If you observe a black precipitate, it is best to discard the reagent and prepare a fresh batch, paying close attention to maintaining anhydrous and anaerobic conditions at a low temperature.
Q5: Can I use a Grignard reagent instead of an organolithium reagent to prepare the Gilman reagent?
A5: While organolithium reagents are more common, Grignard reagents can also be used to prepare organocuprates. However, the reactivity and selectivity of the resulting reagent may differ. For conjugate additions, Gilman reagents derived from organolithiums are generally preferred for their high selectivity for 1,4-addition.[5]
Quantitative Data Summary
The following tables provide an overview of how different reaction parameters can influence the yield and selectivity of the conjugate addition of lithium dimethylcuprate to cyclohexenone as a model reaction. The data presented are illustrative of general trends reported in the literature.
Table 1: Effect of Temperature on Yield and 1,4-Selectivity
| Temperature (°C) | Approximate Yield of 1,4-Product (%) | Approximate Ratio of 1,4- to 1,2-Addition Product |
| -78 | >95 | >99:1 |
| -40 | 80-90 | ~20:1 |
| 0 | 50-60 | ~5:1 |
| 25 (Room Temp.) | <10 | Low, significant decomposition |
Table 2: Effect of Solvent on Yield
| Solvent | Approximate Yield of 1,4-Product (%) |
| Tetrahydrofuran (THF) | >95 |
| Diethyl Ether (Et₂O) | ~90 |
| Toluene | 40-50 |
| Dichloromethane (DCM) | <20 |
Table 3: Effect of Additives on Reaction Rate and Yield
| Additive (1.2 equiv.) | Approximate Reaction Time | Approximate Yield of 1,4-Product (%) |
| None | 2-4 hours | >95 |
| Trimethylsilyl Chloride (TMSCl) | < 30 minutes | >98 (as silyl enol ether) |
| Hexamethylphosphoramide (HMPA) | 1-2 hours | >95 |
Experimental Protocols
Protocol 1: Preparation of Lithium Dimethylcuprate (Gilman Reagent)
This protocol describes the preparation of a 0.5 M solution of lithium dimethylcuprate in THF.
Materials:
-
Copper(I) iodide (CuI), purified (1.90 g, 10.0 mmol)
-
Methyllithium (B1224462) (MeLi) in diethyl ether (e.g., 1.6 M, 12.5 mL, 20.0 mmol)
-
Anhydrous tetrahydrofuran (THF), 20 mL
-
Flame-dried, two-necked round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Syringes and needles
Procedure:
-
To the flame-dried flask under a positive pressure of inert gas, add the purified copper(I) iodide.
-
Add 20 mL of anhydrous THF via syringe.
-
Cool the resulting suspension to -78°C using a dry ice/acetone bath.
-
While stirring vigorously, slowly add the methyllithium solution dropwise via syringe over a period of 10-15 minutes. The initial yellow suspension of CuI will turn into a colorless or slightly yellow solution of lithium dimethylcuprate.[12]
-
The Gilman reagent is now ready for use. It is best used immediately.
Protocol 2: Conjugate Addition of Lithium Dimethylcuprate to Cyclohexenone
This protocol details the 1,4-addition of the prepared Gilman reagent to cyclohexenone.
Materials:
-
Lithium dimethylcuprate solution (from Protocol 1)
-
Cyclohexenone, purified (0.86 mL, 9.0 mmol)
-
Anhydrous tetrahydrofuran (THF), 10 mL
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the cyclohexenone in 10 mL of anhydrous THF.
-
Cool this solution to -78°C.
-
Slowly transfer the cyclohexenone solution to the freshly prepared Gilman reagent solution at -78°C via a cannula or syringe.
-
Stir the reaction mixture at -78°C for 1 hour.
-
After 1 hour, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution until no further gas evolution is observed.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product (3-methylcyclohexanone).
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Mechanism of Gilman reagent conjugate addition.
Caption: Troubleshooting workflow for low yield.
Caption: Factors influencing reaction outcome.
References
- 1. Gilman Reagents | ChemTalk [chemistrytalk.org]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Synthesis, purification, and UV-vis spectrophotometric analysis of copper(I) iodide | The Cut and the Cat [blog.nus.edu.sg]
- 4. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. arkat-usa.org [arkat-usa.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Gilman reagent toward the synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07359A [pubs.rsc.org]
- 11. Purification of Copper (i) Iodide | Semantic Scholar [semanticscholar.org]
- 12. Gilman reagent - Wikipedia [en.wikipedia.org]
Technical Support Center: Selective 1,4-Addition Strategies
Welcome to the technical support center for selective 1,4-addition reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in achieving selective conjugate addition over direct carbonyl addition.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between 1,2-addition and 1,4-addition to α,β-unsaturated carbonyls?
A1: The difference lies in the point of nucleophilic attack. In an α,β-unsaturated carbonyl system, there are two primary electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4).
-
1,2-Addition (Direct Addition): The nucleophile attacks the electrophilic carbonyl carbon directly. This is analogous to the addition to a simple ketone or aldehyde. The numbers refer to the attack on the 1-position (the oxygen) and the 2-position (the carbonyl carbon).[1]
-
1,4-Addition (Conjugate Addition or Michael Addition): The nucleophile attacks the β-carbon of the conjugated system.[2] This attack is relayed through the π-system, ultimately resulting in the addition of the nucleophile at the β-position and a proton (after workup) at the α-position.[3] The numbering designates the oxygen as position 1 and the β-carbon as position 4.[1]
Q2: How does the nature of the nucleophile influence selectivity between 1,2- and 1,4-addition?
A2: The selectivity is largely governed by the Hard and Soft Acid-Base (HSAB) theory.[4] The carbonyl carbon is considered a "hard" electrophile, while the β-carbon is a "soft" electrophile.[5][6]
-
Hard Nucleophiles: These are typically small, highly charged, and not very polarizable (e.g., organolithium reagents, Grignard reagents, lithium aluminum hydride).[7][8] They favor irreversible, charge-controlled reactions and are electrostatically attracted to the harder, more positively charged carbonyl carbon, leading to 1,2-addition .[9]
-
Soft Nucleophiles: These are larger, more polarizable, and often have a more diffuse charge (e.g., organocuprates, thiolates, enamines, enolates).[7][8] Their reactions are orbitally controlled, favoring attack at the β-carbon which has the largest lobe in the Lowest Unoccupied Molecular Orbital (LUMO), resulting in 1,4-addition .[9]
Q3: Why are organocuprates (Gilman reagents) so effective for promoting 1,4-addition?
A3: Organocuprates, also known as Gilman reagents (R₂CuLi), are considered soft nucleophiles.[10] This inherent softness directs their attack towards the soft β-carbon of α,β-unsaturated carbonyl compounds, leading to highly selective 1,4-addition.[10][11] Unlike harder organolithium or Grignard reagents which tend to add directly to the carbonyl (1,2-addition), Gilman reagents are the reagents of choice for controlled conjugate addition.[12][13] Their mild reactivity also prevents side reactions, such as multiple additions, that can occur with more reactive organometallics.[11]
Q4: What is the role of temperature in controlling selectivity?
A4: Temperature can be a critical factor in determining the product ratio, based on the principles of kinetic versus thermodynamic control.[14]
-
Kinetic Control (Low Temperature): At lower temperatures, reactions are often irreversible. The major product formed is the one that forms the fastest, which is known as the kinetic product.[15] For many systems, 1,2-addition has a lower activation energy and is therefore the kinetically favored pathway.[14][16]
-
Thermodynamic Control (Higher Temperature): At higher temperatures, the initial additions may be reversible. The reaction can reach equilibrium, and the major product will be the most stable one, known as the thermodynamic product.[15] The C=O bond is stronger than a C=C bond, making the 1,4-adduct the more thermodynamically stable product in many cases.[17] Therefore, higher temperatures often favor the formation of the 1,4-addition product .[18]
Troubleshooting Guides
Problem: My reaction is yielding the 1,2-addition product instead of the desired 1,4-adduct.
This is a common selectivity issue that can often be resolved by modifying the nucleophile or reaction conditions.
| Potential Cause | Suggested Solution | Rationale |
| Nucleophile is too "hard" | If using an organolithium (RLi) or Grignard (RMgX) reagent, convert it to a "softer" nucleophile. The most common method is to prepare an organocuprate (Gilman reagent) by reacting the organolithium compound with a copper(I) salt like CuI.[12][19] | Hard nucleophiles like Grignard and organolithium reagents preferentially attack the hard carbonyl carbon (1,2-addition).[3][4] Organocuprates are soft nucleophiles and selectively attack the soft β-carbon (1,4-addition).[10] |
| Reaction is under kinetic control | Increase the reaction temperature. If the 1,2-addition is reversible, allowing the reaction to equilibrate at a higher temperature will favor the more stable 1,4-adduct.[17] | The 1,4-adduct is often the thermodynamically more stable product.[16] Higher temperatures provide the energy needed to overcome the reverse activation barrier of the kinetic product, allowing the reaction to proceed to the thermodynamic product.[14] |
| Steric hindrance around the β-carbon | If the β-carbon is highly substituted, 1,2-addition may be sterically favored. Consider using a less hindered substrate if possible or a smaller nucleophile. | Significant steric bulk at the β-position can impede the approach of the nucleophile, making the more accessible carbonyl carbon the preferred site of attack.[20] |
| Solvent Effects | The choice of solvent can influence selectivity. Protic solvents may favor 1,2-addition in some cases. Experiment with aprotic polar solvents like THF or diethyl ether, which are standard for organocuprate reactions.[21][22] | Solvents can influence the aggregation state and reactivity of organometallic reagents. Aprotic solvents are generally preferred for maintaining the soft character of cuprates.[21] |
Problem: The overall yield of my conjugate addition reaction is low.
Low yields can stem from various issues, from reagent preparation to reaction conditions and workup procedures.[23]
| Potential Cause | Suggested Solution | Rationale |
| Decomposition of the organometallic reagent | Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum) and that all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). | Organometallic reagents like organolithiums and Gilman reagents are highly sensitive to moisture and oxygen, which will quench them and reduce the effective concentration of the active nucleophile. |
| Slow reaction rate | The addition of a Lewis acid, such as BF₃·OEt₂ or TMSCl, can accelerate the rate of conjugate addition.[13][24] | The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the entire conjugated system and activating it towards nucleophilic attack.[13][25] |
| Reagent stoichiometry | When preparing Gilman reagents (R₂CuLi), ensure that two equivalents of the organolithium reagent are used for every one equivalent of the copper(I) salt.[19] | Using only one equivalent of organolithium results in the formation of an organocopper species (RCu), which is significantly less reactive than the corresponding Gilman reagent.[19] |
| Low reaction temperature | While low temperatures are often used to control selectivity, they can also slow the reaction rate to a point where the reaction does not go to completion in a reasonable time. Consider allowing the reaction to warm slowly to room temperature after the initial addition at low temperature. | Many conjugate additions are initiated at -78 °C to control the initial exothermic reaction and maintain selectivity, but require warming to proceed to completion.[21] |
Visualized Workflows and Mechanisms
Here are several diagrams to visualize the decision-making process, reaction mechanisms, and experimental flow for achieving selective 1,4-addition.
Caption: Decision workflow for selecting a 1,4-addition strategy.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Chapter 18/23: The Michael Addition [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. kcl.digimat.in [kcl.digimat.in]
- 8. google.com [google.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. 1,2 and 1,4 Electrophilic Addition to Dienes - Chemistry Steps [chemistrysteps.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. tutorchase.com [tutorchase.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Gilman reagent toward the synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07359A [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. reddit.com [reddit.com]
- 24. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 25. The roles of Lewis acidic additives in organotransition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02856G [pubs.rsc.org]
Technical Support Center: Troubleshooting Homemade Gilman Reagents
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor reactivity with homemade Gilman reagents (lithium diorganocuprates).
Frequently Asked Questions (FAQs)
Q1: My Gilman reagent appears as a dark-colored or black suspension, not the expected colorless to light yellow/gray. What does this indicate?
A1: A dark-colored or black suspension is often indicative of the decomposition of the Gilman reagent or the presence of impurities. This can be caused by several factors:
-
Presence of Copper(II) Impurities: The copper(I) iodide (CuI) used may contain Cu(II) impurities, which can be reduced to finely divided black copper metal. It is crucial to use high-purity CuI or purify commercial grades before use.[1][2]
-
Reaction Temperature Too High: Gilman reagents are thermally unstable, especially those with beta-hydrogens.[3] The preparation and subsequent reactions should be carried out at low temperatures, typically between -78 °C and 0 °C, to prevent decomposition.[3][4][5][6]
-
Exposure to Oxygen: Gilman reagents are sensitive to air and moisture.[7] Inadequate inert atmosphere techniques (e.g., using nitrogen or argon) can lead to oxidation and decomposition.
Q2: My reaction with the Gilman reagent is giving a very low yield of the desired product. What are the potential causes?
A2: Low yields in reactions involving Gilman reagents can stem from several issues during preparation and reaction:
-
Inaccurate Reagent Concentration: The concentration of the organolithium precursor is often not accurately known. It is highly recommended to titrate the organolithium solution prior to the Gilman reagent preparation to ensure the correct stoichiometry (2 equivalents of organolithium to 1 equivalent of CuI).[8][9]
-
Poor Quality of Starting Materials: The purity of the alkyl/aryl halide, lithium metal, and copper(I) salt is paramount. Impurities can interfere with the formation of the organolithium reagent and the subsequent Gilman reagent.[10]
-
Substrate Limitations: The Corey-House synthesis, a common application of Gilman reagents, works best with primary alkyl halides. Secondary and tertiary alkyl halides are more prone to elimination side reactions, leading to lower yields of the desired coupling product.[11][12][13]
-
Solvent Impurities: The use of wet or impure solvents (e.g., diethyl ether, THF) can quench the highly reactive organolithium and Gilman reagents.[7] Ensure solvents are rigorously dried before use.
Q3: I am trying to perform a conjugate addition to an α,β-unsaturated ketone, but I am observing 1,2-addition instead. Why is this happening?
A3: Gilman reagents are known as "soft" nucleophiles and typically favor 1,4-conjugate addition.[14][15][16] If 1,2-addition is observed, it could be due to:
-
Presence of Unreacted Organolithium: If the Gilman reagent was not properly prepared and contains residual unreacted organolithium reagent (a "hard" nucleophile), this will preferentially attack the carbonyl carbon (1,2-addition).[17] Ensure a slight excess of CuI is used or that the reaction between the organolithium and CuI is complete.
-
Reaction Temperature: While low temperatures are generally required, in some specific cases, the temperature might influence the selectivity. However, the presence of organolithium is the more likely culprit.
Q4: Can I use Grignard reagents instead of organolithium reagents to prepare Gilman reagents?
A4: Yes, Gilman reagents can also be prepared from Grignard reagents by reacting them with a copper(I) salt.[15] These are sometimes referred to as organocuprates. The reactivity and troubleshooting principles are generally similar to those prepared from organolithium reagents.
Troubleshooting Guide
This table summarizes common problems, their probable causes, and suggested solutions.
| Symptom | Probable Cause(s) | Suggested Solution(s) |
| Dark brown/black Gilman reagent solution | 1. Impure Copper(I) Iodide (contains Cu(II)).2. Reaction temperature too high.3. Exposure to oxygen. | 1. Purify CuI before use (see Protocol 2).2. Maintain reaction temperature at -78 °C to 0 °C.[3][4][5][6]3. Ensure a robust inert atmosphere (argon or nitrogen). |
| Low or no yield of desired product | 1. Inaccurate concentration of organolithium reagent.2. Impure starting materials or solvents.3. Sterically hindered substrate (for coupling reactions).4. Reagent decomposition due to high temperature. | 1. Titrate the organolithium reagent before use (see Protocol 3).2. Use freshly purified reagents and anhydrous solvents.3. Consider alternative coupling methods for hindered substrates.4. Maintain low temperatures throughout the reaction. |
| Formation of unexpected byproducts (e.g., from elimination) | 1. Use of secondary or tertiary alkyl halides in Corey-House synthesis.[11][12][13]2. Reaction temperature is too high, promoting side reactions. | 1. Use primary alkyl halides for optimal coupling yields.2. Carefully control the reaction temperature. |
| 1,2-addition instead of 1,4-conjugate addition | 1. Presence of unreacted organolithium ("hard" nucleophile). | 1. Ensure complete reaction of the organolithium with CuI. Consider using a slight excess of CuI. |
| Difficulty initiating the formation of the organolithium reagent | 1. Passivated lithium metal surface.2. Impurities in the alkyl/aryl halide or solvent. | 1. Use fresh, clean lithium metal. Sonication can sometimes help initiate the reaction.2. Purify the halide and ensure the solvent is anhydrous. |
Experimental Protocols
Protocol 1: Preparation of a Gilman Reagent (Lithium Dimethylcuprate)
Materials:
-
Methyllithium (B1224462) (CH₃Li) solution in diethyl ether (concentration determined by titration)
-
Copper(I) iodide (CuI), purified
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Schlenk flask or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply
-
Syringes and needles
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon.
-
Add purified CuI (1.0 equivalent) to the flask.
-
Add anhydrous diethyl ether or THF via syringe.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
While stirring vigorously, slowly add the titrated methyllithium solution (2.0 equivalents) dropwise via syringe over 15-20 minutes.
-
Upon addition, the yellow suspension of CuI should dissolve to give a colorless to slightly yellow or grayish solution of lithium dimethylcuprate.
-
The Gilman reagent is now ready for use in subsequent reactions at low temperature.
Protocol 2: Purification of Copper(I) Iodide
Materials:
-
Crude Copper(I) iodide (CuI)
-
Potassium iodide (KI)
-
Deionized water
-
Activated charcoal
-
Ethanol
-
Diethyl ether
-
Heating mantle, beakers, filtration apparatus
Procedure: (Based on a literature procedure[1])
-
Dissolve crude CuI and KI in deionized water at 70 °C with stirring.
-
Add activated charcoal to the hot solution to decolorize it.
-
Perform a hot filtration to remove the charcoal.
-
Dilute the clear filtrate with a large volume of deionized water and cool in an ice bath to precipitate the purified CuI.
-
Collect the white precipitate by filtration.
-
Wash the precipitate sequentially with water, ethanol, and diethyl ether.
-
Dry the purified CuI under vacuum.
Protocol 3: Titration of an Organolithium Reagent (e.g., n-Butyllithium)
Materials:
-
Diphenylacetic acid
-
Anhydrous tetrahydrofuran (THF)
-
Organolithium solution to be titrated
-
Small, dry flask with a stir bar
-
Syringes
Procedure: (Based on a standard literature method[18][19][20])
-
To a flame-dried flask under argon, add a precisely weighed amount of diphenylacetic acid.
-
Add anhydrous THF to dissolve the acid.
-
Slowly add the organolithium solution via syringe while stirring.
-
The endpoint is the first persistent pale yellow color of the lithium diphenylacetate anion.
-
Calculate the molarity of the organolithium solution based on the moles of diphenylacetic acid and the volume of the organolithium solution added.
Visualizations
Caption: A workflow diagram for troubleshooting common issues with Gilman reagents.
Caption: The two-step process for the synthesis of a Gilman reagent.
References
- 1. Synthesis, purification, and UV-vis spectrophotometric analysis of copper(I) iodide | The Cut and the Cat [blog.nus.edu.sg]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. static-us-img.skywork.ai [static-us-img.skywork.ai]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Gilman Reagents | ChemTalk [chemistrytalk.org]
- 6. byjus.com [byjus.com]
- 7. orgosolver.com [orgosolver.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. How To [chem.rochester.edu]
- 11. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. quora.com [quora.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Gilman Reagent | PDF [slideshare.net]
- 16. 1. Gilman's reagent | PPT [slideshare.net]
- 17. Gilman reagent toward the synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07359A [pubs.rsc.org]
- 18. uwindsor.ca [uwindsor.ca]
- 19. researchgate.net [researchgate.net]
- 20. chemtips.wordpress.com [chemtips.wordpress.com]
effect of solvent and temperature on Gilman reagent performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Gilman reagents. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing and using Gilman reagents?
A1: The preferred solvents for the preparation and subsequent reactions of Gilman reagents are diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF).[1][2] These solvents are crucial as they stabilize the organometallic species.[3][4][5]
Q2: What is the optimal temperature range for Gilman reagent reactions?
A2: Gilman reagent reactions are typically conducted at low temperatures, generally ranging from -78°C to 0°C.[6][7] Maintaining these low temperatures is critical for the stability of the reagent and to ensure the desired selectivity, particularly for 1,4-conjugate additions.[6][8]
Q3: How does temperature affect the stability of Gilman reagents?
A3: Gilman reagents, especially those with β-hydrogens, can be thermally unstable at temperatures above approximately -20°C.[6] At higher temperatures, they can decompose through elimination pathways, which leads to a loss of reactivity and the formation of byproducts.[6] For instance, the formation of stable π-complexes between Me₂CuLi and carbonyl compounds, which are key intermediates, is optimized at -78°C.[2][9]
Q4: What are the signs of Gilman reagent decomposition?
A4: Decomposition of a Gilman reagent can be indicated by a color change in the reaction mixture, the formation of insoluble copper salts, and a significant decrease in the yield of the desired product.[6] To avoid decomposition, it is essential to work under strictly anhydrous and oxygen-free conditions and maintain the recommended low temperatures.[6][10]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Reagent Decomposition | Ensure the reaction temperature was maintained within the optimal range (-78°C to 0°C).[6] Prepare the Gilman reagent just before use, as they are not typically isolated and are sensitive to air and moisture.[10] |
| Incorrect Stoichiometry | The ratio of the organolithium reagent to the copper(I) salt is crucial. A 2:1 ratio is typically required to form the active lithium diorganocuprate (R₂CuLi).[7][11] |
| Inactive Copper(I) Salt | Use fresh, high-purity copper(I) salts (e.g., CuI, CuBr).[1][2] Impurities can interfere with the formation of the active reagent. |
| Poor Substrate Reactivity | Some substrates are inherently less reactive towards Gilman reagents.[12] The addition of additives like Lewis acids (e.g., BF₃·Et₂O) or trimethylsilyl (B98337) chloride (TMSCl) can sometimes enhance reactivity.[2] |
| Issues During Workup | Quench the reaction carefully, typically with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), to avoid destroying the product.[6][13] Ensure thorough extraction of the product from the aqueous layer.[13] |
Problem 2: Formation of Side Products (e.g., 1,2-addition instead of 1,4-conjugate addition)
| Possible Cause | Troubleshooting Step |
| Reaction Temperature Too High | Higher temperatures can sometimes favor 1,2-addition or other side reactions. Maintain a low temperature (e.g., -78°C) to maximize 1,4-selectivity.[6][8] |
| Nature of the Substrate | While Gilman reagents are known for 1,4-addition to α,β-unsaturated ketones, highly reactive substrates or steric hindrance can sometimes lead to competing 1,2-addition.[14][15] |
| Reagent Purity | The presence of unreacted organolithium reagent, which is a "harder" nucleophile, can lead to 1,2-addition. Ensure the complete formation of the "softer" Gilman reagent.[16] |
Experimental Protocols
General Protocol for the Preparation of a Gilman Reagent (Lithium Dimethylcuprate)
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Inert Atmosphere: Purge the flask with dry, oxygen-free nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Preparation: In the reaction flask, suspend copper(I) iodide (CuI) in anhydrous diethyl ether or THF under an inert atmosphere.
-
Cooling: Cool the suspension to -78°C using a dry ice/acetone bath.
-
Addition of Organolithium: Slowly add a solution of methyllithium (B1224462) (CH₃Li) in diethyl ether (typically 2 equivalents per equivalent of CuI) to the cooled suspension via syringe. The addition should be done dropwise to maintain the low temperature.
-
Formation of Gilman Reagent: Stir the mixture at -78°C for approximately 30 minutes. The formation of the Gilman reagent, lithium dimethylcuprate ((CH₃)₂CuLi), is often indicated by a color change.[17][18]
General Protocol for 1,4-Conjugate Addition to an α,β-Unsaturated Ketone
-
Substrate Addition: To the freshly prepared Gilman reagent at -78°C, slowly add a solution of the α,β-unsaturated ketone in the same anhydrous solvent via syringe.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while maintaining a low temperature.[6]
-
Workup: Allow the mixture to warm to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization as needed.
Data Summary
Table 1: Influence of Temperature on Gilman Reagent Performance
| Temperature | Effect on Stability & Reactivity | Typical Application |
| -78°C | High stability, optimal for formation of reactive intermediates.[2][9] | Preparation of the reagent and highly selective 1,4-conjugate additions.[8][17][18][19] |
| -30°C to -20°C | Generally stable, suitable for many reactions.[1][2] | Conjugate additions and epoxide ring-opening reactions.[2] |
| Above -20°C | Increased risk of thermal decomposition, leading to lower yields.[6] | Generally avoided to maintain reagent integrity and selectivity. |
| 0°C | Can be used for some robust reactions, but stability is reduced.[2][6] | Used in some specific synthetic protocols, often with more stable mixed cuprates. |
Table 2: Common Solvents for Gilman Reagent Reactions
| Solvent | Key Properties & Role |
| Tetrahydrofuran (THF) | A polar aprotic solvent that is more basic than diethyl ether and forms strong complexes with the lithium cation, enhancing reagent stability and reactivity.[4] It is a popular solvent for both the preparation and reaction of Gilman reagents.[1][2][19] |
| Diethyl Ether (Et₂O) | A common, less polar aprotic solvent used for the preparation and reaction of Gilman reagents.[1][2] It is essential for the formation of Grignard reagents, which are often precursors to the organolithium reagents used to make Gilman reagents.[3][5] |
| Pentane/Hexane | These non-polar solvents are sometimes used for the formation of the initial alkyllithium reagent.[3][20] |
Visualizations
Caption: Experimental workflow for Gilman reagent preparation and reaction.
Caption: Troubleshooting logic for low yield in Gilman reagent reactions.
References
- 1. Gilman reagent | Organic synthesis, Reactions, Reagents | Britannica [britannica.com]
- 2. Gilman reagent toward the synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 5. orgosolver.com [orgosolver.com]
- 6. skywork.ai [skywork.ai]
- 7. fiveable.me [fiveable.me]
- 8. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 9. Gilman reagent toward the synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07359A [pubs.rsc.org]
- 10. Gilman Reagent - Georganics [georganics.sk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 16. reddit.com [reddit.com]
- 17. Gilman reagent - Wikipedia [en.wikipedia.org]
- 18. byjus.com [byjus.com]
- 19. Gilman Reagents | ChemTalk [chemistrytalk.org]
- 20. Gilman Reagent: Definition, Preparation, and Examples [chemistrylearner.com]
Technical Support Center: Overcoming Low Yields in Corey-House Reactions with Sterically Hindered Substrates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in Corey-House reactions, particularly when working with sterically hindered substrates.
Troubleshooting Guide
Low yields in Corey-House reactions with sterically hindered substrates, such as secondary and tertiary alkyl halides, are a common challenge. This is primarily due to a competing elimination reaction (E2) favored by the basic nature of the Gilman reagent and the steric bulk around the reaction center, which hinders the desired SN2 substitution pathway.[1][2] This guide will walk you through potential solutions to improve your reaction yields.
Issue: Low to no yield of the desired coupled product with a secondary or tertiary alkyl halide.
Primary Cause: The Gilman reagent is acting as a base, promoting the elimination of HX from the alkyl halide to form an alkene, rather than as a nucleophile to give the desired substitution product.[1][3] Steric hindrance around the electrophilic carbon atom prevents the SN2-like attack of the cuprate.[1][3]
Solution: Employ a modified, catalytic version of the Corey-House reaction using specific additives to favor the substitution pathway. A highly effective system developed by Yang et al. utilizes a copper(I) iodide catalyst in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) and lithium methoxide (B1231860) (LiOMe).[1][2][4][5] This protocol has been shown to successfully couple secondary and even tertiary Grignard reagents with primary and secondary alkyl halides in high yields.[2][4]
Workflow Diagram: Standard vs. Modified Corey-House Reaction
Caption: Comparison of the standard Corey-House workflow with the modified catalytic protocol for hindered substrates.
Frequently Asked Questions (FAQs)
Q1: Why is my Corey-House reaction failing with a tertiary alkyl halide?
A1: Tertiary alkyl halides are generally poor substrates for the classic Corey-House synthesis.[1] The reaction mechanism is SN2-like, which is highly sensitive to steric hindrance.[1][6] With a bulky tertiary substrate, the Gilman reagent (R₂CuLi) acts as a base and instigates an elimination reaction, producing an alkene as the major product instead of the desired coupled alkane.[3]
Q2: Can I improve the yield with a secondary alkyl halide in a standard Corey-House reaction?
A2: While yields with secondary alkyl halides are typically better than with tertiary halides, they are often still low and variable, rarely exceeding 50%.[4] Lowering the reaction temperature (e.g., to -78°C) can sometimes favor the substitution reaction to a limited extent by minimizing side reactions.[7][8] However, for a significant improvement, the modified catalytic protocol is recommended.
Q3: What is the role of TMEDA and LiOMe in the modified protocol?
A3: TMEDA acts as a ligand for the copper catalyst, and its presence is critical for the success of the coupling with sterically hindered substrates.[4] It is believed to modulate the reactivity of the copper center, facilitating the reaction with challenging electrophiles.[4] LiOMe is used as a base additive and is also crucial for achieving high yields in this modified system.[1][2][4]
Q4: What is a good starting point for a detailed experimental protocol for the modified reaction?
A4: Based on the work of Yang et al. and similar copper-catalyzed cross-coupling reactions, a general protocol is provided below. Always refer to the original literature and perform small-scale test reactions to optimize conditions for your specific substrates.
Experimental Protocols
Modified Copper-Catalyzed Cross-Coupling of a Tertiary Grignard Reagent with a Secondary Alkyl Bromide
This protocol is adapted from the findings of Yang et al. and is intended as a starting point for optimization.[1][4][5]
Materials:
-
Copper(I) iodide (CuI)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Lithium methoxide (LiOMe)
-
Secondary alkyl bromide (e.g., sec-butyl bromide)
-
Tertiary Grignard reagent (e.g., tert-butylmagnesium chloride, solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Standard glassware for anhydrous, inert atmosphere reactions (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add CuI (0.10 mmol, 10 mol%).
-
Ligand and Additive Addition: Add TMEDA (0.10 mmol, 10 mol%) and LiOMe (0.10 mmol, 10 mol%) to the flask.
-
Solvent Addition: Add anhydrous THF/Et₂O (e.g., a 1:1 mixture, 5 mL) and stir the suspension at room temperature for 10 minutes.
-
Substrate Addition: Add the secondary alkyl bromide (1.0 mmol, 1.0 equiv).
-
Grignard Reagent Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add the tertiary Grignard reagent (1.2 mmol, 1.2 equiv) dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable method (e.g., GC-MS or TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Workup: Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Troubleshooting Logic Diagram
Caption: Decision-making workflow for troubleshooting low yields in Corey-House reactions with hindered substrates.
Data Presentation
The following table summarizes representative yields for the coupling of sterically hindered substrates using the modified copper-catalyzed protocol.
| Grignard Reagent (R-MgX) | Alkyl Halide/Tosylate (R'-X) | Catalyst System | Yield (%) | Reference |
| tert-Butylmagnesium chloride | sec-Butyl bromide | 10 mol% CuI, TMEDA | 90 | [4] |
| iso-Propylmagnesium chloride | Cyclohexyl bromide | CuI, TMEDA, LiOMe | 85 | [4] |
| sec-Butylmagnesium chloride | 1-Bromo-3-phenylpropane | CuI, TMEDA, LiOMe | 92 | [4] |
| Cyclohexylmagnesium chloride | sec-Butyl tosylate | CuI, TMEDA, LiOMe | 88 | [4] |
| tert-Butylmagnesium chloride | 1-Bromooctane | CuI, TMEDA, LiOMe | 95 | [2] |
Note: Yields are highly dependent on the specific substrates and reaction conditions. The data presented here are for illustrative purposes.
References
- 1. Copper-catalyzed cross-coupling of nonactivated secondary alkyl halides and tosylates with secondary alkyl Grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 3. Copper-catalyzed coupling reaction of unactivated secondary alkyl iodides with alkyl Grignard reagents in the presence of 1,3-butadiene as an effective additive - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Copper-Catalyzed Cross-Coupling of Nonactivated Secondary Alkyl Halides and Tosylates with Secondary Alkyl Grignard Reagents [organic-chemistry.org]
- 5. Copper-catalyzed cross-coupling of nonactivated secondary alkyl halides and tosylates with secondary alkyl Grignard reagents. | Semantic Scholar [semanticscholar.org]
- 6. rsc.org [rsc.org]
- 7. Copper nanoparticle-catalyzed cross-coupling of alkyl halides with Grignard reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. byjus.com [byjus.com]
preventing homocoupling side products in mixed cuprate reactions
Welcome to the technical support center for mixed cuprate (B13416276) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of homocoupling byproducts in their experiments. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data to help you optimize your reactions and achieve higher yields of your desired cross-coupled products.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of mixed cuprate reactions, and why is it a problem?
A1: In a mixed cuprate reaction, the goal is to transfer a specific organic group (the "transferable ligand," RT) from the copper center to an electrophile. A mixed cuprate has the general formula [RT(RNT)CuLi], where RNT is a "non-transferable" or "dummy" ligand. Homocoupling refers to two undesired side reactions:
-
Coupling of the transferable ligand: Two RT groups couple to form RT-RT.
-
Coupling of the non-transferable ligand: Two RNT groups couple to form RNT-RNT.
These side reactions consume your starting materials and cuprate reagent, leading to a lower yield of the desired cross-coupled product and complicating the purification process.
Q2: What are the primary causes of homocoupling?
A2: Homocoupling in mixed cuprate reactions can arise from several factors:
-
Thermal Instability: Organocuprate reagents are thermally sensitive and can decompose, especially at temperatures above 0°C.[1][2] This decomposition can lead to the formation of homocoupled products.
-
Oxidation: Oxidation of the cuprate, for instance by residual oxygen in the reaction flask, can promote homocoupling.
-
Incorrect Ligand Choice: The selectivity of ligand transfer is not absolute. If the "dummy" ligand has a transfer ability that is too similar to the desired transferable ligand, a mixture of products, including the homocoupled product of the dummy ligand, can be formed.
-
Reaction Temperature: Higher temperatures during cuprate formation or reaction can provide the activation energy for unwanted side reactions, including homocoupling.
Q3: How do I choose an effective "dummy" ligand to minimize its own transfer and subsequent homocoupling?
A3: The key is to choose a dummy ligand with a much lower migratory aptitude than your transferable ligand. The general trend for ligand transfer is: sp2-hybridized (vinyl, aryl) > sp3-hybridized (alkyl) >> sp-hybridized (alkynyl).[3] Therefore, alkynyl ligands are excellent choices for dummy groups.[3] Other effective non-transferable ligands include those with heteroatoms, such as thiolate (-SR) or cyano (-CN) groups.[1][4][5] The cyano group is particularly common as it is used to form "higher-order" cuprates which can exhibit enhanced reactivity and stability.[1]
Q4: Can the copper(I) salt I use influence the amount of homocoupling?
A4: Yes, the choice of copper(I) salt can be important. For instance, in some oxidative coupling reactions, higher-order cyanocuprates prepared from CuCN have been shown to give a much lower proportion of homocoupled products compared to lower-order cuprates prepared from CuI. This suggests that the structure of the cuprate in solution can influence the selectivity of the coupling process.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with homocoupling in your mixed cuprate reactions.
Problem: Significant formation of the RT-RT homocoupled product.
This is often a sign of cuprate decomposition or oxidation.
| Potential Cause | Recommended Solution |
| Reaction temperature is too high. | Maintain a low temperature (ideally -78°C) throughout the preparation of the cuprate and during the reaction with the electrophile.[2][6] Gilman reagents with β-hydrogens can become unstable above -20°C.[2] |
| Presence of oxygen. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (argon or nitrogen). Use properly degassed solvents. Employ freeze-pump-thaw cycles for the solvent for maximum oxygen removal. |
| Slow reaction with the electrophile. | If the desired cross-coupling is sluggish, the cuprate may be decomposing over time. Consider using a more reactive electrophile (e.g., an acyl chloride or a more activated alkyl halide). Alternatively, additives like Lewis acids (e.g., BF3·OEt2) can sometimes accelerate the desired reaction, though their effect is substrate-dependent.[1] |
Problem: My "dummy" ligand is transferring, leading to RNT-Substrate and RNT-RNT products.
This indicates an issue with the relative migratory aptitude of your ligands.
| Potential Cause | Recommended Solution |
| Poor choice of dummy ligand. | Your non-transferable ligand may have a migratory aptitude that is too high. Replace it with a more robust dummy ligand. Good options include 2-thienyl, alkynyl (e.g., pentynyl), or cyano groups.[3][7] |
| Thermodynamic vs. Kinetic Control. | The selectivity of ligand transfer can be influenced by whether the reaction is under thermodynamic or kinetic control.[4][5] For some dummy ligands, their stability in the Cu(III) intermediate prevents transfer (thermodynamic control). For others, the kinetics of reductive elimination favor the transfer of the desired ligand.[4][5] If you suspect this is an issue, changing the dummy ligand is the most practical solution. |
Quantitative Data on Homocoupling
The following table summarizes data on the effect of reaction conditions on the ratio of cross-coupled to homo-coupled products in the oxidation of mixed organocuprates.
| RT | RNT | Copper Salt | Oxidant | Temperature (°C) | Product Ratio (RT-RT : RT-RNT : RNT-RNT) | Reference |
| Aryl 1 | Aryl 2 | CuCN | O2 | -125 | 1 : 26 : 1 | [8] |
| Aryl 1 | Aryl 2 | CuCN | O2 | -78 | 1 : 2 : 1 (statistical) | [8] |
| n-Bu | s-Bu | CuI | o-dinitrobenzene | N/A | Statistical mixture | [8] |
| n-Bu | s-Bu | CuCN | o-dinitrobenzene | N/A | Closer to 1:4:1 | [8] |
This data highlights the dramatic effect that reaction temperature and the nature of the cuprate can have on suppressing homocoupling.
Experimental Protocols
Protocol 1: General Procedure for the Formation of a Mixed Higher-Order Cyanocuprate and Subsequent Coupling to Minimize Homocoupling
This protocol is adapted for a generic reaction and should be optimized for specific substrates.
Materials:
-
Anhydrous copper(I) cyanide (CuCN)
-
Anhydrous solvent (e.g., THF, diethyl ether), freshly distilled or from a solvent purification system
-
Organolithium reagent for the non-transferable ligand (RNTLi)
-
Organolithium reagent for the transferable ligand (RTLi)
-
Electrophile
-
Standard Schlenk line or glovebox equipment for handling air- and moisture-sensitive reagents
Procedure:
-
Apparatus Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of argon.
-
Cuprate Precursor: Add CuCN (1.0 eq) to the flask.
-
Introduction of the Dummy Ligand: Cool the flask to -78°C (dry ice/acetone bath). Slowly add a solution of the non-transferable organolithium reagent (e.g., lithium 2-thienylide, 1.0 eq) in anhydrous THF via syringe. Stir the resulting slurry for 30 minutes at -78°C.
-
Formation of the Mixed Cuprate: While maintaining the temperature at -78°C, add the transferable organolithium reagent (RTLi, 1.0 eq) dropwise. A color change is typically observed as the mixed cuprate forms. Stir the solution for an additional 30-60 minutes at this temperature.
-
Reaction with Electrophile: Still at -78°C, slowly add a solution of the electrophile (1.0 eq) in anhydrous THF. The reaction rate is highly dependent on the electrophile.
-
Reaction Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Once complete, quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Competing Pathways in a Mixed Cuprate Reaction
This diagram illustrates the desired cross-coupling pathway versus the undesired homocoupling side reaction.
Caption: Desired cross-coupling proceeds via a Cu(III) intermediate.
Diagram 2: Troubleshooting Workflow for Homocoupling
This workflow provides a logical sequence of steps to diagnose and resolve issues with homocoupling byproducts.
Caption: A stepwise guide to diagnosing the cause of homocoupling.
References
- 1. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 2. static-us-img.skywork.ai [static-us-img.skywork.ai]
- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 4. Thermodynamic and kinetic control in selective ligand transfer in conjugate addition of mixed organocuprate Me(X)CuLi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
Technical Support Center: Enhancing the Stability of Copper Lithium Oxide Cathodes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working to enhance the stability of copper lithium oxide (LiCuO₂) and analogous layered oxide cathodes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of rapid capacity fading in this compound oxide cathodes?
A1: Rapid capacity fading in copper-based oxide cathodes is a significant challenge, often stemming from several interrelated factors. Key issues include severe capacity decay during long electrochemical cycles and poor chemical reaction kinetics.[1] This degradation is largely due to the material's low intrinsic conductivity and substantial volume changes that occur during the charging and discharging processes.[1] These volume fluctuations can lead to the pulverization of the electrode material, causing it to detach from the current collector and lose electrical contact.[1] Furthermore, irreversible structural changes within the crystal lattice, particularly at high operating voltages, contribute significantly to capacity loss.[2]
Q2: What is "voltage fade" and why does it occur?
A2: Voltage fade refers to the gradual decrease in the average discharge voltage of a battery over repeated cycles. The primary cause of this phenomenon is the formation of an unstable and increasingly thick Cathode-Electrolyte Interphase (CEI) layer.[2] This layer builds up on the cathode surface due to side reactions between the electrode and the electrolyte.[3] An unstable CEI increases the internal resistance (impedance) of the cell, which in turn lowers the output voltage.[2][4] This is often exacerbated by the dissolution of transition metals, such as copper, into the electrolyte, which can be triggered by attack from hydrofluoric acid (HF) that forms from the decomposition of common LiPF₆ salt in the electrolyte.[3][5]
Q3: How does the upper cutoff voltage during charging impact cathode stability?
A3: The upper cutoff voltage presents a critical trade-off between achieving high capacity and maintaining long-term stability.[3] Charging to a higher voltage allows for more lithium extraction, thus increasing the initial specific capacity.[6] However, this higher state of charge pushes the cathode material into a less stable, highly delithiated state.[2] This can accelerate irreversible phase transitions, increase the rate of transition metal dissolution, and promote severe decomposition of the electrolyte at the cathode surface, all of which lead to faster degradation and reduced cycle life.[6][7]
Q4: What are the most effective strategies to improve the stability of these cathodes?
A4: Several strategies are employed to enhance stability. The two most prominent approaches are surface coating and elemental doping.[6]
-
Surface Coating: Applying an ultrathin, stable coating of a metal oxide, such as Al₂O₃, can physically protect the cathode from direct contact with the electrolyte.[8][9] This layer helps to suppress side reactions, minimize the dissolution of copper ions, and promote the formation of a stable CEI.[9][10]
-
Doping: Introducing other elements into the LiCuO₂ crystal structure can help stabilize the lattice, preventing destructive phase changes during deep cycling.[6]
-
Electrolyte Additives: Using specific additives in the electrolyte can help form a more robust and stable CEI on the cathode surface from the very first cycle, mitigating many of the degradation pathways.[11][12]
Troubleshooting Guide
This guide addresses common experimental issues encountered when working with this compound oxide cathodes.
Issue 1: Rapid capacity loss observed within the first 50 cycles.
| Possible Causes | Suggested Solutions & Diagnostic Steps |
| Aggressive Cycling Protocol | • Action: Reduce the upper cutoff voltage. A higher voltage increases capacity but can accelerate structural degradation.[3][6]• Action: Lower the C-rate. High currents can induce significant mechanical stress and localized heating. |
| Electrolyte Decomposition | • Diagnosis: Use post-mortem analysis techniques like XPS or FTIR on the cycled cathode to identify surface species related to electrolyte breakdown.• Action: Incorporate electrolyte additives known to form a stable Cathode-Electrolyte Interphase (CEI).[11] |
| Structural Instability | • Diagnosis: Perform ex-situ or in-situ XRD on cathodes cycled to different states of charge to identify irreversible phase transitions.[2]• Action: Investigate surface coatings (e.g., Al₂O₃) to physically stabilize the surface.[8] |
| Active Material Detachment | • Diagnosis: Examine the electrode surface with SEM post-cycling to look for cracks and loss of material.[1]• Action: Re-evaluate the slurry composition (binder type and content) and electrode calendering process to improve adhesion. |
Issue 2: Abnormally high and increasing cell impedance.
| Possible Causes | Suggested Solutions & Diagnostic Steps |
| Unstable CEI Formation | • Diagnosis: Use Electrochemical Impedance Spectroscopy (EIS) to track the growth of interfacial resistance over cycling.• Action: Employ CEI-forming electrolyte additives to create a more stable and ionically conductive interface.[11] |
| Copper Dissolution & Redeposition | • Diagnosis: Analyze the electrolyte and the surface of the anode for copper deposits using ICP-MS or XPS after cycling.• Action: Apply a surface coating to the cathode powder to act as a barrier against HF attack and subsequent copper dissolution.[5][9] |
| Poor Electrode Quality | • Diagnosis: Check the electrode for non-uniform thickness or cracks before cell assembly.• Action: Optimize the slurry mixing and coating procedure to ensure a homogeneous and well-adhered electrode layer. |
Quantitative Data on Stability Enhancement
The following table summarizes the impact of a common stabilization strategy, surface coating, on a layered oxide cathode. While this data is for LiCoO₂, the principles and expected improvements are directly applicable to enhancing LiCuO₂ stability.
Table 1: Performance Comparison of Bare vs. Al₂O₃-Coated LiCoO₂ Cathodes
| Parameter | Bare LiCoO₂ | Al₂O₃-Coated LiCoO₂ (2 ALD Cycles) |
| Voltage Range | 3.3 - 4.5 V (vs. Li/Li⁺) | 3.3 - 4.5 V (vs. Li/Li⁺) |
| Number of Cycles | 120 | 120 |
| Capacity Retention | 45% | 89% |
| Reference | [9] | [9] |
This dramatic improvement is attributed to the ultrathin Al₂O₃ film minimizing Co dissolution and reducing surface reactions with the electrolyte, a mechanism that is expected to be effective for copper-based cathodes as well.[9]
Experimental Protocols
Protocol 1: Surface Coating of Cathode Powder via Atomic Layer Deposition (ALD)
This protocol outlines a general procedure for applying a nanoscale Al₂O₃ coating to LiCuO₂ powder to enhance its stability.
-
Powder Preparation:
-
Dry the as-synthesized LiCuO₂ powder in a vacuum oven at 120°C for at least 12 hours to remove any adsorbed moisture.
-
Allow the powder to cool to room temperature inside an argon-filled glovebox.
-
-
ALD Reactor Loading:
-
Transfer the dried powder into the powder holder of the ALD system. Ensure the powder is spread thinly to maximize surface area exposure.
-
Load the holder into the ALD reactor, keeping the system under an inert gas (N₂ or Ar) flow.
-
-
Al₂O₃ Deposition Cycle (Example):
-
Heat the reactor to the desired deposition temperature (e.g., 150-200°C).
-
Step A (TMA Pulse): Introduce Trimethylaluminum (TMA) precursor into the chamber for a set duration (e.g., 0.1 seconds).
-
Step B (Purge): Purge the chamber with inert gas for a sufficient time (e.g., 20-30 seconds) to remove unreacted TMA and byproducts.
-
Step C (H₂O Pulse): Introduce the co-reactant (H₂O vapor) into the chamber (e.g., 0.05 seconds).
-
Step D (Purge): Purge the chamber again with inert gas (e.g., 20-30 seconds) to remove unreacted water and byproducts.
-
Repeat this ABCD cycle for the desired number of times (e.g., 2-5 cycles) to achieve the target thickness.
-
-
Electrode Preparation & Cell Assembly:
-
After coating, retrieve the powder inside the glovebox.
-
Prepare a slurry by mixing the Al₂O₃-coated LiCuO₂ powder, a conductive agent (e.g., Super P carbon), and a binder (e.g., PVDF) in an 8:1:1 weight ratio with an appropriate solvent (e.g., NMP).
-
Cast the slurry onto an aluminum current collector, dry under vacuum, and punch electrodes.
-
Assemble coin cells (e.g., CR2032) using the coated cathode, a lithium metal anode, a separator, and an appropriate electrolyte (e.g., 1M LiPF₆ in EC/DMC).
-
Visualizations
Caption: Troubleshooting workflow for diagnosing rapid capacity fading.
Caption: Key degradation mechanisms at the cathode-electrolyte interface.
Caption: Experimental workflow for ALD surface modification of cathodes.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. Origins of capacity and voltage fading of LiCoO2 upon high voltage cycling - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A review – exploring the performance degradation mechanisms of LiCoO2 cathodes at high voltage conditions and some optimizing strategies - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 9. koreascience.kr [koreascience.kr]
- 10. researchgate.net [researchgate.net]
- 11. Stabilizing high voltage LiCoO2 cathode in aqueous electrolyte with interphase-forming additive - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Gilman and Grignard Reagents for Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds is a fundamental operation. Among the plethora of organometallic reagents available for this purpose, Grignard and Gilman reagents stand out for their versatility and widespread use. While both are powerful nucleophiles capable of constructing complex molecular architectures, their distinct reactivity profiles dictate their suitability for specific synthetic transformations. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the strategic selection of the appropriate reagent for your research and development needs.
Core Differences in Reactivity and Selectivity
The primary distinction between Grignard reagents (RMgX) and Gilman reagents (lithium diorganocuprates, R₂CuLi) lies in the nature of the carbon-metal bond. The carbon-magnesium bond in Grignard reagents is highly polarized, rendering the carbon atom a "hard" and highly reactive nucleophile.[1] In contrast, the carbon-copper bond in Gilman reagents is less polarized, resulting in a "softer" and more selective nucleophilic character.[1] This fundamental difference governs their divergent reactivity towards various electrophiles.
Performance in Key Synthetic Transformations
The choice between a Grignard and a Gilman reagent is most critical when dealing with substrates that possess multiple electrophilic sites or are sensitive to highly basic or reactive nucleophiles.
Reaction with α,β-Unsaturated Ketones: 1,2- vs. 1,4-Addition
A classic example showcasing the divergent reactivity of these reagents is their reaction with α,β-unsaturated ketones. Grignard reagents typically favor 1,2-addition (direct addition) to the carbonyl carbon, yielding an allylic alcohol.[2][3] Conversely, Gilman reagents preferentially undergo 1,4-addition (conjugate or Michael addition) to the β-carbon, resulting in the formation of a ketone.[1][3]
| Substrate | Reagent | Predominant Product | Addition Type | Reported Yield |
| Cyclohexenone | Phenylmagnesium Bromide | 1-Phenylcyclohex-2-en-1-ol | 1,2-Addition | 95%[2] |
| α,β-Unsaturated Ketone | Lithium Dimethylcuprate | β-Methyl Ketone | 1,4-Addition | up to 99%[4] |
Note: The reported yields are from different studies and may not be directly comparable due to variations in substrates and reaction conditions.
Reaction with Acyl Chlorides
The difference in reactivity is also evident in their reactions with acyl chlorides. The highly reactive Grignard reagent typically adds twice to the carbonyl group, making it difficult to isolate the ketone intermediate and leading to the formation of a tertiary alcohol.[3][5] In contrast, the milder Gilman reagent adds only once, providing a reliable method for the synthesis of ketones from acyl chlorides in high yields.[5][6]
| Substrate | Reagent | Product | Reported Yield |
| Benzoyl Chloride | Methylmagnesium Bromide | 2-Phenylpropan-2-ol (Tertiary Alcohol) | Over-reaction is typical[3] |
| Benzoyl Chloride | Lithium Dimethylcuprate | Acetophenone (Ketone) | High[6] |
Reaction with Alkyl Halides: The Corey-House Synthesis
For the formation of carbon-carbon bonds via nucleophilic substitution on alkyl halides, Gilman reagents are markedly superior. The Corey-House synthesis, which employs a Gilman reagent to couple with an alkyl halide, is a powerful and versatile method for forming new alkanes.[7][8] Grignard reagents, on the other hand, are generally poor nucleophiles for SN2 reactions with alkyl halides and often lead to side reactions such as reduction or elimination.[1]
| Reagent | Reactivity with Primary Alkyl Halides | Synthetic Utility |
| Gilman Reagent | Efficient C-C bond formation (SN2) | High (Corey-House Synthesis)[7][8] |
| Grignard Reagent | Inefficient, side reactions common | Low[1] |
Experimental Protocols
Preparation of Reagents
Protocol 1: Preparation of Methylmagnesium Bromide (Grignard Reagent) [9]
-
Apparatus Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer and a pressure-equalizing dropping funnel under an inert atmosphere (N₂).
-
Initial Charge: Magnesium turnings (4.15 mol) and anhydrous, peroxide-free diethyl ether (~1.5 L) are placed in the flask and cooled in an ice-water bath.
-
Addition of Alkyl Halide: Methyl bromide (3.85 mol) is added to the stirred suspension. A few crystals of iodine may be added to initiate the reaction if necessary.
-
Reaction: The reaction is typically exothermic. The rate of addition should be controlled to maintain a gentle reflux.
-
Completion: After the addition is complete, the mixture is typically stirred for an additional hour to ensure complete reaction.
Protocol 2: Preparation of Lithium Dimethylcuprate (Gilman Reagent) [10]
-
Apparatus Setup: All glassware must be rigorously dried and the reaction is carried out under an inert atmosphere (N₂ or Argon).
-
Preparation of Methyllithium (B1224462): Methyl halide is reacted with two equivalents of lithium metal in anhydrous diethyl ether.
-
Formation of Gilman Reagent: The resulting methyllithium solution is added to a suspension of copper(I) iodide (CuI) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C. A 2:1 molar ratio of methyllithium to CuI is used. The reaction mixture is typically stirred at this temperature for about 30 minutes to an hour.
Reaction Methodologies
Protocol 3: 1,2-Addition of a Grignard Reagent to an α,β-Unsaturated Ketone [11]
-
Reaction Setup: A solution of the α,β-unsaturated ketone (e.g., 2-cyclohexen-1-one) in anhydrous THF is cooled to 0 °C in an ice bath under an inert atmosphere.
-
Addition of Grignard Reagent: The Grignard reagent (e.g., phenylmagnesium bromide, 1.2 equivalents) is added dropwise to the stirred solution.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude allylic alcohol.
Protocol 4: 1,4-Conjugate Addition of a Gilman Reagent to an α,β-Unsaturated Ketone [4]
-
Reaction Setup: A solution of the α,β-unsaturated ketone in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
Addition of Gilman Reagent: The freshly prepared Gilman reagent (e.g., lithium dimethylcuprate) is added to the stirred solution.
-
Reaction: The reaction is typically stirred at low temperature for a period of time (e.g., 1-3 hours).
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the β-substituted ketone.
Protocol 5: Reaction of a Gilman Reagent with an Acyl Chloride [6]
-
Reaction Setup: The acyl chloride is dissolved in anhydrous ether and the solution is cooled to -78 °C under an inert atmosphere.
-
Addition of Gilman Reagent: The Gilman reagent is added to the stirred solution.
-
Reaction and Work-up: The reaction is typically rapid. Upon completion, the reaction is worked up to isolate the ketone product.
Protocol 6: Corey-House Synthesis [7][12]
-
Preparation of Gilman Reagent: The Gilman reagent is prepared as described in Protocol 2.
-
Coupling Reaction: The alkyl halide is added to the solution of the Gilman reagent. The reaction is typically carried out in an ethereal solvent at or below room temperature.
-
Work-up: After the reaction is complete, it is quenched and the alkane product is isolated through extraction and purification.
Visualizing the Reaction Pathways and Workflows
Caption: Regioselectivity of Grignard vs. Gilman reagents with α,β-unsaturated ketones.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Gilman reagent toward the synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07359A [pubs.rsc.org]
- 5. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 6. Video: Acid Halides to Ketones: Gilman Reagent [jove.com]
- 7. byjus.com [byjus.com]
- 8. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. byjus.com [byjus.com]
- 11. benchchem.com [benchchem.com]
- 12. collegedunia.com [collegedunia.com]
A Comparative Guide to Analytical Techniques for Organocuprate Characterization
For Researchers, Scientists, and Drug Development Professionals
Organocuprates are a class of organometallic reagents indispensable in modern organic synthesis, particularly for their utility in the formation of carbon-carbon bonds. However, their inherent instability and complex solution-state behavior present significant challenges for characterization. A thorough understanding of the structure, composition, and reactivity of these reagents is crucial for reaction optimization and mechanistic elucidation. This guide provides a comparative overview of the primary analytical techniques employed for the characterization of organocuprates, complete with experimental data, detailed protocols, and visual aids to facilitate comprehension.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and environment of atomic nuclei. For organocuprates, ¹H, ¹³C, ⁷Li, and ⁶³Cu NMR are the most informative.
Data Presentation
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Common Organocuprates
| Organocuprate | Solvent | Nucleus | Chemical Shift (δ, ppm) |
| (CH₃)₂CuLi | THF-d₈ | ¹H | ~ -0.9 to -1.5 |
| ¹³C | ~ -2 to 2 | ||
| (C₆H₅)₂CuLi | THF-d₈ | ¹H | 6.8 - 7.5 (aromatic) |
| ¹³C | 125 - 150 (aromatic) | ||
| (n-Bu)₂CuLi | THF-d₈ | ¹H | 0.8 - 1.5 (alkyl chain) |
| ¹³C | 13 - 35 (alkyl chain) |
Note: Chemical shifts can vary depending on the specific cuprate (B13416276), solvent, temperature, and the presence of additives like lithium salts.
Table 2: Representative ⁶³Cu NMR Chemical Shifts (δ) for Organocuprates
| Organocuprate Type | Coordination Environment | Typical Chemical Shift Range (δ, ppm) |
| Diorganocuprates (R₂Cu⁻) | Linear | -50 to 150 |
| Higher Order Cyanocuprates (R₂Cu(CN)²⁻) | Trigonal Planar | 100 to 300 |
| Cuprate-Alkene π-Complexes | Trigonal Planar | 200 to 400 |
Experimental Protocol: ¹H NMR of an Air-Sensitive Organocuprate
Objective: To obtain a ¹H NMR spectrum of lithium dimethylcuprate ((CH₃)₂CuLi) in THF-d₈.
Materials:
-
Anhydrous copper(I) iodide (CuI)
-
Methyllithium (CH₃Li) solution in diethyl ether
-
Anhydrous, degassed THF-d₈
-
Schlenk flask and other appropriate oven-dried glassware
-
J. Young NMR tube
-
Syringes and needles
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of the Organocuprate:
-
Under a positive pressure of inert gas, add CuI to a Schlenk flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add two equivalents of CH₃Li solution dropwise with stirring. The solution will typically become colorless or slightly yellow, indicating the formation of the Gilman reagent.
-
-
NMR Sample Preparation (under inert atmosphere):
-
In a separate, flame-dried Schlenk flask, add the desired amount of THF-d₈.
-
Degas the solvent by three freeze-pump-thaw cycles.
-
Using a gas-tight syringe, transfer a calculated amount of the cold organocuprate solution to the flask containing THF-d₈ to achieve the desired concentration (typically 0.1-0.2 M).
-
Transfer the resulting solution to a J. Young NMR tube via a cannula under a positive pressure of inert gas.[1][2][3]
-
Seal the J. Young tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum at low temperature (e.g., -80 °C) to minimize decomposition.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak of THF-d₈.
-
Visualization
NMR sample preparation workflow for an air-sensitive organocuprate.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of organocuprate solutions, as it allows for the observation of solution-phase aggregates in the gas phase.
Data Presentation
Table 3: Common Adducts and Fragments Observed in ESI-MS of Lithium Dialkylcuprates (R₂CuLi)
| Ion Type | General Formula | Description |
| Monomeric Anion | [R₂Cu]⁻ | The fundamental cuprate anion. |
| Dimeric Anion | [R₃Cu₂]⁻ | A common aggregate in solution. |
| Trimeric Anion | [R₄Cu₃]⁻ | Higher-order aggregate. |
| Lithium-containing Anion | [RLiCu]⁻ | Mixed metal species. |
| Fragmentation Product | [RCu]⁻ | Loss of an alkyl/aryl group. |
Experimental Protocol: ESI-MS of a Gilman Reagent
Objective: To analyze the solution composition of lithium diphenylcuprate ((C₆H₅)₂CuLi) by negative-ion ESI-MS.
Materials:
-
Pre-formed solution of (C₆H₅)₂CuLi in anhydrous, degassed THF.
-
Anhydrous, degassed methanol (B129727) for dilution.
-
Gas-tight syringe and syringe pump.
-
ESI-MS instrument.
-
Inert atmosphere glovebox or Schlenk line.
Procedure:
-
Sample Preparation (in a glovebox or on a Schlenk line):
-
Prepare a stock solution of the organocuprate in THF.
-
Dilute the stock solution with anhydrous, degassed methanol to a final concentration suitable for ESI-MS (typically in the low micromolar range). Methanol is often used to enhance ionization efficiency.
-
-
Sample Introduction:
-
Draw the diluted sample into a gas-tight syringe.
-
Mount the syringe on a syringe pump connected to the ESI source of the mass spectrometer.
-
Infuse the sample at a low flow rate (e.g., 3-5 µL/min).
-
-
Data Acquisition:
-
Acquire the mass spectrum in negative ion mode.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to obtain good signal intensity while minimizing in-source fragmentation.
-
For fragmentation studies (MS/MS), select the ion of interest and apply collision-induced dissociation (CID) to observe its fragmentation pattern.
-
Visualization
Logical flow of an ESI-MS experiment for organocuprate analysis.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous, solid-state structural information, including precise bond lengths and angles. This technique is invaluable for understanding the fundamental structural motifs of organocuprates, although obtaining suitable crystals can be challenging due to their instability.
Data Presentation
Table 4: Selected Bond Lengths and Angles for a Dimeric Lithium Diphenylcuprate Etherate, [{Li(OEt₂)}(CuPh₂)]₂
| Parameter | Value |
| Cu-C bond length | ~ 1.93 Å |
| C-Cu-C angle | ~ 178° (nearly linear) |
| Li-O (ether) bond length | ~ 1.95 Å |
| Li-C (phenyl) distance | ~ 2.25 Å |
| Cu···Li distance | ~ 2.70 Å |
Data are approximate and can vary slightly based on the specific crystal structure.
Experimental Protocol: Single-Crystal X-ray Diffraction of an Organocuprate
Objective: To obtain the solid-state structure of an organocuprate by X-ray diffraction.
Materials:
-
Concentrated solution of the organocuprate in a suitable solvent (e.g., diethyl ether, THF).
-
Anti-solvent (e.g., pentane, hexane).
-
Small vials or tubes.
-
Cryoprotectant (e.g., Paratone-N oil).
-
Single-crystal X-ray diffractometer.
Procedure:
-
Crystal Growth:
-
Due to the instability of organocuprates, crystallization must be performed at low temperatures and under an inert atmosphere.
-
Slow Evaporation: Prepare a nearly saturated solution of the organocuprate in a suitable solvent in a vial inside a cold container (e.g., a flask in a -20 °C freezer). Loosely cap the vial to allow for very slow solvent evaporation.
-
Solvent Diffusion: In a vial, carefully layer a solution of the organocuprate with a less dense, miscible anti-solvent in which the cuprate is insoluble. Store at low temperature. Crystals may form at the interface.
-
-
Crystal Mounting:
-
Once suitable crystals have formed, quickly transfer a crystal from the mother liquor to a microscope slide coated with cryoprotectant oil at low temperature.
-
Select a well-formed single crystal and mount it on a cryo-loop.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer.
-
-
Data Collection and Structure Refinement:
-
Collect diffraction data using the X-ray diffractometer.
-
Process the data and solve the crystal structure using appropriate software.
-
Refine the structural model to obtain accurate atomic positions, bond lengths, and angles.
-
Visualization
References
A Comparative Guide to Ketone Synthesis: Gilman Reagents vs. Alternative Methods
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of ketones is a cornerstone of modern organic chemistry. This guide provides an objective comparison of ketone synthesis using Gilman reagents against other prevalent organometallic methods, supported by experimental data and detailed protocols to inform synthetic strategy.
The construction of carbon-carbon bonds to form the carbonyl core of a ketone is a fundamental transformation. While numerous methods exist, the choice of reagent is critical to navigate challenges of reactivity, selectivity, and functional group tolerance. This guide focuses on the validation of ketone synthesis using Gilman reagents (lithium dialkylcuprates) and provides a comparative analysis against three other widely used organometallic approaches: Grignard reagents with nitriles, organolithium reagents with carboxylic acids, and organocadmium reagents with acyl chlorides.
Executive Summary of Comparative Methods
Gilman reagents distinguish themselves through their remarkable chemoselectivity. Being less nucleophilic than their Grignard and organolithium counterparts, they readily react with highly reactive acyl chlorides to form ketones but, crucially, do not typically add to the newly formed ketone, thus preventing the common side reaction of over-addition to form tertiary alcohols.[1][2][3] This "gentle" reactivity profile makes them an invaluable tool for the clean synthesis of ketones, particularly in complex molecular settings.
In contrast, the high reactivity of Grignard and organolithium reagents can be both a strength and a weakness. While powerful nucleophiles, their reaction with acyl chlorides often leads to a mixture of the desired ketone and the over-addition tertiary alcohol product.[1] To circumvent this, alternative substrates are employed. Grignard reagents are effectively used with nitriles, where the intermediate imine is less susceptible to a second nucleophilic attack.[4][5] Organolithium reagents, being highly reactive, are capable of reacting even with the relatively unreactive carboxylate anion formed from the deprotonation of a carboxylic acid.[6][7] Organocadmium reagents, while historically significant for their selective reaction with acyl chlorides, are often less favored due to the toxicity of cadmium compounds.[8]
Quantitative Data Comparison: Synthesis of Acetophenone (B1666503)
To provide a direct comparison, the synthesis of acetophenone was chosen as a model reaction. The following table summarizes typical yields and reaction conditions for each of the four methods.
| Method | Organometallic Reagent | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Gilman Reagent | Lithium dimethylcuprate | Benzoyl chloride | Diethyl ether | -78 to RT | 1 | ~85-95 |
| Grignard Reagent | Methylmagnesium bromide | Benzonitrile (B105546) | Dry ether | Reflux | 2 | ~80 |
| Organolithium Reagent | Methyllithium (B1224462) | Benzoic acid | Diethyl ether | Not specified | Not specified | 82[9] |
| Organocadmium Reagent | Dimethylcadmium (B1197958) | Benzoyl chloride | Benzene | Reflux | 1 | ~70-80 |
Reaction Mechanisms and Experimental Workflows
The distinct outcomes of these synthetic routes are rooted in their differing reaction mechanisms and experimental workflows.
Gilman Reagent Pathway
Gilman reagents are prepared in situ from an organolithium reagent and a copper(I) halide. The resulting lithium dialkylcuprate then acts as a soft nucleophile, selectively attacking the electrophilic carbonyl carbon of the acyl chloride. The tetrahedral intermediate subsequently collapses, eliminating the chloride ion and forming the ketone. The lower reactivity of the Gilman reagent prevents a second addition to the ketone product.[2]
General workflow for ketone synthesis using a Gilman reagent.
Alternative Synthetic Pathways
The workflows for the alternative methods are dictated by the nature of their respective starting materials and the reactivity of the organometallic reagents.
Workflows for Grignard and Organolithium ketone synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of Acetophenone using Gilman Reagent
Materials:
-
Benzoyl chloride
-
Copper(I) iodide (CuI)
-
Methyllithium (in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add copper(I) iodide.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add two equivalents of methyllithium solution to the stirred suspension of CuI in anhydrous diethyl ether. Stir the mixture for 30 minutes at -78 °C to form the lithium dimethylcuprate (Gilman reagent).
-
To this solution, add a solution of one equivalent of benzoyl chloride in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by distillation to yield acetophenone.
Protocol 2: Synthesis of Acetophenone using Grignard Reagent
Materials:
-
Benzonitrile
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether
-
Aqueous hydrochloric acid (10%)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.
-
Add a solution of methyl iodide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (methylmagnesium iodide).
-
Once the Grignard reagent is formed, add a solution of benzonitrile in anhydrous diethyl ether dropwise.
-
After the addition is complete, reflux the reaction mixture for 2 hours.
-
Cool the reaction mixture to room temperature and then pour it onto a mixture of crushed ice and 10% hydrochloric acid.
-
Stir the mixture until the precipitate dissolves.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure and purify the crude product by distillation to obtain acetophenone.[4]
Protocol 3: Synthesis of Acetophenone using Organolithium Reagent
Materials:
-
Benzoic acid
-
Methyllithium (in diethyl ether)
-
Anhydrous diethyl ether
-
Aqueous hydrochloric acid
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve benzoic acid in anhydrous diethyl ether.[9]
-
Cool the solution in an ice bath.
-
Slowly add two equivalents of methyllithium solution to the stirred solution of benzoic acid. The first equivalent will deprotonate the carboxylic acid, and the second will add to the carboxylate.[6]
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid until the solution is acidic.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure and purify the resulting acetophenone by distillation.[9]
Conclusion
The choice of synthetic method for ketone preparation is a critical decision that balances reactivity, selectivity, and substrate compatibility. Gilman reagents offer a superior method for the synthesis of ketones from acyl chlorides due to their inherent inability to over-add to the ketone product, leading to cleaner reactions and higher yields of the desired product. While Grignard and organolithium reagents are powerful tools, their high reactivity necessitates the use of alternative substrates like nitriles and carboxylic acids, respectively, to avoid the formation of tertiary alcohol byproducts. Organocadmium reagents, though effective, are increasingly supplanted by less toxic alternatives. For drug development and complex molecule synthesis where chemoselectivity is paramount, the Gilman reagent pathway from acyl chlorides presents a robust and reliable strategy.
References
- 1. brainly.in [brainly.in]
- 2. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 3. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]
- 4. brainly.in [brainly.in]
- 5. app.studyraid.com [app.studyraid.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. How is dimethylcadmium prepared ? How can it be used to prepare acetophenone? Can you suggest another method for preparing acetophenone from benzene? [allen.in]
- 9. Methyl Ketones from Methyllithium and Carboxylic Acids - [www.rhodium.ws] [erowid.org]
A Comparative Guide to the Selectivity of Organocuprate Preparations
For Researchers, Scientists, and Drug Development Professionals
Organocuprate reagents are a cornerstone of modern organic synthesis, prized for their ability to form carbon-carbon bonds with a high degree of selectivity. However, the reactivity and selectivity of these powerful nucleophiles are highly dependent on their preparation. This guide provides an objective comparison of the performance of different organocuprate preparations, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic challenges.
Understanding Organocuprate Preparations: A Brief Overview
Organocuprate reagents are organometallic compounds containing a central copper atom. Their reactivity is tuned by the ligands attached to the copper and the overall structure of the reagent. The most common classes of organocuprates include:
-
Gilman Reagents (Lower-Order Cuprates): These are lithium diorganocuprates with the general formula R₂CuLi. They are typically prepared by the reaction of two equivalents of an organolithium reagent with a copper(I) halide (e.g., CuI, CuBr).[1][2] Gilman reagents are known for their milder reactivity compared to Grignard or organolithium reagents, making them selective for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds and for Sₙ2 reactions with alkyl halides.[3][4]
-
Higher-Order Cyanocuprates: These reagents, often referred to as Lipshutz cuprates, have the general formula R₂Cu(CN)Li₂ and are prepared from two equivalents of an organolithium reagent and one equivalent of copper(I) cyanide (CuCN).[5] They are generally more reactive and thermally stable than Gilman reagents, showing enhanced performance in Sₙ2' reactions and conjugate additions, especially with sterically hindered substrates.[5][6]
-
Lower-Order Cyanocuprates: With the formula RCu(CN)Li, these are formed from one equivalent of an organolithium reagent and CuCN. They are considered less reactive than their higher-order counterparts but are particularly useful for reactions like epoxide openings.[7]
-
Mixed Cuprates: To conserve a valuable or complex organic group, mixed cuprates of the type RtRrCuLi are often employed. Here, Rt is the desired transferable group, and Rr is a non-transferable "dummy" ligand (e.g., 2-thienyl).[2]
Data Presentation: A Quantitative Comparison
The choice of organocuprate preparation can significantly impact the yield and selectivity of a reaction. The following tables summarize quantitative data from the literature, comparing the performance of different cuprates in key transformations.
Table 1: Comparison of Gilman vs. Higher-Order Cuprates in Conjugate Addition Reactions
| Substrate | Reagent | Additive | Product | Yield (%) | Reference |
| Isophorone | Ph₂CuLi | None | 3-Phenyl-3,5,5-trimethylcyclohexanone | 38 | Organocuprates in Conjugate Addition, Scribd |
| Isophorone | Ph₂Cu(CN)Li₂ | None | 3-Phenyl-3,5,5-trimethylcyclohexanone | 75 | Organocuprates in Conjugate Addition, Scribd |
| 2-Cyclohexenone | Me₂CuLi | - | 3-Methylcyclohexanone | 86:14 (1,4:1,2) | Organocuprates in Conjugate Addition, Scribd |
| 2-Cyclohexenone | Me₂Cu(CN)Li₂ | - | 3-Methylcyclohexanone | 80:20 (1,4:1,2) | Organocuprates in Conjugate Addition, Scribd |
| Mevinolin precursor | MeCu·BF₃ | BF₃·OEt₂ | 1,4-addition product | 98:2 (diastereoselectivity) | Organocuprates in Conjugate Addition, Scribd |
Table 2: Comparison of Organocuprates in Cross-Coupling Reactions with Alkyl Fluorides
| Substrate | Reagent | Additive | Product | Conversion (%) | Reference |
| 1-Fluorooctane | Ph₂Cu(CN)Li₂ | AlI₃ | 1-Phenyloctane | 95 | Organocuprate Cross–Coupling Reactions with Alkyl Fluorides - PMC - NIH |
| 1-Fluorooctane | Ph₂CuLi | AlI₃ | 1-Phenyloctane | 95 | Organocuprate Cross–Coupling Reactions with Alkyl Fluorides - PMC - NIH |
| 1-Fluorooctane | PhCu(CN)Li | AlI₃ | 1-Phenyloctane | 40 | Organocuprate Cross–Coupling Reactions with Alkyl Fluorides - PMC - NIH |
| 2-Fluorooctane | Ph₂Cu(CN)Li₂ | AlI₃ | 2-Phenyloctane | 85 | Organocuprate Cross–Coupling Reactions with Alkyl Fluorides - PMC - NIH |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable results. Below are representative procedures for the preparation of different organocuprates and their application in a comparative conjugate addition reaction.
1. Preparation of a Gilman Reagent (Lithium Dimethylcuprate)
-
Materials: Methyllithium (CH₃Li) in diethyl ether, Copper(I) iodide (CuI), anhydrous diethyl ether.
-
Procedure:
-
To a flame-dried, argon-purged flask containing a slurry of CuI in anhydrous diethyl ether at -78 °C, add a solution of CH₃Li (2.0 equivalents) in diethyl ether dropwise with stirring.
-
Allow the reaction mixture to warm to 0 °C, at which point a clear, colorless to slightly yellow solution of lithium dimethylcuprate should form.
-
The reagent is typically used in situ at low temperatures (-78 °C to 0 °C).
-
2. Preparation of a Higher-Order Cyanocuprate (Lithium Dimethylcyanocuprate)
-
Materials: Methyllithium (CH₃Li) in diethyl ether, Copper(I) cyanide (CuCN), anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure:
-
To a flame-dried, argon-purged flask containing a slurry of CuCN in anhydrous THF at -78 °C, add a solution of CH₃Li (2.0 equivalents) in diethyl ether dropwise with stirring.[5]
-
The mixture is typically stirred at this temperature for a short period to ensure complete formation of the higher-order cuprate.
-
This reagent is also used in situ at low temperatures.
-
3. Comparative Conjugate Addition to 2-Cyclohexen-1-one (B156087)
This protocol is designed to directly compare the selectivity of a Gilman reagent and a higher-order cyanocuprate.
-
Procedure:
-
Prepare two separate flasks, each containing a solution of 2-cyclohexen-1-one (1.0 equivalent) in anhydrous THF at -78 °C under an argon atmosphere.
-
To the first flask, add the freshly prepared solution of lithium dimethylcuprate (1.1 equivalents) dropwise.
-
To the second flask, add the freshly prepared solution of lithium dimethylcyanocuprate (1.1 equivalents) dropwise.
-
Stir both reactions at -78 °C for 1 hour.
-
Quench both reactions by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixtures to warm to room temperature and extract the products with diethyl ether.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixtures by gas chromatography (GC) or ¹H NMR spectroscopy to determine the ratio of the 1,4-addition product (3-methylcyclohexanone) to the 1,2-addition product (1-methylcyclohex-2-en-1-ol).
-
Visualization of Key Concepts
Diagram 1: General Preparation of Organocuprates
Caption: Synthetic routes to common classes of organocuprate reagents.
Diagram 2: Competing Pathways in Reactions with α,β-Unsaturated Carbonyls
Caption: Selectivity of organometallic reagents for 1,4- vs. 1,2-addition.
Diagram 3: Experimental Workflow for Comparing Organocuprate Selectivity
Caption: Workflow for the comparative analysis of organocuprate selectivity.
References
- 1. One moment, please... [chemistrysteps.com]
- 2. Gilman reagent - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scribd.com [scribd.com]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
A Comparative Guide to NMR Spectroscopy for Elucidating the Solution-State Structure of Gilman Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural characterization of Gilman reagents in solution. Gilman reagents, or lithium diorganocuprates (R₂CuLi), are powerful nucleophiles in organic synthesis, and understanding their structure in solution is paramount to predicting and controlling their reactivity. This document presents quantitative data, detailed experimental protocols, and visual representations to aid researchers in selecting the most appropriate methods for their studies.
Introduction to Gilman Reagents and the Importance of Solution-State Structure
Gilman reagents are known to exist as complex aggregates in solution, with their structure being highly dependent on the nature of the organic substituents, the solvent, and the presence of lithium salts.[1] These structural variations directly impact their reactivity and selectivity in crucial carbon-carbon bond-forming reactions. Therefore, elucidating the solution-state structure is not merely an academic exercise but a critical step in reaction optimization and mechanistic understanding. NMR spectroscopy has emerged as the premier non-invasive technique for probing these dynamic solution structures.
Comparative Analysis: NMR Spectroscopy vs. Alternative Techniques
While NMR spectroscopy is a powerful tool, other techniques can provide complementary information regarding the structure of Gilman reagents. The following table compares the capabilities of multinuclear NMR with X-ray crystallography and cryoscopy.
| Feature | Multinuclear NMR Spectroscopy | X-ray Crystallography | Cryoscopy |
| State of Matter | Solution | Solid (crystal) | Solution |
| Information Obtained | Dynamic solution structure, aggregation state, ligand exchange, reaction kinetics | Precise solid-state structure, bond lengths, and angles | Average degree of aggregation in solution |
| Strengths | - Non-destructive- Provides detailed information about species in equilibrium- Can study reaction intermediates and kinetics[2] | - Provides unambiguous atomic connectivity and geometry[3] | - Relatively simple and inexpensive method for determining aggregation state[4] |
| Limitations | - Can be complex to interpret for highly aggregated or fluxional species- Sensitivity can be an issue for low concentration species | - Crystal structure may not represent the predominant species in solution- Growing suitable crystals can be challenging | - Provides only an average aggregation number- Limited to solvents with a suitable freezing point depression constant |
Quantitative Data Presentation: NMR Chemical Shifts of Gilman Reagents
Multinuclear NMR spectroscopy provides a wealth of quantitative data in the form of chemical shifts (δ), which are sensitive to the electronic environment of the nucleus. The following tables summarize key NMR data for common Gilman reagents.
Table 1: ¹³C and ⁶Li NMR Chemical Shifts of Phenyl-based Gilman Reagents in Dimethyl Sulfide (DMS)
| Reagent | Nucleus | Chemical Shift (δ, ppm) |
| Ph₂CuLi | ¹³C (ipso) | 160.2 |
| ¹³C (ortho) | 142.1 | |
| ¹³C (meta) | 127.8 | |
| ¹³C (para) | 124.5 | |
| ⁶Li | 1.5 | |
| Ph₃CuLi₂ | ¹³C (ipso) | 158.9 |
| ¹³C (ortho) | 141.5 | |
| ¹³C (meta) | 127.6 | |
| ¹³C (para) | 124.2 | |
| ⁶Li | 1.8 |
Data sourced from literature reports.
Table 2: NMR Data for Lithium Dimethylcuprate in Diethyl Ether at -80 °C [5]
| Nucleus | Chemical Shift (δ, ppm) |
| ¹³C | -6.2 |
| ¹H | -1.4 |
| ⁷Li | 0.4 |
Experimental Protocols
The air- and moisture-sensitive nature of Gilman reagents necessitates careful sample preparation and handling under an inert atmosphere.
Protocol 1: Preparation of an Air-Sensitive NMR Sample using a Schlenk Line
-
Glassware Preparation: Ensure all glassware, including the NMR tube (preferably a J. Young tube), is rigorously dried in an oven and cooled under a stream of dry argon or nitrogen.
-
Reagent Handling: In a glovebox or using Schlenk techniques, weigh the solid Gilman reagent or dispense the organolithium and copper(I) salt precursors into a Schlenk flask.
-
Solvent Addition: Add the desired deuterated solvent (previously dried over a suitable drying agent and degassed) to the Schlenk flask via cannula transfer under a positive pressure of inert gas.
-
Dissolution and Transfer: Gently swirl the flask to dissolve the reagent. Once dissolved, transfer the solution to the J. Young NMR tube via cannula, again under a positive pressure of inert gas.
-
Sealing: Securely close the J. Young valve. The sample is now ready for NMR analysis.
Protocol 2: Multinuclear NMR Data Acquisition
-
Spectrometer Setup: Tune the NMR probe to the desired nucleus (e.g., ¹H, ⁶Li, ¹³C).
-
Temperature Control: Cool the sample to the desired temperature using the spectrometer's variable temperature unit. Low temperatures are often required to slow down dynamic processes and obtain sharp signals.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to check for sample purity and the presence of residual protio solvent.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be necessary to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
⁶Li or ⁷Li NMR: Acquire a one-dimensional lithium spectrum. ⁶Li is often preferred due to its narrower linewidths, although ⁷Li is more sensitive.
-
Advanced Experiments (Optional):
-
DOSY (Diffusion-Ordered Spectroscopy): To probe the size and aggregation of different species in solution.
-
¹H-⁶Li HOESY (Heteronuclear Overhauser Effect Spectroscopy): To determine the proximity of lithium ions to the organic ligands.
-
Visualizing Gilman Reagent Structures and Experimental Workflows
Graphviz (DOT language) diagrams are provided below to illustrate key concepts.
Caption: Aggregation states of Gilman reagents in solution.
Caption: Experimental workflow for NMR analysis of Gilman reagents.
References
Comparative Performance Analysis: Copper-Enhanced Lithium-Based Batteries Versus Standard Lithium-Ion Batteries
For Researchers, Scientists, and Battery Development Professionals
This guide provides an objective comparison of emerging copper-enhanced lithium-based battery technologies against the current standard for lithium-ion batteries (LIBs). The inclusion of copper, either as an advanced current collector or as an active anode material, presents a promising avenue for enhancing key performance metrics. This analysis is supported by a summary of experimental data and detailed methodologies for the cited experiments.
Comparative Performance Analysis
The performance of lithium-ion batteries can be significantly altered by the integration of copper-based materials. Standard LIBs typically utilize a graphite (B72142) anode and a lithium metal oxide cathode.[1] Copper's primary role in these standard cells is as the anode current collector.[2] However, emerging research focuses on using copper compounds as the active anode material or developing advanced, ultra-thin copper current collectors to boost overall cell performance.[3][4]
Below is a summary of key performance metrics comparing standard LIBs with batteries incorporating copper-based anodes, such as copper oxides (CuO, Cu₂O).[5]
| Performance Metric | Standard LIB (Graphite Anode) | LIB with Copper-Based Anode (e.g., CuO) | Key Observations & Citations |
| Theoretical Specific Capacity (Anode) | ~372 mAh/g (for LiC₆) | ~674 mAh/g (for CuO) | Copper oxide anodes offer a significantly higher theoretical capacity due to their conversion reaction mechanism.[5][6] |
| Volumetric Energy Density | High (e.g., commercial cells up to ~750 Wh/L) | Potentially Higher | While anode material is key, overall cell energy density is also boosted by using ultra-thin copper current collectors, which can increase density by 5-10%.[7][8] |
| Gravimetric Energy Density | High (e.g., commercial cells at 360 Wh/kg; prototypes at 711 Wh/kg) | Dependent on Cell Design | The higher capacity of copper-based anodes is a promising route to increasing the overall gravimetric energy density of the cell.[9] |
| Cycle Life | 500 - 3,000+ cycles (Varies by chemistry, e.g., LFP > NMC) | Variable; Prone to high volume expansion | A major challenge for copper oxide anodes is the large volume change during lithiation/delithiation, which can lead to rapid capacity fade. Strategies like nanostructuring are employed to improve cycling stability.[10][11][12] |
| Power Density / Rate Capability | Good; limited by Li⁺ diffusion in graphite | Can be Excellent | The inherent high conductivity of copper can improve the rate capability of the electrode.[4] |
| Safety | Moderate; risk of thermal runaway with organic electrolytes | Dependent on cell design; potential for shorting | Over-discharging standard LIBs can cause copper from the current collector to dissolve and plate, creating internal shorts. The stability of the anode material itself under stress is a key research area.[1][13][14] |
Experimental Protocols
The following sections detail standardized methodologies for assessing the performance of novel battery materials, such as copper-based anodes, in a laboratory setting.
Electrode Preparation and Cell Assembly
-
Slurry Preparation : The active material (e.g., CuO nanoparticles), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) are mixed in a specific weight ratio (e.g., 80:10:10). This mixture is dispersed in a solvent (e.g., N-Methyl-2-pyrrolidone, NMP) to form a homogeneous slurry.
-
Electrode Casting : The slurry is uniformly cast onto a copper foil current collector using a doctor blade. The coated foil is then dried in a vacuum oven to remove the solvent.
-
Cell Assembly : Circular electrodes are punched from the dried sheet and assembled into coin cells (e.g., CR2032) inside an argon-filled glovebox. A lithium metal foil serves as the counter/reference electrode, separated from the working electrode by a microporous membrane (e.g., polypropylene). An electrolyte, typically a lithium salt like LiPF₆ dissolved in a mixture of organic carbonates, is added to the assembly.[2]
Electrochemical Performance Testing
Galvanostatic cycling is the primary technique used to evaluate a battery's performance.[15] This is conducted using a multi-channel battery testing system.
-
Formation Cycles : The newly assembled cell undergoes a few initial cycles at a low C-rate (e.g., C/25 or C/10) to form a stable solid electrolyte interphase (SEI) on the anode.[16]
-
Cycle Life and Capacity Retention : The cell is repeatedly charged and discharged at a defined C-rate (e.g., 0.5C or 1C) between set voltage limits (e.g., 0.01 V and 3.0 V vs. Li/Li⁺).[17] The discharge capacity is recorded for each cycle. Cycle life is often defined as the number of cycles until the capacity fades to 80% of its initial value.[18]
-
Rate Capability : To assess power performance, the cell is cycled at progressively higher C-rates (e.g., 0.2C, 0.5C, 1C, 2C, 5C). The capacity retention at higher rates indicates the battery's ability to deliver energy quickly.[19]
-
Coulombic Efficiency : This is calculated as the ratio of the charge capacity to the discharge capacity in a given cycle. A value close to 100% indicates high reversibility.
Visualizations
The following diagrams illustrate the experimental workflow for battery testing and the fundamental electrochemical process in a copper oxide-based anode.
Caption: Workflow for assessing copper-based battery materials.
Caption: Reversible conversion reaction in a CuO anode.
References
- 1. LITHIUM BATTERIES SAFETY, WIDER PERSPECTIVE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lithium-ion battery - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Copper Based Materials as Anode and Cathode Materials for Lithium Ion Batteries | Semantic Scholar [semanticscholar.org]
- 5. electrochemsci.org [electrochemsci.org]
- 6. Nano Carbon-Based Hybrid Strategies for Mitigating Silicon Anode Expansion in Lithium-Ion Batteries: A Comprehensive Review [mdpi.com]
- 7. Lithium Battery Copper Foil Boom: Race for Ultra-Thin Tech & Capacity Expansion | SMM [news.metal.com]
- 8. mdpi.com [mdpi.com]
- 9. The road towards high-energy-density batteries [the-innovation.org]
- 10. researchgate.net [researchgate.net]
- 11. anernstore.com [anernstore.com]
- 12. ecotreelithium.co.uk [ecotreelithium.co.uk]
- 13. ehs.mit.edu [ehs.mit.edu]
- 14. Battery University | Safety of Lithium-ion Batteries [batteryuniversity.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Protocol for conducting advanced cyclic tests in lithium-ion batteries to estimate capacity fade - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the life cycle of lithium batteries | Ipower Batteries [ipowerbatteries.in]
- 19. EV Battery Testing: Performance, Safety & Standards [sinexcel-re.com]
X-ray crystallography of novel copper lithium compounds
A Comparative Guide to the X-ray Crystallography of Novel Copper-Lithium Compounds
For researchers, scientists, and professionals in drug development, understanding the crystal structure of novel inorganic compounds is paramount for predicting their physical and chemical properties. This guide provides an objective comparison of the crystallographic data of several novel copper-lithium compounds, supported by experimental data and detailed methodologies.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters of selected novel copper-lithium compounds, offering a clear comparison of their structural properties.
Table 1: Crystallographic Data of Selected Copper-Lithium Oxides and Borates
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| Lithium Copper Oxide | Li₂CuO₂ | Orthorhombic | Immm | 3.6744 | 2.8600 | 9.4257 | 90 | 90 | 90 | 99.03 | 2 | [1] |
| Lithium Copper Borate | Li₆CuB₄O₁₀ | Triclinic | P1 | 8.613(2) | 9.771(2) | 10.038(2) | 89.99(3) | 89.99(3) | 89.98(3) | 843.5(3) | 4 | [2] |
Table 2: Crystallographic Data of Copper-Substituted Lithium Phosphates
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| Cu-Substituted LiFePO₄ | Li₀.₉₅[(Fe²⁺)₀.₇₀(Fe³⁺)₀.₁₀Cu₀.₁₅Li₀.₀₅)]PO₄ | Orthorhombic | Pnma | 10.226(2) | 6.0121(14) | 4.6820(11) | 90 | 90 | 90 | 287.65(11) | 4 | [3] |
| Lithium Copper(I) Phosphate (Phase 1) | Li₂.₆Cu₀.₄PO₄ | Orthorhombic | Pnma | 10.4612(2) | 6.1690(3) | 4.9854(2) | 90 | 90 | 90 | 321.64(2) | 4 | [4] |
| Lithium Copper(I) Phosphate (Phase 2) | Li₂.₀₅Cu₀.₉₅PO₄ | Orthorhombic | Pmn2₁ | 6.2113(8) | 5.2597(7) | 4.9904(5) | 90 | 90 | 90 | 163.21(3) | 2 | [4] |
Table 3: Crystallographic Data of a Novel Copper-Lithium Silicate and a Phosphate Chloride
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| Lithium Magnesium Copper Silicate | Li₂(Mg,Cu)Cu₂[Si₂O₆]₂ | Triclinic | P1 | 5.7068(7) | 7.4784(9) | 5.2193(3) | 99.911(8) | 97.436(8) | 84.52(1) | 215.95(4) | 1 | [5] |
| Sodium Lithium Copper Phosphate Chloride | Na₂Li₀.₇₅(Cs,K)₀.₅[Cu₅(PO₄)₄Cl]·3.5(H₂O,OH) | Monoclinic | C2/m | 19.3951(8) | 9.7627(3) | 9.7383(4) | 90 | 99.329(4) | 90 | 1819.3(1) | 4 | [6] |
Experimental Protocols
Detailed methodologies for the synthesis and crystallographic analysis of these compounds are crucial for reproducibility and further research.
Synthesis Methodologies
1. Solid-State Synthesis of Li₆CuB₄O₁₀ [2]
-
Precursors: Stoichiometric powder mixtures of Li₂CO₃ (99%), CuO (99%), and H₃BO₃ (99.99%).
-
Procedure:
-
The powder mixtures are thoroughly ground.
-
The mixture is heated in an alumina (B75360) crucible in air to 590 °C for 2-3 days.
-
Intermediate grindings are performed to ensure homogeneity.
-
Sample purity is verified by powder X-ray diffraction.
-
-
Single Crystal Growth:
-
A stoichiometric mixture is melted at 930 °C in a platinum crucible for 24 hours.
-
The melt is slowly cooled to 590 °C at a rate of 0.05 °C/min.
-
Finally, the sample is cooled to room temperature at a rate of 10 °C/min.
-
2. Hydrothermal Synthesis of Copper-Substituted LiFePO₄ [3]
-
Precursors: Fe₂O₃ and LiH₂PO₄ in a molar ratio of 3.25:1.
-
Procedure:
-
The precursors are placed in a copper ampule.
-
A 5-40% aqueous solution of H₃PO₄ is added to fill 0.7 of the ampule volume.
-
The reaction is conducted at 400 °C and 1000 atm for 100 hours.
-
The resulting crystals are hand-picked, washed with water and isopropyl alcohol, and dried.
-
3. Flux Growth of Li₂CuO₂ Single Crystals
-
Precursors: High-purity Li₂CO₃ and CuO powders.
-
Procedure:
-
A mixture of Li₂CO₃ and CuO is placed in an alumina crucible.
-
The crucible is heated in a furnace to a high temperature (e.g., 900-1000 °C) to form a melt.
-
The melt is held at this temperature for an extended period (e.g., 72 hours) to ensure homogeneity.
-
The furnace is then slowly cooled to room temperature over a period of 30 hours or more to allow for crystal growth.
-
X-ray Diffraction Analysis
1. Sample Preparation for Air-Sensitive Crystals Many copper-lithium compounds can be sensitive to air and moisture. Proper handling is crucial for obtaining high-quality diffraction data.
-
Glovebox Technique: Crystals are handled in an inert atmosphere (e.g., argon or nitrogen) within a glovebox.
-
Oil Coating: A selected crystal is coated in a perfluorinated oil or paratone oil to protect it from the atmosphere during transfer to the diffractometer.[7]
-
Mounting: The oil-coated crystal is mounted on a loop (e.g., a MiTeGen mount) and flash-cooled in a stream of cold nitrogen gas on the diffractometer.[8][9]
2. Single-Crystal X-ray Diffraction Data Collection and Refinement
-
Instrumentation: A four-circle diffractometer equipped with a modern detector (e.g., a CCD or CMOS detector) is typically used.
-
X-ray Source: Monochromatic X-radiation, often from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) source, is employed.[10]
-
Data Collection:
-
The crystal is maintained at a low temperature (e.g., 100-150 K) using a cryostream to minimize thermal vibrations and protect the sample.[7]
-
A series of diffraction images are collected over a range of crystal orientations (e.g., a full sphere of data).
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined against the experimental data to obtain accurate atomic positions, bond lengths, and bond angles.
-
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in the study of novel copper-lithium compounds.
Caption: General experimental workflow for the synthesis and crystallographic characterization of copper-lithium compounds.
Caption: Workflow for handling and mounting air-sensitive crystals for single-crystal X-ray diffraction.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 3. ceder.berkeley.edu [ceder.berkeley.edu]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. ncl.ac.uk [ncl.ac.uk]
- 8. resources.rigaku.com [resources.rigaku.com]
- 9. Chemistry Teaching Labs - scXRD: Mounting single crystals [chemtl.york.ac.uk]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
A Comparative Analysis of Iodo- versus Cyano-Gilman Reagents in Conjugate Addition
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the formation of carbon-carbon bonds through conjugate addition is a cornerstone transformation. Gilman reagents, lithium diorganocuprates, are powerful nucleophiles for this purpose, enabling the 1,4-addition of organic moieties to α,β-unsaturated carbonyl compounds. These reagents are typically prepared from the reaction of an organolithium compound with a copper(I) salt. The choice of the copper(I) salt, most commonly a copper(I) halide (like iodide) or copper(I) cyanide, gives rise to iodo- and cyano-Gilman reagents, respectively. While often used interchangeably, their reactivity profiles can differ significantly, influencing reaction yields, substrate scope, and overall efficiency. This guide provides a comparative analysis of iodo- and cyano-Gilman reagents in conjugate addition reactions, supported by experimental data and detailed protocols.
Performance Comparison: Reactivity and Yields
The debate over the relative reactivity of iodo- and cyano-Gilman reagents has been a topic of discussion in the chemical community.[1][2] While early studies and anecdotal evidence often suggested that cyanocuprates exhibit higher reactivity, subsequent structural investigations have shown that both iodo- and cyano-Gilman cuprates can be structurally equivalent in solution.[1][2] However, differences in their performance persist, which can be attributed to the nature of the ligands and the formation of higher-order cuprate (B13416276) species.
A key factor influencing the reactivity of iodo-Gilman reagents is the potential for the formation of copper-rich complexes, especially when employing bulky alkyl groups. These less reactive species can consume the active Gilman reagent, leading to lower overall yields compared to their cyano-counterparts under similar conditions.[2] Conversely, with smaller alkyl groups, the reactivities of iodo- and cyano-Gilman reagents are often comparable.[2]
The following table summarizes representative data from the literature, comparing the performance of iodo- and cyano-Gilman reagents in conjugate addition reactions with various α,β-unsaturated substrates.
| Substrate | Reagent | R-Group | Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cyclohexenone | Me₂CuLi (from CuI) | Methyl | - | THF | -78 to 0 | 84 | [3] |
| Cyclohexenone | Me₂CuLi (from CuI) | Methyl | - | Et₂O | -78 to -20 | 95 | [4] |
| Thiochromone (B8434766) | Me₂CuLi (from CuI) | Methyl | TMSCl | THF | -78 to rt | 81 | [5] |
| Thiochromone | Et₂CuLi (from CuI) | Ethyl | TMSCl | THF | -78 to rt | 86 | [5] |
| Thiochromone | n-Bu₂CuLi (from CuI) | n-Butyl | TMSCl | THF | -78 to rt | 85 | [5] |
| Thiochromone | MeCu(CN)Li | Methyl | TMSCl | THF | -78 to rt | 82 | [5] |
| Thiochromone | EtCu(CN)Li | Ethyl | TMSCl | THF | -78 to rt | 84 | [5] |
| Thiochromone | n-BuCu(CN)Li | n-Butyl | TMSCl | THF | -78 to rt | 83 | [5] |
| α,β-Unsaturated Ester | (Vinyl)₂CuLi | Vinyl | BF₃ | - | - | 63 | [6] |
| α,β-Unsaturated Ester | (Vinyl)Cu(CN)Li | Vinyl | BF₃ | - | - | 64 | [6] |
| α,β-Unsaturated Ester | Me₂CuLi | Methyl | BF₃ | - | - | 17 | [6] |
| α,β-Unsaturated Ester | MeCu(CN)Li | Methyl | BF₃ | - | - | 36 | [6] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for success in the laboratory. Below are representative protocols for the preparation and use of both iodo- and cyano-Gilman reagents in conjugate addition reactions.
Protocol 1: Conjugate Addition of Lithium Dimethylcuprate (Iodo-Gilman) to 2-Methyl-2-cyclohexenone[4]
Reagent Preparation:
-
To a flame-dried 100-mL three-necked flask equipped with a magnetic stirrer, an argon inlet, and a rubber septum, add copper(I) iodide (1.9 g, 0.010 mol) and 40 mL of anhydrous diethyl ether.
-
Cool the stirred suspension in an ice bath.
-
Slowly inject a 2 M solution of methyllithium (B1224462) in diethyl ether (10 mL, 0.02 mol) into the flask. The formation of a straw-yellow solution of lithium dimethylcuprate will be observed.
Conjugate Addition:
-
Cool the freshly prepared lithium dimethylcuprate solution to -78 °C in a dry ice/acetone bath.
-
Slowly inject a solution of 2-methyl-2-cyclohexenone (1.10 g, 0.0100 mol) in 10 mL of anhydrous diethyl ether over a 2–3 minute period with stirring.
-
Allow the reaction mixture to slowly warm to approximately -20 °C over 1 hour.
-
Quench the reaction by pouring the contents of the flask into 100 mL of a cooled (0 °C) ammonium (B1175870) chloride–ammonium hydroxide (B78521) buffer solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product.
Protocol 2: Conjugate Addition of a Lithium Dialkyl(cyano)cuprate to Thiochromone[5]
Reagent Preparation:
-
To a flame-dried round-bottom flask under an argon atmosphere, add LiCl (51 mg, 1.2 mmol) and CuCN (53 mg, 0.6 mmol).
-
Add 1.5 mL of anhydrous THF and stir the mixture for 10 minutes at room temperature.
-
Cool the mixture to -78 °C.
-
Add the desired alkyllithium reagent (0.6 mmol) dropwise.
-
Stir the resulting solution for an additional 30 minutes at -78 °C.
Conjugate Addition:
-
In a separate flask, prepare a solution of thiochromone (0.5 mmol) and trimethylsilyl (B98337) chloride (TMSCl, 1.0 mmol) in 1.0 mL of anhydrous THF.
-
Add the thiochromone/TMSCl solution to the prepared cyanocuprate solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent, dry the combined organic layers, and purify by chromatography.
Mechanistic Overview and Logical Workflow
The generally accepted mechanism for the conjugate addition of Gilman reagents to an α,β-unsaturated carbonyl compound involves a nucleophilic attack of the cuprate at the β-carbon. This process is often depicted as proceeding through a π-complex between the copper reagent and the enone, followed by the formation of a Cu(III) intermediate and subsequent reductive elimination to afford the 1,4-adduct.
Caption: General mechanism of Gilman reagent conjugate addition.
The choice between an iodo- or cyano-based Gilman reagent can be visualized as a decision point in the experimental workflow, with potential downstream consequences on reactivity and yield.
Caption: Experimental decision workflow for Gilman reagent selection.
Conclusion
Both iodo- and cyano-Gilman reagents are effective for promoting conjugate addition reactions. The choice between them may depend on the specific substrate and the scale of the reaction. For smaller, less sterically demanding alkyl groups, both reagents often provide comparable and high yields. However, for more complex and sterically hindered systems, cyano-Gilman reagents may offer an advantage in terms of reactivity and yield, potentially due to the avoidance of less reactive copper-rich aggregate formation. The provided protocols and mechanistic insights serve as a valuable resource for researchers in the rational design and execution of conjugate addition reactions, contributing to the efficient synthesis of complex molecules in academic and industrial settings.
References
- 1. Elongated Gilman cuprates: the key to different reactivities of cyano- and iodocuprates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Gilman reagent toward the synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07359A [pubs.rsc.org]
- 6. Ogle Research Group | Conjugate Addition Reactions of Me2CuLi [pages.charlotte.edu]
Safety Operating Guide
Proper Disposal of Copper Lithium Compounds in a Laboratory Setting
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical waste is paramount. When referring to "copper lithium," it is most likely that this pertains to organocuprate reagents, such as Gilman reagents (lithium dialkylcuprates, R2CuLi), which are common in organic synthesis. These compounds are highly reactive and require specific procedures for safe disposal. This guide provides essential, step-by-step instructions for the proper disposal of this compound waste materials, ensuring laboratory safety and regulatory compliance.
Understanding the Hazards
Organocuprate reagents are sensitive to air and moisture, reacting vigorously and potentially leading to fire.[1] They are typically used in anhydrous solvents, which are often flammable. Therefore, the disposal procedure must control these reactions to prevent uncontrolled heat generation and potential ignition of solvents.
Disposal of Residual Organocuprate Reagents from Reaction Mixtures
Reaction mixtures containing organocuprates must be fully quenched before they can be collected as hazardous waste. This process involves slowly adding a reagent to safely neutralize the reactive organocuprate.
Experimental Protocol for Quenching Organocuprate Reaction Mixtures
-
Preparation and Safety Precautions:
-
Conduct the entire quenching procedure in a certified chemical fume hood.[2][3]
-
Ensure the fume hood sash is kept as low as possible.[3]
-
Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety glasses or goggles, and chemical-resistant gloves.[2][3]
-
Remove all flammable materials from the immediate work area.[2][3]
-
Have a Class D fire extinguisher or sand readily available for metal fires.[2]
-
-
Cooling the Reaction Mixture:
-
Place the reaction flask in an ice bath to cool it to 0°C. This helps to control the rate of the quenching reaction and dissipate the heat generated.[2]
-
-
Initial Quenching with a Less Reactive Alcohol:
-
Slowly and carefully add a less reactive alcohol, such as isopropanol (B130326), to the cooled reaction mixture with stirring.[2][4] Isopropanol reacts less vigorously with the organocuprate than water.[2]
-
Continue the slow addition until the vigorous reaction (bubbling, heat generation) subsides.
-
-
Sequential Addition of More Reactive Quenching Agents:
-
Neutralization:
-
After the quenching is complete and the mixture has been allowed to warm to room temperature, the resulting solution may be basic.
-
Neutralize the solution by adding a weak acid, such as citric acid or acetic acid, until the pH is near neutral.[2][4] This step is important if the waste will be combined with other aqueous waste streams.
-
-
Waste Collection:
-
Once fully quenched and neutralized, transfer the solution to a designated hazardous waste container.
-
Properly label the container with all its constituents.[5]
-
Disposal of Unused or Expired Organocuprate Reagents
For unused, expired, or excess organocuprate reagents in their original containers, the recommended procedure is different and does not involve quenching by laboratory personnel.
-
Do Not Attempt to Quench: It is unsafe to attempt to quench bulk quantities of highly reactive reagents in the laboratory.
-
Hazardous Waste Collection: These materials should be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office.[5]
-
Labeling and Storage:
-
Ensure the container is clearly labeled with a hazardous waste tag.[5]
-
Store the container in a safe, designated area away from incompatible materials until it is collected by hazardous waste professionals.
-
Summary of Key Disposal Parameters
| Parameter | Guideline | Purpose |
| Quenching Temperature | 0°C (Ice Bath) | To control the exothermic reaction and prevent thermal runaway. |
| Initial Quenching Agent | Isopropanol | A less reactive alcohol to initiate a controlled quenching process.[2][4] |
| Secondary Quenching Agent | 1:1 Isopropanol/Water | To gradually increase the reactivity of the quenching medium.[2] |
| Final Quenching Agent | Water | To ensure complete destruction of the reactive organocuprate.[2] |
| Neutralizing Agent | Weak Acid (e.g., Citric Acid) | To bring the pH of the final waste solution to a neutral range.[2][4] |
| PPE | Flame-resistant lab coat, safety glasses, chemical-resistant gloves | To protect personnel from splashes, fire, and chemical exposure.[2][3] |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Protocols for Reactive Lithium Compounds
Disclaimer: The term "Copper lithium" is not a standard chemical identifier. This guide addresses the handling of highly reactive organolithium and organocuprate reagents, which are common in research and drug development and represent a significant safety challenge. The following procedures are critical for the safe management of these pyrophoric and corrosive materials.
Organolithium compounds are highly valued in synthesis but are also corrosive, flammable, and, in some cases, pyrophoric, meaning they can ignite spontaneously on contact with air.[1][2] Safe handling requires meticulous planning and the rigorous exclusion of air and moisture.[1][2] Researchers must be thoroughly trained in the proper laboratory techniques before working with these reagents.[3][4] Working alone is strongly discouraged.[3][5]
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against the severe hazards posed by reactive lithium compounds. At a minimum, safety glasses, a lab coat, and gloves are required.[4] However, due to the pyrophoric nature of these chemicals, enhanced protection is essential.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards.[3] A face shield should be worn over goggles for added protection. | Protects eyes from splashes of corrosive reagents.[1] |
| Body Protection | A lab coat made from a fire-resistant material, such as Nomex, is strongly recommended.[3][5] Standard lab coats made of cotton are acceptable, but polyester (B1180765) or nylon should be avoided as they can melt and adhere to skin.[4] | Provides a critical barrier against splashes and fire. Fire-resistant material offers the best protection against pyrophoric reagents. |
| Hand Protection | Double gloving is recommended. A combustible nitrile glove can be worn under a chemical-resistant neoprene glove.[4][5] For some operations, flame-resistant gloves may be suitable, though they can reduce dexterity.[4] | Protects skin from contact with corrosive and reactive chemicals.[4] The outer glove provides chemical resistance, while the inner glove offers secondary protection. |
| Foot Protection | Closed-toe shoes that cover the entire foot are mandatory.[3] | Protects feet from spills and falling objects. |
Operational Plan: Handling and Transfer
All operations must be conducted within a certified chemical fume hood or a glove box to control exposure and in case of fire.[4][5] The work area should be cleared of all non-essential and combustible materials, including paper towels.[3]
Preparation (Pre-Transfer):
-
Assemble and Dry Glassware: All glassware must be meticulously dried to remove any trace of moisture, which can react violently with organolithium reagents. This is typically achieved by oven-drying the glassware at 120°C for several hours.[1]
-
Establish Inert Atmosphere: Assemble the hot glassware and allow it to cool to room temperature under a steady stream of an inert gas, such as dry nitrogen or argon.[1] This inert atmosphere must be maintained throughout the experiment.
-
Prepare for Emergencies: Before handling any reagent, ensure that an appropriate fire extinguisher (Class D dry powder for metal fires or a standard ABC dry powder extinguisher) and a container of powdered lime or sand are within arm's reach to smother a potential fire.[4] Know the location of the safety shower and eyewash station.[5]
Reagent Transfer Protocol: Transferring pyrophoric liquids must be done carefully using either a syringe or a double-tipped needle (cannula).
-
Syringe Transfer (For volumes < 50 mL):
-
Dry the Syringe: The syringe must be dried in an oven and cooled in a desiccator before use.[1]
-
Purge with Inert Gas: Flush the syringe multiple times with the inert gas from your reaction setup.
-
Pressurize Reagent Bottle: Gently introduce inert gas into the reagent bottle (e.g., a Sure/Seal™ bottle) via a needle connected to your inert gas line. This creates a slight positive pressure.
-
Withdraw Reagent: Insert the transfer syringe needle through the septum into the liquid and withdraw the desired volume. Then, pull the needle tip back into the headspace above the liquid.
-
Clear the Needle: Allow the inert gas pressure to slowly push the liquid remaining in the needle into the syringe barrel, filling the needle with inert gas.
-
Transfer to Reaction: Insert the needle into the septum of the reaction flask and gently depress the plunger to deliver the reagent.
-
-
Cannula Transfer (For volumes > 50 mL):
-
Dry and Purge Cannula: Ensure the double-tipped needle is oven-dried and purged with inert gas.[1]
-
Pressurize Reagent Bottle: Insert one needle of the cannula through the septum into the headspace of the reagent bottle. Insert the other end into the reaction flask.
-
Initiate Transfer: Lower the needle in the reagent bottle into the liquid. A gentle flow of inert gas into the reagent bottle will create pressure to slowly push the liquid through the cannula into the reaction flask.[5]
-
Complete Transfer: Once the desired volume is transferred, raise the needle out of the liquid and allow the inert gas to flush the cannula. Remove the cannula from the reaction flask first, then the reagent bottle.
-
Disposal Plan
Proper disposal is critical to prevent accidents. Never dispose of unreacted pyrophoric reagents directly into waste containers.
Quenching Unused Reagents:
-
Any unused or excess pyrophoric material must be neutralized (quenched) in a reaction flask under an inert atmosphere with adequate cooling (e.g., an ice bath).[4]
-
Slowly add a quenching agent. A common procedure is to dilute the reagent with an inert, high-boiling solvent like heptane (B126788) or toluene, and then slowly add a reactive solvent like isopropanol.
-
After the initial reaction subsides, a more reactive quenching agent like methanol (B129727) or ethanol (B145695) can be slowly added, followed finally and cautiously by water.
Container Disposal:
-
The "empty" reagent bottle still contains hazardous residue and must be triple-rinsed with a dry, inert solvent (like hexane (B92381) or toluene) under an inert atmosphere.[3][4]
-
The rinse solvent itself is now contaminated and must be quenched using the procedure described above.[3][4]
-
After triple-rinsing and quenching the rinsate, the container should be left open in the back of a fume hood for at least a week to allow any remaining residue to react with atmospheric moisture before being discarded as glassware waste.[3][4]
Disposal of Contaminated Materials: Any materials, such as gloves or paper towels, that become contaminated with pyrophoric reagents must be carefully quenched. This can be done by placing them in a container with a non-flammable quenching agent (like powdered lime) before disposal as hazardous waste.[4]
Visualized Workflow: Handling Reactive Lithium Reagents
The following diagram illustrates the logical steps and decision points for safely handling pyrophoric lithium compounds in a laboratory setting.
Caption: Workflow for safe handling of pyrophoric reagents.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
